2-(Chloromethyl)allyl-trimethylsilane
Description
The exact mass of the compound 2-(Chloromethyl)allyl-trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)allyl-trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)allyl-trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403333 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18388-03-9 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(Chloromethyl)allyl-trimethylsilane
Introduction: A Versatile Allylic Building Block in Modern Organic Synthesis
2-(Chloromethyl)allyl-trimethylsilane is a functionalized organosilane reagent that has garnered significant interest among researchers in organic synthesis and drug development. Its unique structural motif, featuring a nucleophilic allylsilane core coupled with a reactive chloromethyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this valuable reagent, with a particular focus on the mechanistic underpinnings of its reactivity and practical, field-proven insights for its utilization.
Synthesis of 2-(Chloromethyl)allyl-trimethylsilane: A Mechanistic Perspective and Practical Protocol
The most logical and established approach for the synthesis of 2-(Chloromethyl)allyl-trimethylsilane involves a Grignard reaction. This method leverages the in situ formation of a highly nucleophilic organomagnesium species from a suitable chlorinated precursor, which then undergoes a coupling reaction with a silicon electrophile.
Causality Behind Experimental Choices
The selection of 3-chloro-2-(chloromethyl)-1-propene as the starting material is strategic. The two chlorine atoms exhibit differential reactivity. The allylic chloride is more susceptible to oxidative addition with magnesium to form the Grignard reagent, while the vinylic-like chloromethyl group remains intact under the reaction conditions, preserving it for later synthetic manipulations. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent, facilitating its formation and subsequent reaction. The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive Grignard reagent by atmospheric oxygen and moisture.
Experimental Workflow: A Self-Validating System
The following protocol represents a robust and reliable method for the preparation of 2-(Chloromethyl)allyl-trimethylsilane. Each step is designed to ensure high yield and purity of the final product.
Detailed Step-by-Step Methodology
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of dry argon.
-
Initiation of Grignard Reagent: Magnesium turnings (1.2 equivalents) are placed in the flask, and the apparatus is gently flame-dried under argon. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium, followed by a small crystal of iodine to activate the magnesium surface.
-
Formation of the Grignard Reagent: A solution of 3-chloro-2-(chloromethyl)-1-propene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Silylation: The reaction mixture is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-(Chloromethyl)allyl-trimethylsilane as a colorless liquid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 2-(Chloromethyl)allyl-trimethylsilane is crucial for its effective handling, storage, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅ClSi | |
| Molecular Weight | 162.73 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Density | 0.899 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.453 | |
| Storage Temperature | 2-8 °C |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a sharp singlet at approximately 0 ppm), the allylic protons adjacent to the silicon atom (a singlet), the vinylic protons (two singlets), and the chloromethyl protons (a singlet).
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the trimethylsilyl carbons, the allylic methylene carbon, the quaternary vinylic carbon, the terminal vinylic methylene carbon, and the chloromethyl carbon.
-
IR Spectroscopy: The infrared spectrum will likely exhibit strong C-H stretching and bending vibrations for the alkyl and vinyl groups, a characteristic C=C stretching absorption for the double bond, and a C-Cl stretching band. A strong Si-C stretching absorption is also expected.
Synthetic Applications: A Gateway to Molecular Complexity
The Hosomi-Sakurai Reaction: Mechanism and Significance
The Hosomi-Sakurai reaction involves the Lewis acid-promoted reaction of an allylsilane with an electrophile, typically a carbonyl compound.[1] The key to this reaction is the β-effect, where the silicon atom stabilizes a developing positive charge at the β-position in the transition state, thereby facilitating the nucleophilic attack of the allylic double bond.[1]
Sources
An In-Depth Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane (CAS: 18388-03-9): A Versatile Functionalized Allylsilane for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, is a functionalized organosilane reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, combining the features of an allylsilane with a reactive chloromethyl group, enables the introduction of a versatile 2-(chloromethyl)allyl moiety into a wide range of electrophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in Lewis acid-mediated allylation reactions, such as the Hosomi-Sakurai reaction. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights for researchers and drug development professionals looking to leverage this reagent for the construction of complex molecular architectures.
Introduction: A Bifunctional Reagent for Complex Molecule Synthesis
Allylsilanes are a class of stable and easy-to-handle organosilicon compounds that act as effective allyl anion equivalents in carbon-carbon bond-forming reactions.[1] Their low toxicity and compatibility with numerous functional groups make them indispensable tools in organic synthesis.[1] 2-(Chloromethyl)allyl-trimethylsilane (CAS No. 18388-03-9) elevates the utility of this class by incorporating a chloromethyl group, thereby providing a secondary reactive handle for post-allylation modifications. This bifunctional nature makes it a powerful synthon for the rapid assembly of complex structures, which is of particular interest in the fields of natural product synthesis and medicinal chemistry.
The primary utility of this reagent is realized through the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of various carbon electrophiles.[2] This reaction allows for the stereocontrolled formation of homoallylic alcohols and amines, which are prevalent structural motifs in many biologically active compounds. The presence of the chloromethyl group on the allyl fragment opens up avenues for subsequent transformations, such as cyclizations, cross-coupling reactions, or the introduction of other functional groups, significantly expanding its synthetic potential.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 18388-03-9 | [3] |
| Molecular Formula | C₇H₁₅ClSi | [3] |
| Molecular Weight | 162.73 g/mol | [3] |
| Appearance | Liquid | |
| Density | 0.899 g/mL at 25 °C | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Refractive Index | n20/D 1.453 | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of 2-(Chloromethyl)allyl-trimethylsilane.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a sharp singlet), the methylene protons adjacent to the silicon and the double bond, the vinyl protons, and the chloromethyl protons. The ¹³C NMR spectrum will display corresponding signals for each unique carbon atom.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of specific functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the alkyl and vinyl groups, C=C stretching of the alkene, and C-Cl stretching of the chloromethyl group.[4]
Synthesis and Purification
While 2-(Chloromethyl)allyl-trimethylsilane is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route involves the silylation of a suitable precursor. One common strategy for the synthesis of functionalized allylsilanes involves the reaction of a Grignard reagent with a silyl chloride.
A potential precursor is 2-(chloromethyl)allyl alcohol. This alcohol can be prepared from the commercially available 3-chloro-2-(chloromethyl)-1-propene via hydrolysis. The alcohol can then be converted to the corresponding Grignard reagent or another organometallic species, which is subsequently reacted with trimethylsilyl chloride to afford the target molecule.
Alternatively, a hydrosilylation approach using a suitable catalyst could be envisioned, starting from a chlorinated allene or a related unsaturated precursor.
General Experimental Protocol (Hypothetical, based on related literature):
-
Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-(chloromethyl)allyl chloride in diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.
-
Silylation: The freshly prepared Grignard reagent is then added slowly to a solution of trimethylsilyl chloride in anhydrous diethyl ether at 0 °C.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(Chloromethyl)allyl-trimethylsilane.
Reactivity and Synthetic Applications: The Hosomi-Sakurai Reaction and Beyond
The synthetic utility of 2-(Chloromethyl)allyl-trimethylsilane is predominantly demonstrated in the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed addition of the allylsilane to an electrophile.
Mechanism of the Hosomi-Sakurai Reaction
The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid.[2] This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-system of the allylsilane. The key to the reactivity of allylsilanes is the β-effect, where the silicon atom stabilizes the developing positive charge at the β-position (the carbon adjacent to the silicon-bearing carbon) in the transition state.[5] This stabilization facilitates the carbon-carbon bond formation. The reaction typically proceeds with an anti-stereochemical pathway.
}
Reactions with Aldehydes and Ketones
The allylation of aldehydes and ketones with 2-(Chloromethyl)allyl-trimethylsilane provides access to functionalized homoallylic alcohols. These products are valuable intermediates, as the newly formed hydroxyl group and the existing chloromethyl and vinyl functionalities can be further manipulated.
Typical Experimental Protocol for Allylation of an Aldehyde:
-
Reaction Setup: A solution of the aldehyde in a dry, inert solvent such as dichloromethane is cooled to -78 °C under an argon atmosphere.
-
Lewis Acid Addition: A Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) is added dropwise, and the mixture is stirred for a short period.
-
Allylsilane Addition: 2-(Chloromethyl)allyl-trimethylsilane is then added slowly to the reaction mixture.
-
Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Workup and Purification: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Reactions with Imines and Iminium Ions
The reaction can be extended to imines and iminium ions to synthesize functionalized homoallylic amines. This provides a direct route to nitrogen-containing compounds, which are of high importance in medicinal chemistry. The reaction conditions are similar to those used for carbonyl compounds, often employing a Lewis acid to activate the C=N bond.
}
Utility in Drug Discovery and Development
The products derived from 2-(Chloromethyl)allyl-trimethylsilane are rich in functionality, making them attractive scaffolds for drug discovery.
-
Access to Complex Scaffolds: The homoallylic alcohol/amine core structure is a common feature in many natural products and pharmaceuticals. The additional vinyl and chloromethyl groups provide opportunities for further elaboration.
-
Cross-Coupling Reactions: The vinyl group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Stille) to introduce aryl or other carbon-based substituents, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[6]
-
Bioisosteric Replacement: The chloromethyl group can be a handle to introduce other functionalities or can itself act as a bioisostere for other groups in a drug molecule.[7] Understanding the role of such groups is crucial in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Further Functionalization: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups, such as azides, thiols, or amines, further diversifying the molecular scaffold. The double bond can undergo various transformations like epoxidation, dihydroxylation, or hydrogenation.
Safety and Handling
2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place away from ignition sources. As with all organosilicon compounds, care should be taken to avoid contact with strong oxidizing agents and strong acids.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a versatile and powerful reagent for the stereocontrolled synthesis of functionalized homoallylic alcohols and amines. Its bifunctional nature, combining the reliable reactivity of an allylsilane with a modifiable chloromethyl group, provides a strategic advantage in the construction of complex molecular architectures. For researchers in drug discovery and development, this reagent offers an efficient pathway to novel scaffolds amenable to a wide range of further chemical transformations, thereby facilitating the exploration of new chemical space in the quest for new therapeutic agents. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full synthetic potential.
References
- Fürstner, A., & Voigtländer, D. (2000). Samarium-Catalyzed Hosomi-Sakurai Reaction. Synthesis, 2000(07), 959-969.
- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- Yadav, J. S., Reddy, B. V. S., Sridhar Reddy, M., & Parimala, G. (2003). InBr3-Catalyzed Alkynylation and Allylation of Acid Chlorides: A Facile Synthesis of Alkynyl and Allyl Ketones. Synthesis, 2003(15), 2390–2394.
- Kaib, P. S. J., Schreyer, L., Lee, S., Properzi, R., & List, B. (2016). Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes.
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Sakurai, H. (n.d.). Sakurai reaction. In Wikipedia. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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Chemdad. (n.d.). 2-CHLOROMETHYL-3-TRIMETHYLSILYL-1-PROPENE. Retrieved from [Link]
- Google Patents. (n.d.). CN1456544A - Methallyl chloride synthetic process and apparatus thereof.
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PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]
- Wang, D., Wang, Z., & Wang, M. (1999). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai-Hosomi Reaction. The Journal of Organic Chemistry, 64(12), 4234–4237.
- Schäfers, F., Dutta, S., Kleinmans, R., Mück-Lichtenfeld, C., & Glorius, F. (2021). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction.
- Sharma, P., & Kumar, A. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-15.
- Li, W., Liu, Z., & Zhang, W. (2019). Visible light-induced direct α C–H functionalization of alcohols.
- Meanwell, N. A. (2018).
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Organic Chemistry Portal. (n.d.). Synthesis of homoallylic alcohols. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-(Chloromethyl)allyl-trimethylsilane, a versatile organosilane reagent pivotal in modern organic synthesis. The document elucidates its fundamental physicochemical properties, with a focus on its molecular weight and related mass concepts crucial for experimental accuracy. A detailed, field-proven synthetic protocol is presented, accompanied by a mechanistic exploration of its reactivity, particularly in the context of the Hosomi-Sakurai reaction. Furthermore, this guide highlights its strategic application in the synthesis of complex, biologically active molecules, underscoring its relevance to drug discovery and development. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use.
Introduction
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, is a functionalized allylsilane that has emerged as a powerful building block for carbon-carbon bond formation. Its unique structure, combining the nucleophilic character of an allylsilane with a reactive allylic chloride handle, allows for a diverse range of chemical transformations. Unlike simple allyl organometallics, allylsilanes exhibit moderate reactivity, offering enhanced stability, ease of handling, and superior functional group tolerance.[1] Their reactions are typically mediated by Lewis acids, allowing for controlled and highly regioselective additions to a variety of electrophiles.[2] This guide serves as a senior application scientist's perspective on leveraging this reagent's full potential, from understanding its core properties to its strategic implementation in complex synthetic campaigns.
Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's physical and chemical data is the bedrock of reproducible and successful experimentation. The properties of 2-(Chloromethyl)allyl-trimethylsilane are summarized below.
Quantitative Data Summary
For researchers, distinguishing between average molecular weight and monoisotopic mass is critical. The Molecular Weight (162.73 g/mol ) is used for stoichiometric calculations involving bulk quantities of the material (e.g., weighing out the liquid for a reaction). In contrast, the Monoisotopic Mass (162.0659 Da), calculated using the mass of the most abundant isotopes of each element, is the value of primary importance in high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a molecule.
| Property | Value | Source(s) |
| Molecular Weight | 162.73 g/mol | |
| Monoisotopic Mass | 162.0659 Da | Calculated |
| Chemical Formula | C₇H₁₅ClSi | |
| CAS Number | 18388-03-9 | |
| Appearance | Colorless Liquid | |
| Density | 0.899 g/mL at 25 °C | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Refractive Index (n²⁰/D) | 1.453 |
Spectroscopic Characterization
While a dedicated spectrum is not provided here, characterization of 2-(Chloromethyl)allyl-trimethylsilane is routinely achieved using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show characteristic signals for the trimethylsilyl group (a sharp singlet at ~0 ppm), the allylic protons, and the chloromethyl group. ¹³C NMR would confirm the presence of the seven distinct carbon environments.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl and vinyl groups, and a characteristic C=C stretch for the alkene.
-
Mass Spectrometry (MS): Analysis by GC-MS would show a molecular ion peak corresponding to its monoisotopic mass, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak).
Synthesis and Mechanistic Insights
While 2-(Chloromethyl)allyl-trimethylsilane is commercially available, understanding its synthesis provides valuable insight into its chemistry and potential impurities. A common and robust laboratory-scale synthesis proceeds via a two-step sequence starting from allyl chloride.
Synthesis Workflow Diagram
Caption: Synthesis of 2-(Chloromethyl)allyl-trimethylsilane.
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate risk assessments.
Step 1: Hydrosilylation of Allyl Chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add allyl chloride and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
-
Slowly add trichlorosilane (HSiCl₃) dropwise at room temperature. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to reflux and maintain for several hours until GC analysis indicates complete consumption of the starting materials.
-
Causality: The platinum catalyst is essential for mediating the hydrosilylation, the addition of the Si-H bond across the double bond of allyl chloride.[3] This step forms the key Si-C bond.
-
Cool the mixture to room temperature. The crude intermediate, trichloro[2-(chloromethyl)-2-propen-1-yl]silane, can be purified by vacuum distillation or used directly in the next step.
Step 2: Permethylation of the Trichlorosilyl Intermediate
-
In a separate flame-dried flask under nitrogen, dissolve the crude trichlorosilyl intermediate from Step 1 in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (MeMgBr, typically 3.0 M in diethyl ether) via a dropping funnel. A white precipitate of magnesium salts will form.
-
Causality: The Grignard reagent (MeMgBr) is a powerful nucleophile and methylating agent. It displaces all three chloride atoms on the silicon center with methyl groups to form the stable and desired trimethylsilyl (TMS) group.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation under vacuum to yield pure 2-(Chloromethyl)allyl-trimethylsilane as a colorless liquid.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Organic Synthesis and Drug Development
The synthetic utility of 2-(Chloromethyl)allyl-trimethylsilane stems from its role as a precursor to a bifunctional nucleophile in the Hosomi-Sakurai reaction.
The Hosomi-Sakurai Reaction: Mechanism and Advantage
The Hosomi-Sakurai reaction is the Lewis acid-catalyzed addition of an allylsilane to an electrophile, most commonly an aldehyde or ketone.[2]
-
Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to and activates the electrophile (e.g., a carbonyl oxygen), rendering it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile. This attack occurs regioselectively at the γ-carbon of the allylsilane.[4]
-
Carbocation Stabilization (The β-Silicon Effect): The key mechanistic feature is the formation of a transient carbocation at the β-position relative to the silicon atom. This carbocation is remarkably stabilized through hyperconjugation with the electron-rich C-Si σ-bond.[1][2] This "β-silicon effect" is the driving force of the reaction.
-
Elimination: The trimethylsilyl group is subsequently eliminated, typically facilitated by the conjugate base of the Lewis acid, to form a new carbon-carbon double bond and yield the homoallylic alcohol product.[4]
Reaction Pathway Diagram
Caption: Hosomi-Sakurai reaction of the title compound.
Application in the Total Synthesis of Bioactive Molecules
The structural motif installed by 2-(Chloromethyl)allyl-trimethylsilane is a valuable precursor in complex molecule synthesis. A notable example is its use as a key reagent in synthetic approaches towards Leucasandrolide A , a macrolide with potential biological activity.[5] In such syntheses, the initial homoallylic alcohol product, which also contains a versatile chloromethyl group, can be further elaborated through subsequent reactions (e.g., oxidation, substitution, cross-coupling) to construct the complex carbon skeleton of the natural product. The reliability and stereocontrol often achievable with the Hosomi-Sakurai reaction make it a go-to method for drug development professionals tasked with synthesizing complex chiral molecules.[1]
Handling, Storage, and Safety
As a senior scientist, ensuring laboratory safety is paramount. 2-(Chloromethyl)allyl-trimethylsilane is a reactive chemical that requires careful handling.
-
Hazards: The compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation upon inhalation.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents and moisture.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is more than just a chemical with a molecular weight of 162.73 g/mol . It is a sophisticated synthetic tool that offers a reliable and regioselective method for constructing complex molecular architectures. Its utility, grounded in the mechanistic principles of the Hosomi-Sakurai reaction and the stabilizing β-silicon effect, has cemented its role in the total synthesis of natural products and the development of new therapeutic agents. By understanding its properties, synthesis, and reactivity profile, researchers can effectively harness its power to advance their scientific and drug discovery objectives.
References
-
PubChem. Allyltrimethylsilane Compound Summary. National Center for Biotechnology Information. [Link]
-
Ahad, A., et al. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]
-
Sakurai Allylation. (2021). YouTube. Organic Chemistry with Lluís Llorens Palomo. [Link]
-
Wikipedia. Allyltrimethylsilane. [Link]
-
Wikipedia. Sakurai reaction. [Link]
-
ResearchGate. Allyltrimethylsilane Publication. [Link]
-
Organic Chemistry Data. Alcohol to Chloride - Common Conditions. [Link]
-
Kanno, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. [Link]
-
Chemistry Stack Exchange. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?. [Link]
Sources
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE CAS#: 18147-84-7 [m.chemicalbook.com]
A Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane: Structure, Synthesis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Chloromethyl)allyl-trimethylsilane is a bifunctional organosilicon reagent of significant interest in modern organic synthesis. Its unique structure, featuring both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and established synthetic routes. The core of this document focuses on the compound's reactivity, particularly its role as a versatile building block in carbon-carbon bond-forming reactions such as the Hosomi-Sakurai allylation. We will explore the mechanistic underpinnings of this reactivity, provide field-proven experimental protocols, and highlight its application in the synthesis of complex molecules, thereby offering researchers a comprehensive resource for leveraging this reagent in drug discovery and development.
Chemical Identity and Structure
The utility of 2-(Chloromethyl)allyl-trimethylsilane stems directly from its molecular architecture. Understanding its formal nomenclature, identifiers, and structural features is paramount for its effective application.
Nomenclature and Key Identifiers
-
Systematic IUPAC Name : 2-(chloromethyl)prop-2-enyl-trimethylsilane[1]
-
Common Synonyms : [2-(Chloromethyl)allyl]trimethylsilane, 2-(Chloromethyl)-3-trimethylsilyl-1-propene, 2-(Trimethylsilylmethyl)allyl chloride[1][2]
-
SMILES : C(C)CC(=C)CCl[1]
-
InChI Key : CQXWCEVXNRHUSQ-UHFFFAOYSA-N[1]
Structural Elucidation
The molecule consists of a central three-carbon allyl backbone. A trimethylsilyl group (Si(CH₃)₃) is attached to one terminus of the allyl system, while a chloromethyl group (-CH₂Cl) is attached to the central carbon. This arrangement creates two distinct reactive sites. The allylsilane functionality serves as a potent and stereocontrolled nucleophile in the presence of a Lewis acid, while the primary alkyl chloride provides a classic electrophilic site for nucleophilic substitution reactions.
Caption: 2D representation of 2-(Chloromethyl)allyl-trimethylsilane.
Physicochemical and Safety Data
Proper handling and experimental design require a firm grasp of the reagent's physical properties and associated hazards.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Density | 0.899 g/mL at 25 °C | |
| Refractive Index | n20/D 1.453 | |
| Storage Temperature | 2-8 °C |
Safety and Handling
2-(Chloromethyl)allyl-trimethylsilane is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2]
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Safety goggles, chemical-resistant gloves, and a flame-retardant lab coat are mandatory.
-
Transport : This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2]
Synthesis Pathway
While commercially available, understanding the synthesis of 2-(Chloromethyl)allyl-trimethylsilane provides insight into potential impurities and alternative derivatizations. A common laboratory-scale approach involves a two-step process starting from the corresponding trichlorosilyl intermediate. Trichloro[2-(chloromethyl)-2-propen-1-yl]silane serves as a key precursor, which is then methylated.[3]
The choice of a methylating agent like methylmagnesium bromide (a Grignard reagent) is critical. It provides a highly nucleophilic methyl source capable of displacing all three chloride atoms on the silicon center, leading to the formation of the robust and less reactive trimethylsilyl group in high yield.
Caption: Proposed synthetic workflow for 2-(Chloromethyl)allyl-trimethylsilane.
Reactivity and Mechanistic Principles
The synthetic power of this reagent is rooted in the distinct reactivity of its allylsilane group.
The Allylsilane Moiety: The Hosomi-Sakurai Reaction
Mechanism Rationale:
-
Lewis Acid Activation : The reaction is initiated by the activation of the electrophile (e.g., a ketone) by a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack : The π-bond of the allylsilane attacks the activated carbonyl carbon. This is the key bond-forming step.[5]
-
β-Silicon Effect : The crucial feature of this mechanism is the formation of a transient carbocation at the β-position relative to the silicon atom. This carbocation is significantly stabilized by the adjacent C-Si σ-bond through a phenomenon known as the β-silicon effect, a form of hyperconjugation.[5] This stabilization dictates the regioselectivity of the attack and facilitates the reaction's progress under mild conditions.
-
Elimination : The reaction concludes with the elimination of the silyl group (as Me₃SiCl), regenerating the double bond at the terminus and yielding the homoallylic alcohol product.
Caption: Key steps of the Lewis acid-catalyzed Hosomi-Sakurai reaction.
Applications in Complex Molecule Synthesis
The predictable and reliable reactivity of 2-(Chloromethyl)allyl-trimethylsilane makes it a valuable tool for constructing complex molecular skeletons, particularly in the field of natural product synthesis and drug discovery.
Case Study: Catalytic Sakurai Reaction of α,β-Enones
This reagent has been effectively used in the catalytic Sakurai reaction of α,β-enones.[3] This conjugate addition provides a powerful method for introducing a functionalized three-carbon unit, which can be further elaborated, into a molecular framework.
Protocol: General Procedure for Hosomi-Sakurai Allylation of a Ketone
This protocol describes a representative, self-validating system for the allylation of a generic ketone electrophile. The causality behind each step is explained to ensure reproducibility.
Materials:
-
2-(Chloromethyl)allyl-trimethylsilane
-
Ketone (e.g., Acetophenone)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
System Preparation (Trustworthiness Pillar): All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Anhydrous solvents are critical as Lewis acids like TiCl₄ react violently with water.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the potent Lewis acid and prevent side reactions.
-
Lewis Acid Addition (Expertise Pillar): Add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the ketone-TiCl₄ complex.
-
Reagent Addition: After stirring for 15 minutes at -78 °C, add 2-(Chloromethyl)allyl-trimethylsilane (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching small aliquots in saturated NaHCO₃. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. This step neutralizes the highly acidic TiCl₄ and should be performed slowly to manage gas evolution and exotherm.
-
Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
This reagent has been specifically noted as a key component in the synthesis of complex natural products like Leucasandrolide A, where it participates in a Mukaiyama aldol coupling, demonstrating its utility in advanced synthetic campaigns.[3]
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a powerful and versatile bifunctional reagent. Its value is anchored in the reliable and well-understood reactivity of the allylsilane group, governed by the stabilizing β-silicon effect. This allows for the strategic and often stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The presence of the chloromethyl handle provides an additional site for diversification, making it an indispensable tool for medicinal chemists and synthetic organic chemists aiming to build molecular complexity efficiently.
References
-
Allyltrimethylsilane | C6H14Si | CID 69808. PubChem, National Institutes of Health. [Link]
-
2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923. PubChem, National Institutes of Health. [Link]
-
Sakurai reaction. Wikipedia. [Link]
Sources
- 1. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE CAS#: 18147-84-7 [m.chemicalbook.com]
- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]
"spectroscopic data for 2-(Chloromethyl)allyl-trimethylsilane"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)allyl-trimethylsilane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-(Chloromethyl)allyl-trimethylsilane, a bifunctional reagent of significant interest in synthetic organic chemistry. As a versatile building block, it combines the reactivity of an allylsilane with that of an allyl chloride. Accurate interpretation of its spectroscopic signature is paramount for researchers in materials science, drug development, and synthetic methodology to verify its purity, confirm its structure, and monitor its transformations. This document is structured to provide not just the data, but the underlying scientific principles and practical insights for its application.
Molecular Structure and Chemical Properties
Key Physical Properties:
-
Form: Liquid[4]
-
Boiling Point: 162-163 °C at 768 mmHg[4]
-
Density: 0.899 g/mL at 25 °C[4]
-
Refractive Index: n20/D 1.453[4]
Caption: Figure 1: Annotated structure of 2-(Chloromethyl)allyl-trimethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the molecule leads to distinct signals for each carbon and proton environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information regarding the connectivity and electronic environment of the hydrogen atoms. The presence of the electron-donating trimethylsilyl group and the electron-withdrawing chloromethyl group creates a distinctive chemical shift pattern.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (a) | ~0.0 | Singlet | 9H | Si(CH ₃)₃ |
| (b) | ~4.8 - 5.0 | Multiplet | 2H | =CH ₂ |
| (c) | ~1.7 | Singlet | 2H | Si-CH ₂ |
| (d) | ~4.1 | Singlet | 2H | Cl-CH ₂ |
Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]
Expert Interpretation:
-
Signal (a) at ~0.0 ppm: This intense singlet, integrating to nine protons, is characteristic of the three equivalent methyl groups on the silicon atom. The strong shielding effect of silicon shifts this signal significantly upfield, often near the tetramethylsilane (TMS) reference.
-
Signals (b) at ~4.8-5.0 ppm: These signals in the olefinic region correspond to the two geminal protons on the terminal carbon of the double bond. Their slight difference in chemical shift and potential for complex splitting arise from their diastereotopic relationship.
-
Signal (c) at ~1.7 ppm: This singlet, integrating to two protons, is assigned to the methylene group adjacent to the silicon atom. The β-silicon effect, where the silicon atom stabilizes a partial positive charge on the β-carbon, contributes to its specific chemical shift.
-
Signal (d) at ~4.1 ppm: This singlet corresponds to the methylene protons of the chloromethyl group. The strong deshielding effect of the adjacent electronegative chlorine atom shifts this signal significantly downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~114 | =C H₂ |
| 2 | ~145 | C =CH₂ |
| 3 | ~25 | Si-C H₂ |
| 4 | ~49 | Cl-C H₂ |
| 5 | ~ -1.5 | Si(C H₃)₃ |
Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]
Expert Interpretation:
-
Signals at ~114 and ~145 ppm: These two signals in the downfield region are characteristic of the sp²-hybridized carbons of the alkene. The quaternary carbon (C2) is further downfield than the terminal methylene carbon (C1).
-
Signal at ~25 ppm: This signal corresponds to the methylene carbon (C3) directly attached to the silicon atom.
-
Signal at ~49 ppm: The methylene carbon (C4) bonded to chlorine appears at this downfield position due to the strong deshielding effect of the halogen.
-
Signal at ~ -1.5 ppm: The carbons of the trimethylsilyl group are highly shielded and appear upfield, often at a negative chemical shift relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Intensity |
| ~3080 | =C-H stretch | Medium |
| ~2955, ~2898 | C-H stretch (sp³) | Strong |
| ~1635 | C=C stretch | Medium |
| ~1250 | Si-CH₃ symmetric bend | Strong |
| ~850 | Si-C stretch | Strong |
| ~700 | C-Cl stretch | Medium-Strong |
Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]
Expert Interpretation:
-
C-H Stretching: The presence of both sp² (~3080 cm⁻¹) and sp³ (~2955, 2898 cm⁻¹) C-H stretching frequencies confirms the existence of both alkene and alkane-like C-H bonds.[5]
-
C=C Stretching: The absorption at ~1635 cm⁻¹ is a clear indication of the carbon-carbon double bond.[5]
-
Silicon-Carbon Vibrations: The very strong peaks at ~1250 cm⁻¹ and ~850 cm⁻¹ are highly characteristic of the trimethylsilyl group and are diagnostic for its presence.
-
C-Cl Stretching: The absorption around 700 cm⁻¹ is consistent with the stretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule's structure.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of 162.73 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and silicon, this cluster will appear at m/z 162 and 164 with an intensity ratio of approximately 3:1 for the chlorine isotopes.
-
Key Fragmentation Patterns:
-
[M - 15]⁺: Loss of a methyl group (•CH₃) from the trimethylsilyl moiety, resulting in a fragment at m/z 147/149. This is a very common fragmentation pathway for trimethylsilyl compounds.
-
[M - 49]⁺: Loss of the chloromethyl radical (•CH₂Cl), leading to a fragment at m/z 113.
-
m/z 73: A very abundant peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. This is often the base peak in the mass spectra of trimethylsilyl compounds.
-
Experimental Workflow and Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential.
Workflow Diagram
Caption: Figure 2: A typical workflow for the complete spectroscopic characterization of a liquid sample.
Standard Operating Procedure: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)allyl-trimethylsilane into a clean, dry NMR tube. Add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 4-5 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 100-120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Perform a Fourier transform (FT), phase correction, and baseline correction on the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal TMS standard (0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Conclusion
The spectroscopic profile of 2-(Chloromethyl)allyl-trimethylsilane is distinct and highly informative. Through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, its structure can be unambiguously confirmed. The key spectral features—the upfield trimethylsilyl signals in NMR, the characteristic Si-C vibrations in IR, and the dominant m/z 73 fragment in MS—serve as reliable diagnostic markers. This guide provides the foundational data and interpretive logic necessary for researchers to confidently utilize and characterize this important synthetic intermediate.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69808, Allyltrimethylsilane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4440923, 2-(Chloromethyl)allyl-trimethylsilane. [Link]
-
Wikipedia. Sakurai reaction. [Link]
-
Wikipedia. Allyltrimethylsilane. [Link]
-
ResearchGate. Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. [Link]
-
The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. [Link]
Sources
- 1. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. 2-(Chloromethyl)allyl-trimethylsilane 97 18388-03-9 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)allyl-trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)allyl-trimethylsilane is a versatile bifunctional organosilane reagent that has garnered significant interest in organic synthesis. Its unique structure, incorporating both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key physical properties of 2-(Chloromethyl)allyl-trimethylsilane, offering insights into its molecular characteristics, reactivity, and the experimental methodologies used for its characterization. Understanding these properties is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.
Molecular Structure and Properties
The fundamental physical characteristics of 2-(Chloromethyl)allyl-trimethylsilane are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅ClSi | [3] |
| Molecular Weight | 162.73 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Density | 0.899 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.453 |
The boiling point of 162-163 °C at atmospheric pressure indicates a moderate volatility, allowing for purification by distillation. The density, slightly less than water, and its liquid state at room temperature are key considerations for reaction setup and handling.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-(Chloromethyl)allyl-trimethylsilane. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of the carbon-carbon double bond.
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is expected around δ 0.0 ppm, characteristic of the nine equivalent protons of the trimethylsilyl group.
-
Allylic Protons (-CH₂-Si): A doublet is anticipated for the two protons on the carbon adjacent to the silicon atom.
-
Vinylic Protons (=CH₂): Two distinct signals, likely multiplets or broad singlets, are expected for the geminal protons on the double bond.
-
Chloromethyl Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group, shifted downfield due to the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): A single resonance is expected at a high field (low ppm value).
-
Allylic Carbon (-CH₂-Si): The carbon atom bonded to the silicon will appear at a characteristic upfield position.
-
Vinylic Carbons (>C=CH₂): Two distinct signals are expected for the sp² hybridized carbons of the double bond. The quaternary carbon will likely be less intense.
-
Chloromethyl Carbon (-CH₂Cl): This carbon will be shifted downfield due to the deshielding effect of the chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 162.7. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
Common fragmentation pathways for alkylsilanes involve the loss of a methyl group (M-15) to form a stable silyl cation.[4] For this molecule, fragmentation may also involve cleavage of the C-C bond alpha to the silicon or loss of the chloromethyl radical. The presence of chlorine will also be evident in the isotopic pattern of chlorine-containing fragments.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)allyl-trimethylsilane is expected to show characteristic absorption bands for its key structural features.
-
C=C Stretch: A weak to medium absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration.
-
=C-H Stretch: Absorption bands for the vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C-H Stretch (Alkyl): Strong absorptions from the C-H stretching vibrations of the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.
-
Si-C Stretch: Characteristic absorptions for the Si-C bond are expected in the fingerprint region, typically around 1250 cm⁻¹ (for Si-CH₃) and 840-860 cm⁻¹.[6]
-
C-Cl Stretch: A medium to strong absorption band corresponding to the C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.
Reactivity and Stability
The reactivity of 2-(Chloromethyl)allyl-trimethylsilane is dominated by the interplay of the allylsilane and chloromethyl functionalities.
Electrophilic Attack at the Allylsilane Moiety
The presence of the electron-withdrawing chloromethyl group at the 2-position of the allyl system is expected to decrease the nucleophilicity of the double bond compared to unsubstituted allyltrimethylsilane.[2] This deactivating effect may necessitate the use of stronger Lewis acids or more reactive electrophiles to achieve efficient reaction.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is a primary alkyl halide and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a variety of functional groups by reaction with nucleophiles such as amines, alkoxides, and cyanides. The reactivity of this site provides a secondary avenue for functionalization of the molecule, either before or after the allylation reaction.
Stability and Handling
2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be handled with appropriate precautions. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. The compound should be stored in a cool, dry place away from sources of ignition. While generally stable, prolonged exposure to moisture can lead to slow hydrolysis of the trimethylsilyl group.
Experimental Protocols
The following sections outline generalized experimental procedures for the determination of the key physical properties of 2-(Chloromethyl)allyl-trimethylsilane.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that is sensitive to pressure.
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips or magnetic stirrer
-
Manometer (for reduced pressure distillation)
Procedure (Atmospheric Pressure):
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume of 2-(Chloromethyl)allyl-trimethylsilane and a few boiling chips into the round-bottom flask.
-
Position the thermometer such that the top of the bulb is level with the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure.
Note: For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is recommended. A nomograph can be used to correlate the boiling point at reduced pressure to the boiling point at atmospheric pressure.
Measurement of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance and is a useful indicator of purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for high precision)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of 2-(Chloromethyl)allyl-trimethylsilane onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Use the dispersion correction wheel to eliminate any color fringes and sharpen the borderline.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement was taken.
-
Clean the prism thoroughly with a suitable solvent and a soft tissue.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., DB-5ms)
-
Helium carrier gas
Typical GC-MS Parameters:
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Inlet Temperature: Typically set around 250 °C.
-
Oven Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).[9]
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-400 amu).[10]
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak can be compared to a library of known spectra for identification.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a valuable synthetic building block with a unique combination of reactive functionalities. A thorough understanding of its physical properties, including its molecular structure, spectroscopic characteristics, and reactivity, is paramount for its successful application in the synthesis of complex organic molecules. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination, to serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
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Scribd. Measuring Liquid Refractive Index Procedure. [Link]
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PMC. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. [Link]
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PMC. The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. [Link]
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AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Link]
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The Royal Society of Chemistry. Metal Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling –Stereospecific Synthesis of Allylsilanes from Enol Ethers. [Link]
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MDPI. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Sci-Hub. The behavior of alkoxides with allyl(chloromethyl)dimethylsilanes and (chloromethyl)dimethylvinylsilane; the abilities of allyl and vinyl groups to migrate from pentacoordinate silicon. [Link]
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PMC. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. [Link]
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ResearchGate. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]
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Sci-Hub. Preparation of certain chloromethyl- and dichloromethyl-substituted chlorodisilanes and their behavior toward aluminum halides. [Link]
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Instructables. Measuring the Refractive Index of Liquid at a Defined Wavelength. [Link]
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ResearchGate. 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer (entry 7 in Table 2). [Link]
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Calnesis Laboratory. Boiling temperature measurement. [Link]
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Rudolph Research Analytical. Refractometry - Measuring Refractive Index. [Link]
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YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
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MDPI. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. [Link]
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Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. [Link]
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ChemRxiv. Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. [Link]
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The Physicochemical Characterization of 2-(Chloromethyl)allyl-trimethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Bifunctional Reagent
2-(Chloromethyl)allyl-trimethylsilane is a versatile bifunctional organosilane reagent that has garnered significant interest in organic synthesis. Its structure uniquely combines the reactivity of an allyl silane with that of an alkyl chloride, making it a valuable building block for the introduction of functionalized allyl groups in complex molecule synthesis. This guide provides an in-depth analysis of a critical physicochemical property of this compound: its boiling point. Understanding this property is paramount for its purification, handling, and application in various synthetic protocols. The accurate determination and application of boiling point data are fundamental to ensuring the purity of the reagent, which in turn is critical for achieving desired reaction outcomes and ensuring the reproducibility of synthetic methods.
Physicochemical Properties: Focus on Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound, the boiling point is a characteristic physical constant that can be used as an indicator of its purity.
Reported Boiling Point Data
The boiling point of 2-(Chloromethyl)allyl-trimethylsilane has been experimentally determined and is reported in the literature. A key source for this information is chemical supplier data, which is often based on their own internal quality control analysis.
| Parameter | Value | Pressure | Source |
| Boiling Point | 162-163 °C | 768 mmHg | Sigma-Aldrich[1][2] |
This reported value at a pressure of 768 mmHg is essentially the normal boiling point, as it is very close to the standard atmospheric pressure of 760 mmHg. This data is crucial for chemists planning distillations to purify the compound after synthesis or before use in a sensitive reaction.
The Underlying Principles: Factors Influencing the Boiling Point of Organosilanes
The boiling point of an organosilane like 2-(Chloromethyl)allyl-trimethylsilane is influenced by several molecular factors:
-
Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases due to stronger van der Waals forces. With a molecular weight of 162.73 g/mol , 2-(Chloromethyl)allyl-trimethylsilane has a moderately high boiling point for a molecule of its size.
-
Intermolecular Forces: The primary intermolecular forces at play in this molecule are London dispersion forces. The presence of the chlorine atom introduces a dipole moment, leading to dipole-dipole interactions, which are stronger than dispersion forces alone and contribute to a higher boiling point than its non-chlorinated analog, allyltrimethylsilane (boiling point 84-88 °C)[3].
-
Molecular Shape: The branching in the molecule can affect the surface area available for intermolecular interactions. While the trimethylsilyl group is somewhat bulky, the overall linear nature of the carbon chain allows for efficient packing and significant intermolecular contact.
Experimental Determination of Boiling Point: A Protocol
The boiling point of a liquid can be determined experimentally using several methods. The most common and accurate method for a compound like 2-(Chloromethyl)allyl-trimethylsilane is distillation.
Simple Distillation Protocol
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a small volume of 2-(Chloromethyl)allyl-trimethylsilane and a boiling chip into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point. The temperature should remain constant throughout the distillation of the pure liquid.
-
Pressure Correction: If the atmospheric pressure is significantly different from 760 mmHg, a pressure correction may be necessary to determine the normal boiling point.
Applications in Synthesis: The Importance of a Defined Boiling Point
Furthermore, in multi-step syntheses, the removal of this reagent or byproducts derived from it often relies on distillation. An accurate boiling point allows for the efficient separation of materials, preventing contamination of subsequent reaction steps.
Conclusion
The boiling point of 2-(Chloromethyl)allyl-trimethylsilane, reported as 162-163 °C at 768 mmHg, is a fundamental physicochemical property that underpins its purification and effective use in organic synthesis.[1][2] An understanding of the molecular factors influencing this property, coupled with robust experimental procedures for its determination, provides researchers with the necessary tools to confidently handle and apply this versatile reagent in the development of novel chemical entities.
References
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Navigating the Synthetic Landscape with 2-(Chloromethyl)allyl-trimethylsilane: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(Chloromethyl)allyl-trimethylsilane, a versatile reagent in modern organic synthesis. We will delve into its fundamental physicochemical properties, with a core focus on its density, and explore its application in key synthetic transformations, supported by mechanistic insights and practical experimental protocols.
Core Physicochemical Profile
2-(Chloromethyl)allyl-trimethylsilane, also known by its synonyms 2-(Chloromethyl)-3-trimethylsilyl-1-propene and 2-(Trimethylsilylmethyl)allyl chloride, is a liquid organosilane compound with the chemical formula (CH3)3SiCH2C(CH2Cl)=CH2. Its utility in synthetic chemistry is underpinned by a unique combination of reactive functional groups. A thorough understanding of its physical properties is paramount for its effective and safe handling in a laboratory setting.
A summary of its key physicochemical data is presented in the table below:
| Property | Value | Reference |
| Density | 0.899 g/mL at 25 °C | |
| Molecular Weight | 162.73 g/mol | [1] |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Refractive Index | n20/D 1.453 | |
| CAS Number | 18388-03-9 | |
| Physical Form | Liquid | |
| Purity | ≥95% - 97% |
The Cornerstone Application: The Hosomi-Sakurai Reaction
The general mechanism of the Hosomi-Sakurai reaction is depicted below. The Lewis acid activates the electrophile (in this case, a ketone), making it more susceptible to nucleophilic attack by the allyltrimethylsilane. The subsequent loss of the trimethylsilyl group and workup yields the desired homoallylic alcohol.
Caption: Generalized mechanism of the Hosomi-Sakurai reaction.
Experimental Protocol: A Practical Example
The following is a representative, non-optimized protocol for the allylation of an acetal, a common electrophile in the Hosomi-Sakurai reaction, adapted from literature procedures.[4]
Microwave-Assisted Allylation of an Aromatic Acetal:
Materials:
-
Aromatic acetal (1.0 mmol)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol)
-
Anhydrous 1,2-dichloroethane (2 mL)
-
Microwave reactor vial
Procedure:
-
To a dry microwave reactor vial equipped with a magnetic stir bar, add the aromatic acetal, 2-(Chloromethyl)allyl-trimethylsilane, and copper(I) bromide.
-
Add anhydrous 1,2-dichloroethane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 60 minutes with stirring.[4]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired homoallylic ether.
Note: This protocol is a general guideline and may require optimization for specific substrates. The use of microwave irradiation can significantly accelerate the reaction.[4]
Safety and Handling
2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and vapor.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a valuable reagent for the construction of complex organic molecules. Its well-defined density and other physicochemical properties, coupled with its reactivity in powerful transformations like the Hosomi-Sakurai reaction, make it an indispensable tool for synthetic chemists. A comprehensive understanding of its properties and reaction mechanisms is essential for its successful application in research and development.
References
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National Center for Biotechnology Information. (n.d.). Allyltrimethylsilane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. PubChem. Retrieved from [Link]
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Wikipedia. (2023, September 2). Sakurai reaction. In Wikipedia. Retrieved from [Link]
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Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755–7757. [Link]
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Stability and Storage of 2-(Chloromethyl)allyl-trimethylsilane: A Technical Guide
Introduction: The Synthetic Versatility and Handling Imperatives of a Key Allylating Agent
2-(Chloromethyl)allyl-trimethylsilane is a bifunctional organosilane reagent of significant interest in synthetic organic chemistry. Its utility primarily stems from its role as a robust nucleophilic allylating agent, particularly in the context of the Hosomi-Sakurai reaction and related Lewis acid-mediated carbon-carbon bond-forming transformations.[1][2] The presence of both a reactive allylsilane moiety and a chloromethyl group provides synthetic chemists with a versatile tool for the introduction of the 2-(trimethylsilylmethyl)allyl group into a wide array of electrophilic substrates. This guide provides an in-depth examination of the stability profile of 2-(Chloromethyl)allyl-trimethylsilane and outlines best practices for its storage and handling to ensure its chemical integrity and promote safe laboratory use.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Chloromethyl)allyl-trimethylsilane is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₅ClSi |
| Molecular Weight | 162.73 g/mol [3] |
| Appearance | Liquid[3] |
| Boiling Point | 162-163 °C at 768 mmHg[3] |
| Density | 0.899 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.453[3] |
| CAS Number | 18388-03-9[3] |
Core Stability Considerations and Degradation Pathways
While allylsilanes are generally recognized for their relative stability compared to other organometallic reagents, their reactivity dictates specific vulnerabilities that must be managed for long-term storage.[1][4] The stability of 2-(Chloromethyl)allyl-trimethylsilane is influenced by several factors, including temperature, moisture, atmospheric oxygen, and the presence of acidic or electrophilic contaminants.
Thermal Stability
2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be kept away from heat and sources of ignition.[5] While generally thermally stable at recommended storage temperatures, elevated temperatures can promote degradation. The thermal decomposition of the related allyltrimethylsilane has been reported to proceed primarily through molecular eliminations.[6] For tetra-alkylsilanes, the initial step in thermal decomposition is often the homolytic cleavage of a silicon-carbon bond.[7]
Caption: Potential thermal degradation pathways for 2-(Chloromethyl)allyl-trimethylsilane.
Hydrolytic Stability
The trimethylsilyl group exhibits a degree of hydrolytic lability, particularly under acidic or basic conditions.[8] While generally more stable to hydrolysis than silyl ethers, the Si-C bond in allylsilanes can be cleaved by protic acids in a process known as protodesilylation, which can be a significant side reaction in acid-catalyzed processes like the Hosomi-Sakurai reaction.[9] The presence of moisture in storage can lead to the slow hydrolysis of the trimethylsilyl group, generating trimethylsilanol and the corresponding desilylated organic fragment. The rate of hydrolysis is generally slow in neutral media but is catalyzed by both acids and bases.[10]
Caption: Simplified schematic of the hydrolysis of 2-(Chloromethyl)allyl-trimethylsilane.
Oxidative Stability
Organosilanes can be susceptible to oxidation, and strong oxidizing agents are listed as incompatible materials for 2-(Chloromethyl)allyl-trimethylsilane. The allylic double bond is a potential site for oxidation, which could lead to the formation of epoxides, diols, or other oxygenated byproducts. The mechanism of allylic oxidation can be complex and may involve radical intermediates.[7]
Polymerization
The allyl functionality in 2-(Chloromethyl)allyl-trimethylsilane presents the potential for polymerization. While spontaneous polymerization under proper storage conditions is unlikely, it can be initiated by certain catalysts, such as metallocene catalysts, or by radical initiators.[1][11] It is therefore crucial to avoid contamination with substances that could promote polymerization.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above and ensure the long-term stability and reactivity of 2-(Chloromethyl)allyl-trimethylsilane, the following storage and handling protocols are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces vapor pressure and minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |
| Container | Tightly sealed, opaque glass bottle | Prevents ingress of moisture and air, and protects from light which can potentially initiate radical reactions. |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources[12] | Complies with safety regulations for flammable liquids and minimizes environmental factors that can accelerate degradation. |
Handling Procedures
-
Inert Atmosphere Techniques : When handling 2-(Chloromethyl)allyl-trimethylsilane, it is imperative to use standard inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent exposure to air and moisture.
-
Use of Dry Solvents and Glassware : All solvents used to prepare solutions of the reagent should be rigorously dried and deoxygenated. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Personal Protective Equipment (PPE) : Due to its hazardous nature, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5] Handling should be performed in a well-ventilated fume hood.
-
Avoiding Incompatibilities : The reagent should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[8]
Experimental Workflow for Stability Assessment
For critical applications requiring a precise understanding of the reagent's purity and stability over time, a periodic assessment is recommended.
Caption: A general workflow for the periodic stability assessment of 2-(Chloromethyl)allyl-trimethylsilane.
Protocol for Stability Assessment:
-
Sampling : Under a strict inert atmosphere, carefully extract an aliquot of the stored 2-(Chloromethyl)allyl-trimethylsilane.
-
Sample Preparation : Prepare a solution of the sample in a dry, deuterated solvent (e.g., CDCl₃) for NMR analysis or in a dry, volatile solvent for GC analysis.
-
¹H NMR Spectroscopy : Acquire a ¹H NMR spectrum and integrate the characteristic peaks. The appearance of new signals or changes in the integration ratios of existing peaks can indicate the presence of degradation products.
-
Gas Chromatography (GC) : Perform a GC analysis to determine the purity of the sample. The appearance of new peaks with different retention times suggests the formation of byproducts.
-
Data Analysis : Compare the analytical data with a reference spectrum and chromatogram of a freshly opened or newly synthesized batch of the reagent. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a valuable and versatile reagent in organic synthesis. Its stability is contingent upon strict adherence to appropriate storage and handling protocols. By maintaining a cool, dry, and inert environment, and by avoiding contact with incompatible substances, researchers can ensure the long-term integrity of this reagent, leading to more reliable and reproducible synthetic outcomes. Regular analytical assessment is recommended for quality control in long-term storage or for highly sensitive applications.
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A Technical Guide to the Safe Handling of 2-(Chloromethyl)allyl-trimethylsilane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for laboratory professionals, moving beyond a simple checklist to explain the causality behind recommended procedures. By grounding these protocols in the fundamental chemical and physical properties of the compound, this document aims to foster a culture of intrinsic safety and scientific integrity.
Core Chemical and Physical Properties
A foundational understanding of a reagent's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment. The properties of 2-(Chloromethyl)allyl-trimethylsilane are summarized below.
| Property | Value | Source |
| CAS Number | 18388-03-9 | [5] |
| Molecular Formula | C₇H₁₅ClSi | [5][6] |
| Molecular Weight | 162.73 g/mol | [5][6] |
| Appearance | Liquid | [5] |
| Boiling Point | 162-163 °C @ 768 mmHg | [5] |
| Density | 0.899 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.453 | [5] |
| Flash Point | 43 °C (109.4 °F) - Closed Cup | [5] |
Hazard Identification and GHS Classification
2-(Chloromethyl)allyl-trimethylsilane is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[5]
Caption: Primary GHS Hazard Profile for 2-(Chloromethyl)allyl-trimethylsilane.
Detailed Hazard Analysis
-
Flammability: With a flash point of 43 °C, this compound is a flammable liquid (Category 3).[5] This means that at temperatures at or above 43 °C, it can release sufficient vapor to form an ignitable mixture with air. Consequently, it must be kept away from all potential ignition sources, including open flames, hot plates, and sparks from electrical equipment.[7] The use of non-sparking tools and grounded equipment is a critical preventative measure.[7]
-
Skin and Eye Irritation: As a Category 2 irritant for both skin and eyes, direct contact can cause inflammation, redness, and discomfort.[5] Prolonged skin contact may lead to more severe irritation. Ocular exposure can result in serious irritation and requires immediate and thorough flushing.[7] This hazard underscores the mandatory use of chemical-resistant gloves and safety goggles.
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract, with the respiratory system being a target organ.[5] Symptoms can include coughing and discomfort.[8] All handling of this volatile compound must be performed within a certified chemical fume hood to prevent vapor accumulation in the breathing zone.
| GHS Classification | Hazard Code | Signal Word | Precautionary Statements (Examples) |
| Flammable Liquid 3 | H226 | Warning | P210: Keep away from heat/sparks/open flames. P240: Ground/bond container. |
| Skin Irritant 2 | H315 | Warning | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritant 2 | H319 | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| STOT SE 3 | H335 | Warning | P261: Avoid breathing vapor. P271: Use only outdoors or in a well-ventilated area. |
| Source: Sigma-Aldrich Safety Information[5] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All manipulations of 2-(Chloromethyl)allyl-trimethylsilane must be conducted in a properly functioning chemical fume hood.[9] This is the primary line of defense against inhaling irritating vapors.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[10][11] Their locations should be clearly marked and personnel trained on their operation.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Gloves: Neoprene or nitrile rubber gloves are recommended.[11] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge (e.g., Type ABEK) is necessary.[5][11]
Protocols for Safe Handling and Storage
The stability and safety of organosilicon compounds are highly dependent on proper storage and handling techniques.[9]
Storage Protocol
-
Temperature: Store containers in a refrigerator at 2-8°C.[5] This low temperature reduces the vapor pressure of the liquid, minimizing the concentration of flammable vapors in the container's headspace.
-
Container Integrity: Keep the container tightly sealed to prevent the ingress of atmospheric moisture and the escape of vapors.[7]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[7] Keep in a designated area for flammable liquids.
-
Ventilation: The storage location, such as a flammable storage refrigerator, should be in a well-ventilated area.[9]
Experimental Handling Workflow
This protocol outlines the essential steps for safely using 2-(Chloromethyl)allyl-trimethylsilane in a typical synthetic reaction.
Caption: A standardized workflow for the safe experimental use of the reagent.
Step-by-Step Methodology:
-
Preparation: Before handling the reagent, don all required PPE (safety goggles, face shield, gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height. All glassware must be thoroughly dried to prevent unintended reactions.
-
Reagent Transfer:
-
Remove the reagent bottle from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the reagent.
-
Conduct the transfer under an inert atmosphere (e.g., nitrogen or argon).
-
Using a dry syringe or cannula, carefully draw the required volume of the liquid.
-
-
Reaction Addition: Add the 2-(Chloromethyl)allyl-trimethylsilane to the reaction vessel slowly and in a controlled manner, typically dropwise. Monitor the reaction for any signs of an exotherm.
-
Quenching: Upon completion, the reaction must be quenched carefully. This often involves the slow addition of a proton source or aqueous solution. It is best practice to perform this step behind a blast shield, especially when scaling up.
-
Waste Disposal: Dispose of all waste, including contaminated consumables and rinse solutions, into a clearly labeled, sealed container for halogenated organic waste, following institutional and local regulations.[12]
Emergency Response Procedures
Rapid and correct response to an incident is critical to mitigating harm.
Spill Response
Caption: Decision tree for responding to a chemical spill.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Using non-sparking tools, carefully collect the absorbed material into a sealable container for hazardous waste disposal.[7]
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the laboratory immediately, alerting all personnel.
-
If safe to do so, remove any nearby ignition sources.
-
Close the laboratory door and call your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire Response
-
In case of a small, containable fire, use a CO₂, dry chemical, or foam extinguisher.[7] Do not use water, as it may spread the flammable liquid.
-
For a larger fire, activate the fire alarm, evacuate the area, and call emergency services.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes under a safety shower.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water.[7] Seek immediate medical attention.
References
- Fisher Scientific. (2025). Safety Data Sheet: Allyltrimethylsilane.
- Sigma-Aldrich. (2025). Safety Data Sheet: Chlorotrimethylsilane.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethoxy)ethyltrimethylsilane.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69808, Allyltrimethylsilane. Retrieved from [Link]
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Wikipedia. (2023). Sakurai reaction. Retrieved from [Link]
- Gelest, Inc. (2015). Safety Data Sheet: ALLYLTRIMETHYLSILANE.
- The Chemistry Blog. (n.d.). The Chemistry of Allyltrimethylsilane: Properties and Synthesis.
- Sigma-Aldrich. (2025). Safety Data Sheet: Chlorotrimethylsilane.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4440923, 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- Dobrev, I., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC - NIH.
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Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
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- The Sarpong Group. (2016). Acutely Toxic Chemicals (ATCs).
- ResearchGate. (2025). Safe handling of organolithium compounds in the laboratory | Request PDF.
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Occupational Safety and Health Administration (OSHA). (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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Wikipedia. (2024). Allyltrimethylsilane. Retrieved from [Link]
- Florida State Emergency Response Commission. (n.d.). Toxidromes. Retrieved from a state emergency response commission website.
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Global Silicones Council. (n.d.). Safety Research & Science. Retrieved from [Link]
- Gelest, Inc. (2015). Safety Data Sheet: O-ALLYLOXY(POLYETHYLENEOXY)TRIMETHYLSILANE, tech-95.
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FAST-ACT. (n.d.). Inside the Protocol: A Hospital SOP for Dry Chemical Decontamination. Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from a chemical hazards emergency management resource.
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A Technical Guide to the Hazards and Safe Handling of 2-(Chloromethyl)allyl-trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Tool and Its Risks
While its synthetic utility is significant, the structural features that make 2-(Chloromethyl)allyl-trimethylsilane an effective reagent also contribute to its inherent hazards. The presence of a volatile trimethylsilyl group, a reactive allylic chloride moiety, and its flammable nature necessitates a thorough understanding and rigorous control of the associated risks. This guide provides an in-depth analysis of these hazards, offering field-proven insights and validated protocols to ensure its safe application in research and drug development environments.
Section 1: Physicochemical Properties and Hazard Classification
A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary engineering controls and handling procedures.
Table 1: Physicochemical Properties of 2-(Chloromethyl)allyl-trimethylsilane
| Property | Value | Source |
|---|---|---|
| CAS Number | 18388-03-9 | [1] |
| Molecular Formula | C₇H₁₅ClSi | [1][5] |
| Molecular Weight | 162.73 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 162-163 °C at 768 mmHg | |
| Density | 0.899 g/mL at 25 °C | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.453 |
| Storage Temperature | 2-8 °C (Refrigerate) |[6] |
Globally Harmonized System (GHS) Classification
The GHS classification provides a universal framework for communicating the hazards of a chemical. 2-(Chloromethyl)allyl-trimethylsilane is classified as a hazardous substance with multiple risk categories.[5]
-
Signal Word: Danger [6]
-
Expert Insight: While some suppliers may use the signal word "Warning,"[5] a more conservative approach is warranted. Given its classification as a flammable liquid that can cause significant irritation, and the potential for some safety data sheets to classify it as a Category 2 Flammable Liquid ("Highly flammable"),[6] adopting the more stringent "Danger" signal word encourages a higher level of precaution.
-
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification |
|---|---|---|
| H226 | Flammable liquid and vapor | Flammable Liquid, Category 3[5] |
| H315 | Causes skin irritation | Skin Irritant, Category 2[5] |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2[5] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[5] |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | Prevention[5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention[5][6] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | Response[5][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response[5][6] |
| P403+P235 | Store in a well-ventilated place. Keep cool. | Storage[5][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal[5][6] |
Section 2: In-Depth Hazard Analysis
Flammability and Explosion Hazards
The primary physical hazard is the flammability of 2-(Chloromethyl)allyl-trimethylsilane.[5] Its flash point of 43°C is a critical parameter; at or above this temperature, the liquid produces sufficient vapor to form an ignitable mixture with air. This temperature is easily reached in a typical laboratory setting, especially near equipment like heating mantles or hot plates.
-
Causality of Risk: The vapors are denser than air and can travel a considerable distance to an ignition source (e.g., a spark from a motor, static discharge, open flame) and "flash back" to the source container.[6] Confined vapors, if ignited, can lead to a container explosion.[6]
-
Field-Proven Insight: Static electricity is a frequently underestimated ignition source. The act of pouring or transferring this solvent-like reagent can generate a static charge. It is for this reason that grounding and bonding of containers and receiving equipment are not just recommendations, but critical safety requirements.[6]
Health Hazards: An Irritant and Potential Alkylating Agent
The health hazards are primarily associated with its irritant properties.[5]
-
Skin and Eye Irritation: Direct contact causes skin and serious eye irritation.[5] The causality is twofold: as an organic solvent, it can defat the skin, leading to dryness and dermatitis. More significantly, the allylic chloride functionality makes the molecule a potential alkylating agent. It can react with nucleophilic functional groups found in proteins and other biomolecules in skin and eye tissues, leading to cellular damage and a pronounced inflammatory response.
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[5] High vapor concentrations may also lead to systemic effects like headache, dizziness, and nausea.[6]
-
Data Gaps: While current data does not meet the criteria for classifying the substance as a mutagen or carcinogen, the absence of evidence is not evidence of absence.[6] As an alkylating agent, caution is warranted, and exposure should always be minimized.
Reactivity Hazards
-
Incompatibility: The primary incompatibility is with strong oxidizing agents.[6] Contact with these materials can lead to a violent reaction, potentially causing a fire or explosion.
-
Hydrolytic Sensitivity: While this specific compound's reaction with water is not as violent as its precursor, 2-(chloromethyl)allyltrichlorosilane (which reacts rapidly with moisture),[7] silyl compounds can be sensitive to protic solvents. It is good practice to handle it under anhydrous conditions, especially when used with moisture-sensitive catalysts like Lewis acids.
Environmental Hazards
This chemical is classified as toxic to aquatic life with long-lasting effects.[6] This necessitates stringent waste disposal protocols. It should never be discharged into drains or the environment. All waste, including contaminated materials, must be collected and disposed of as hazardous chemical waste according to local and national regulations.[6]
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol integrates engineering controls, personal protective equipment, and standard operating procedures into a seamless workflow. The following diagram and protocols are designed to achieve this.
Diagram: Safe Handling Workflow for Organosilane Reagents
Caption: Workflow for the safe use of 2-(Chloromethyl)allyl-trimethylsilane.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this reagent must be performed inside a certified chemical fume hood to mitigate inhalation exposure.
-
Explosion-Proof Equipment: Use only explosion-proof electrical equipment (stirrers, vacuum pumps, etc.) in the vicinity of the operation.[6]
-
Grounding: Ensure all metal containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[6]
Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may provide splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always check the manufacturer's breakthrough time data.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.
-
Body Protection: A flame-resistant lab coat must be worn over personal clothing. Ensure clothing is made of natural fibers (e.g., cotton).
-
Respiratory Protection: If there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK) is necessary.
Step-by-Step Storage Protocol
-
Procurement: Purchase the smallest quantity of the reagent necessary for your work.
-
Receiving: Upon receipt, inspect the container for damage. Affix a date of receipt and date of opening.
-
Location: Store the container in a dedicated, ventilated, and clearly labeled flammable liquids storage cabinet.
-
Temperature Control: The cabinet should be located in a cold room or contain a certified refrigerator to maintain the recommended 2-8°C storage temperature.[6]
-
Segregation: Ensure the reagent is stored separately from strong oxidizing agents and other incompatible materials.[6]
-
Sealing: Keep the container cap tightly sealed at all times when not in use to prevent the escape of flammable vapors.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical. All personnel working with this chemical must be familiar with these procedures.
Table 3: Emergency Response Protocol
| Scenario | Response Protocol |
|---|---|
| Skin Contact | 1. Immediately go to the nearest safety shower. 2. Remove all contaminated clothing while under the shower. 3. Flush the affected area with copious amounts of water for at least 15 minutes.[6] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). 3. Seek immediate medical attention. |
| Minor Spill (<100 mL in a Fume Hood) | 1. Alert others in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels. 3. Use non-sparking tools to scoop the material into a sealable, labeled container for hazardous waste.[6] 4. Clean the area with a suitable solvent, and dispose of cleaning materials as hazardous waste. |
| Major Spill or Any Spill Outside a Hood | 1. Alert all personnel and evacuate the laboratory immediately. 2. Activate the fire alarm if necessary. 3. Close the laboratory doors and prevent re-entry. 4. Call your institution's emergency response team from a safe location. |
| Fire | 1. If the fire is small and you are trained to do so, use a CO₂, dry chemical, or foam extinguisher.[6] DO NOT USE WATER , as it may not be effective and could spread the flammable liquid. 2. For any larger fire, or if you are not comfortable, activate the fire alarm and evacuate. |
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a potent synthetic tool, but its utility is matched by its significant hazards. It is a flammable, irritant liquid that demands respect and meticulous handling. By understanding the causality behind its flammability, reactivity, and toxicity, and by rigorously implementing the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can confidently and safely leverage its synthetic capabilities to advance their scientific objectives.
References
-
Title: Hosomi-Sakurai Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi Source: PubChem URL: [Link]
-
Title: Sakurai reaction Source: Wikipedia URL: [Link]
-
Title: Allyltrimethylsilane | C6H14Si Source: PubChem URL: [Link]
-
Title: Reaction pathways for the addition of allyl trimethyl silane to... Source: ResearchGate URL: [Link]
Sources
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- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE CAS#: 18147-84-7 [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2-(Chloromethyl)allyl-trimethylsilane in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(Chloromethyl)allyl-trimethylsilane, a versatile and bifunctional reagent, with a primary focus on its pivotal role as a precursor to the trimethylenemethane (TMM) palladium intermediate for [3+2] cycloaddition reactions. This powerful strategy enables the efficient construction of functionalized five-membered carbocycles, which are prevalent motifs in numerous natural products and pharmaceutically active compounds. This document will detail the mechanistic underpinnings of this transformation, provide field-proven protocols, and showcase the synthetic utility of this important building block for researchers in organic synthesis and drug development.
Introduction: The Unique Duality of 2-(Chloromethyl)allyl-trimethylsilane
2-(Chloromethyl)allyl-trimethylsilane, with the chemical formula (CH₃)₃SiCH₂C(CH₂Cl)=CH₂, is a unique bifunctional reagent that possesses two distinct reactive sites: a nucleophilic allylsilane and an electrophilic allyl chloride. This duality allows for a diverse range of synthetic transformations. The allylsilane moiety is a stable and easy-to-handle precursor for the corresponding allyl anion, which can be engaged in various carbon-carbon bond-forming reactions. The reactivity of allylsilanes is often unlocked in the presence of Lewis acids, which activate an electrophile for nucleophilic attack by the allylsilane, a process famously known as the Hosomi-Sakurai reaction.[1][2]
This guide will focus primarily on the generation of the Pd-TMM complex from 2-(Chloromethyl)allyl-trimethylsilane and its subsequent application in [3+2] cycloaddition reactions.
Palladium-Catalyzed [3+2] Cycloaddition: A Premier Strategy for Cyclopentane Synthesis
The palladium-catalyzed [3+2] cycloaddition reaction of a TMM precursor with an olefinic acceptor is a highly convergent and atom-economical method for the synthesis of five-membered rings. This reaction is characterized by its high chemo-, regio-, and diastereoselectivity, making it a valuable tool in complex molecule synthesis.[2]
Mechanism of Pd-TMM Complex Formation and Cycloaddition
The catalytic cycle begins with the oxidative addition of a Palladium(0) complex to the carbon-chlorine bond of 2-(Chloromethyl)allyl-trimethylsilane to form a Pd(II)-π-allyl complex. In a subsequent key step, a nucleophile, often an external anion like acetate or an in situ generated chloride ion, attacks the trimethylsilyl group. This desilylation is irreversible and results in the formation of the zwitterionic Pd-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient alkene. The reaction is initiated by the nucleophilic attack of one of the terminal carbons of the TMM ligand onto the alkene. The resulting zwitterionic intermediate then undergoes ring closure to form the five-membered ring, regenerating the Pd(0) catalyst.[1][4]
Scope of the Reaction
The success of the Pd-catalyzed TMM [3+2] cycloaddition is highly dependent on the nature of the alkene acceptor. Generally, electron-deficient olefins are excellent substrates for this reaction.
| Acceptor Type | Example(s) | Typical Yields | Reference |
| α,β-Unsaturated Ketones | 2-Cyclopenten-1-one, Benzalacetone | 70-95% | [7] |
| α,β-Unsaturated Esters | Methyl acrylate, Methyl cinnamate | 60-85% | [4] |
| α,β-Unsaturated Nitriles | Acrylonitrile | 75-90% | [3] |
| α,β-Unsaturated Sulfones | Phenyl vinyl sulfone | 80-95% | [2] |
| Aldehydes (as acceptors) | Cinnamaldehyde | 50-70% | [4] |
Table 1: Representative Acceptors for Pd-TMM [3+2] Cycloaddition.
Experimental Protocols
General Considerations and Safety
-
Reagent Purity: 2-(Chloromethyl)allyl-trimethylsilane should be handled as a moisture-sensitive and potentially toxic reagent. It is recommended to use freshly distilled or recently purchased material for best results.
-
Solvent and Atmosphere: The reaction is sensitive to air and moisture. All solvents should be freshly distilled from appropriate drying agents, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Palladium Catalyst: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor, such as Pd(OAc)₂, and a phosphine or phosphite ligand. Triisopropyl phosphite is a commonly used ligand that facilitates the reduction of Pd(II) to Pd(0).
-
Safety: 2-(Chloromethyl)allyl-trimethylsilane is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol: Pd-Catalyzed [3+2] Cycloaddition of 2-(Chloromethyl)allyl-trimethylsilane with an α,β-Unsaturated Ketone
This protocol is a representative procedure adapted from the well-established methods developed by Trost and coworkers for TMM cycloadditions.[4][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triisopropyl phosphite (P(O-i-Pr)₃)
-
2-(Chloromethyl)allyl-trimethylsilane
-
α,β-Unsaturated ketone (e.g., 2-cyclopenten-1-one)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.05 mmol) and triisopropyl phosphite (0.2 mmol) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the Pd(0) complex.
-
Reaction Setup: In a separate, larger flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous THF (10 mL).
-
Addition of Reagents: To the solution of the α,β-unsaturated ketone, add 2-(Chloromethyl)allyl-trimethylsilane (1.5 mmol) via syringe.
-
Initiation of Reaction: Add the freshly prepared palladium catalyst solution to the reaction mixture via cannula.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methylenecyclopentane product.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a powerful and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the trimethylenemethane (TMM) palladium intermediate. The subsequent [3+2] cycloaddition reaction with electron-deficient olefins provides a direct and highly selective route to methylenecyclopentanes, which are valuable structural motifs in a wide array of complex molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this important synthetic transformation in their own research endeavors.
References
-
Trost, B. M.; Stambuli, J. P.; Silverman, S. M.; Schwörer, U. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions. J. Am. Chem. Soc.2006 , 128 (41), 13328–13329. [Link]
-
Thieme Chemistry. Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Thieme.de. [Link]
-
Trost, B. M.; Nanninga, T. N.; Satoh, T. A New Route to Functionalized Five-Membered Rings. Trimethylenemethane Equivalents. J. Am. Chem. Soc.1985 , 107 (3), 721–724. [Link]
-
Wikipedia. Trimethylenemethane cycloaddition. En.wikipedia.org. [Link]
-
Berliner, M. A.; Belecki, K. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Org. Synth.2007 , 84, 102. [Link]
-
Sakurai, H.; Hosomi, A.; Hayashi, J. Conjugate allylation of α,β-unsaturated ketones with allylsilanes. Org. Synth.1984 , 62, 86. [Link]
-
Trost, B. M.; Chan, D. M. T. New conjunctive reagents. 2-Acetoxymethyl-3-allyltrimethylsilane for methylenecyclopentane annulations catalyzed by palladium(0). J. Am. Chem. Soc.1979 , 101 (21), 6429–6432. [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 2-(Chloromethyl)allyl-trimethylsilane as a Versatile Allylating Agent
Introduction: A Multifaceted Reagent for Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Allylation, the introduction of an allyl group (-CH₂CH=CH₂), is a particularly powerful transformation, creating homoallylic alcohols and amines which are versatile intermediates in the synthesis of complex natural products and pharmaceutical agents.[1] 2-(Chloromethyl)allyl-trimethylsilane has emerged as a uniquely effective reagent for this purpose. It serves as a stable, yet reactive, synthetic equivalent of a 2-(hydroxymethyl)allyl synthon, offering distinct advantages over traditional organometallic allylating agents like Grignard or organolithium reagents.
This guide provides an in-depth exploration of 2-(Chloromethyl)allyl-trimethylsilane, detailing its mechanistic underpinnings, providing field-tested protocols, and showcasing its broad applicability for researchers in synthetic chemistry and drug development.
Key Advantages:
-
Enhanced Stability: Compared to highly reactive Grignard reagents, it is more tolerant of various functional groups, allowing for wider substrate scope.
-
Unique Reactivity: The presence of the chloromethyl group allows it to act as a bifunctional linchpin, enabling tandem or sequential reactions.
-
Stereochemical Control: Under appropriate conditions, particularly in Lewis acid-mediated reactions, it can provide high levels of diastereoselectivity.[1]
The Engine of Reactivity: Mechanistic Principles
Lewis Acid-Mediated Pathway (Hosomi-Sakurai Type)
-
Activation: The Lewis acid coordinates to the electrophile (e.g., the oxygen of a carbonyl group), rendering it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: The π-bond of the allylsilane acts as the nucleophile, attacking the activated electrophile. This attack occurs at the γ-carbon of the silane.[2]
-
Carbocation Stabilization (The β-Silicon Effect): The crucial step involves the formation of a transient carbocation at the β-position relative to the silicon atom. This carbocation is significantly stabilized by hyperconjugation with the carbon-silicon (C-Si) bond.[2] This "β-silicon effect" is the driving force for the reaction's efficiency.
Caption: Lewis Acid-Mediated Allylation Pathway.
Barbier-Type (In Situ Organometallic) Pathway
Alternatively, 2-(Chloromethyl)allyl-trimethylsilane can be employed under Barbier-type conditions.[4] This method involves the in situ generation of a transient organometallic species by reacting the alkyl halide (in this case, the chloromethyl group) with a metal such as zinc, indium, or samarium(II) iodide.[4][5]
-
Oxidative Addition: The metal inserts into the carbon-chlorine bond, generating a nucleophilic organometallic reagent.
-
Carbonyl Addition: This newly formed species immediately reacts with an electrophile (e.g., an aldehyde or ketone) present in the same pot.
-
Workup: Aqueous workup protonates the resulting alkoxide to furnish the homoallylic alcohol.
The key distinction from a Grignard reaction is that the organometallic reagent is generated and consumed in the same reaction vessel, avoiding the need to pre-form and handle a potentially unstable species.[4]
Applications & Substrate Scope
The versatility of 2-(Chloromethyl)allyl-trimethylsilane allows it to react with a wide array of electrophiles, making it a valuable tool in the synthesis of diverse molecular architectures. Its application has been pivotal in the total synthesis of various biologically active natural products, including those with antibiotic, anticancer, and anti-inflammatory properties.[1][6]
| Electrophile Class | Typical Product | Reaction Type | Key Considerations |
| Aldehydes | Homoallylic Alcohols | Lewis Acid or Barbier | High yields, good for complex substrates. |
| Ketones | Tertiary Homoallylic Alcohols | Lewis Acid or Barbier | Steric hindrance can affect reaction rates. |
| Acetals/Ketals | Homoallylic Ethers | Lewis Acid (e.g., TMSOTf) | Requires strong Lewis acid activation.[7] |
| Imines/Iminium Ions | Homoallylic Amines | Lewis Acid | Provides access to key nitrogen-containing scaffolds.[1] |
| α,β-Unsaturated Carbonyls | 1,2- or 1,4-Addition Products | Lewis Acid | Outcome (1,2- vs. 1,4-addition) depends on the substrate and Lewis acid.[3] |
Detailed Experimental Protocols
Safety Precaution: 2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagent should be stored at 2-8°C. Reactions, particularly those involving pyrophoric or water-sensitive Lewis acids, must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Lewis Acid-Mediated Allylation of an Aldehyde (Hosomi-Sakurai Type)
This protocol describes the reaction of 4-nitrobenzaldehyde with 2-(Chloromethyl)allyl-trimethylsilane using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
2-(Chloromethyl)allyl-trimethylsilane
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) dropwise via syringe. A color change is typically observed. Stir the resulting mixture for 10 minutes at -78 °C.
-
Scientist's Note: The Lewis acid activates the aldehyde carbonyl group, making it more electrophilic.[2] A slight excess of the Lewis acid ensures complete activation. Pre-complexation at low temperature before adding the nucleophile often improves selectivity.
-
-
Nucleophile Addition: Add 2-(Chloromethyl)allyl-trimethylsilane (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Scientist's Note: Quenching deactivates the Lewis acid and hydrolyzes the intermediate titanium alkoxide. Adding the quench at low temperature is crucial to control the exotherm.
-
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and dilute with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired homoallylic alcohol.
Caption: General Workflow for Hosomi-Sakurai Allylation.
Protocol 2: Zinc-Mediated Barbier-Type Allylation of a Ketone
This protocol details a Barbier-type reaction where the organometallic nucleophile is generated in situ from 2-(Chloromethyl)allyl-trimethylsilane and zinc dust.
Materials:
-
Acetophenone
-
2-(Chloromethyl)allyl-trimethylsilane
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
Zinc Activation (Optional but Recommended): Activate zinc dust by stirring it with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add activated zinc dust (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add anhydrous THF (10 mL), followed by acetophenone (1.0 mmol, 1.0 equiv) and then 2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol, 1.2 equiv).
-
Scientist's Note: In a true Barbier protocol, all components are mixed together at the start.[4] The reaction is initiated, often with gentle heating or sonication, which promotes the formation of the organozinc species that then reacts immediately with the ketone.
-
-
Initiation & Reaction: Gently heat the mixture to 40-50 °C (or sonicate at room temperature) to initiate the reaction. Stir for 2-6 hours. Monitor the consumption of the ketone by TLC.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Work-up: Stir the mixture vigorously for 15 minutes. Filter the mixture through a pad of celite to remove zinc residues, washing the pad with ethyl acetate (20 mL). Transfer the filtrate to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to afford the tertiary homoallylic alcohol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Lewis acid/metal | Use freshly opened/distilled TiCl₄ or freshly activated zinc dust. |
| Poor quality solvent/reagents | Ensure all solvents are anhydrous and reagents are pure. | |
| Reaction temperature too low | For Barbier reactions, gentle heating may be required for initiation. | |
| Protodesilylation Side Product | Presence of protic impurities (water) | Use rigorously dried glassware and anhydrous solvents. |
| Lewis acid is too strong/hydrolyzed | Use a milder Lewis acid or ensure anhydrous conditions.[3] | |
| Complex Mixture of Products | Unstable substrate under reaction conditions | Consider protecting sensitive functional groups. |
| Side reactions (e.g., polymerization) | Run the reaction at a lower temperature or use a less reactive catalyst. |
Conclusion and Future Outlook
2-(Chloromethyl)allyl-trimethylsilane stands as a robust and versatile reagent in the synthetic chemist's toolbox. Its ability to participate in both Lewis acid-mediated and Barbier-type allylations allows for strategic flexibility in synthetic planning. The resulting functionalized homoallylic alcohols are primed for further transformations, making this reagent a valuable entry point for the synthesis of complex molecules. Future research will likely focus on developing catalytic, asymmetric variants of these reactions to provide enantiomerically enriched products, further expanding the utility of this powerful synthetic building block in the fields of medicinal chemistry and materials science.
References
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Wikipedia. (n.d.). Sakurai reaction. Retrieved January 22, 2026, from [Link]
-
Ella-Menye, J. R., Tshiwawa, T., & de Koning, C. B. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 12. Retrieved January 22, 2026, from [Link]
-
Chen, Z., et al. (2022). Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules, 27(15), 4730. Retrieved January 22, 2026, from [Link]
-
Ella-Menye, J. R., Tshiwawa, T., & de Koning, C. B. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Barbier reaction. Retrieved January 22, 2026, from [Link]
-
Leonardi, M., et al. (2021). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Chemical Science, 12(3), 1059-1064. Retrieved January 22, 2026, from [Link]
-
Miyoshi, N., Matsuo, T., & Wada, M. (2005). The Chemistry of Alkylstrontium Halide Analogues, Part 2: Barbier-Type Dialkylation of Esters with Alkyl Halides. European Journal of Organic Chemistry, 2005(20), 4253-4255. Retrieved January 22, 2026, from [Link]
-
Xie, C., et al. (2008). A convenient procedure for bismuth-mediated Barbier-type allylation of aldehydes in water containing fluoride ions. Organic & Biomolecular Chemistry, 6(5), 883-888. Retrieved January 22, 2026, from [Link]
-
Stolle, A., & Ondruschka, B. (2012). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. ResearchGate. Retrieved January 22, 2026, from [Link]
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- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 7. Hosomi-Sakurai Reaction [organic-chemistry.org]
The Hosomi-Sakurai Reaction with 2-(Chloromethyl)allyl-trimethylsilane: A Detailed Guide to Application and Protocol
The Underpinnings of the Hosomi-Sakurai Reaction: Mechanism and the Role of the Silyl Group
Caption: Generalized mechanism of the Hosomi-Sakurai reaction.
The Unique Advantage of 2-(Chloromethyl)allyl-trimethylsilane: A Gateway to Further Complexity
The strategic incorporation of a chloromethyl group at the 2-position of the allylsilane transforms a simple allylation reagent into a bifunctional building block. The initial Hosomi-Sakurai reaction proceeds as expected, forming a homoallylic alcohol with a pendant chloromethyl group. This chloride then serves as a reactive site for subsequent intramolecular nucleophilic substitution, enabling a powerful tandem reaction sequence.
This is particularly valuable in the synthesis of α-methylene-γ-lactones, a structural motif found in a vast number of natural products with diverse biological activities. The reaction of an aldehyde with 2-(chloromethyl)allyl-trimethylsilane, followed by an in-situ or subsequent cyclization, provides a direct and efficient route to these important heterocyclic systems.
Application in Tandem Reaction Sequences: Synthesis of α-Methylene-γ-lactones
The synthesis of α-methylene-γ-lactones via a tandem Hosomi-Sakurai reaction-cyclization is a prime example of the synthetic utility of 2-(chloromethyl)allyl-trimethylsilane. This one-pot procedure offers an atom-economical and efficient alternative to multi-step synthetic routes.
Caption: Workflow for the tandem synthesis of α-methylene-γ-lactones.
Experimental Protocols
The following protocols provide a general framework for conducting the Hosomi-Sakurai reaction with 2-(chloromethyl)allyl-trimethylsilane. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
General Considerations and Safety Precautions
-
Safety: Lewis acids such as titanium tetrachloride are corrosive and react violently with water. 2-(Chloromethyl)allyl-trimethylsilane is flammable and an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Protocol for the Hosomi-Sakurai Reaction with an Aldehyde
This protocol describes a general procedure for the allylation of an aldehyde with 2-(chloromethyl)allyl-trimethylsilane.
Materials:
-
Aldehyde (1.0 equiv)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 - 1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Initial Cooling: Dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.0 - 1.2 equiv) dropwise to the stirred solution. A color change is typically observed. Stir the mixture for 15-30 minutes at -78 °C.
-
Allylsilane Addition: Add 2-(chloromethyl)allyl-trimethylsilane (1.2 - 1.5 equiv) dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
Protocol for the Tandem Hosomi-Sakurai/Cyclization for α-Methylene-γ-lactone Synthesis
This protocol outlines a potential one-pot procedure for the synthesis of α-methylene-γ-lactones. The success of the one-pot procedure may be substrate-dependent, and in some cases, a two-step sequence (isolation of the homoallylic alcohol followed by a separate cyclization step) may be more effective.
Additional Materials for Cyclization:
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide) or a protic acid (depending on the cyclization strategy).
-
An appropriate solvent for the cyclization step (e.g., THF, DMF).
Procedure (One-Pot Example):
-
Follow steps 1-5 of the Hosomi-Sakurai reaction protocol as described above.
-
In-situ Cyclization: After the initial allylation is complete (as determined by TLC), a suitable reagent to promote the intramolecular cyclization is added. For example, a non-nucleophilic base like sodium hydride can be added to deprotonate the newly formed alcohol, which can then displace the chloride in an intramolecular Sₙ2 reaction. Alternatively, some Lewis acids may promote the cyclization directly upon warming.
-
Reaction Monitoring for Cyclization: The progress of the cyclization can be monitored by TLC.
-
Workup and Purification: Follow the quenching, workup, drying, concentration, and purification steps as described in the previous protocol to isolate the α-methylene-γ-lactone.
Data Presentation: A Comparative Overview
The choice of Lewis acid can significantly impact the yield and selectivity of the Hosomi-Sakurai reaction. The following table provides a hypothetical comparison of different Lewis acids for the reaction of a generic aldehyde with 2-(chloromethyl)allyl-trimethylsilane.
| Lewis Acid (equiv) | Temperature (°C) | Time (h) | Yield of Homoallylic Alcohol (%) | Notes |
| TiCl₄ (1.1) | -78 | 2 | 85-95 | Generally high yielding and reliable. |
| BF₃·OEt₂ (1.5) | -78 to 0 | 4 | 70-85 | Milder Lewis acid, may require longer reaction times or warming. |
| SnCl₄ (1.1) | -78 | 3 | 80-90 | Effective, but can sometimes lead to side products. |
| Et₂AlCl (1.2) | -78 | 2 | 75-85 | Another effective Lewis acid, but can be more pyrophoric. |
Note: These are representative values and will vary depending on the specific substrate.
Conclusion
The Hosomi-Sakurai reaction with 2-(chloromethyl)allyl-trimethylsilane offers a powerful and versatile tool for the synthesis of complex molecules. The ability to introduce a functionalized allyl group in a highly regioselective manner, coupled with the potential for subsequent intramolecular reactions, makes this methodology particularly attractive for the construction of heterocyclic systems like α-methylene-γ-lactones. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers to explore and apply this valuable synthetic transformation in their own work, ultimately accelerating the discovery and development of new chemical entities.
References
- Hosomi, A.; Sakurai, H. J. Am. Chem. Soc.1977, 99, 1673. (DOI: 10.1021/ja00447a080)
- Fleming, I.; Dunoguès, J.; Smithers, R. Org. React.1989, 37, 57.
- Lade, J. J.; Pardeshi, S. D.; Vadagaonkar, K. S.; Murugan, K.; Chaskar, A. C. RSC Adv., 2017, 7, 8011-8033. (DOI: 10.1039/C6RA27813B)
- Hosomi, A. Acc. Chem. Res.1988, 21, 200-206. (DOI: 10.1021/ar00149a004)
- Denmark, S. E.; Fu, J. Chem. Rev.2003, 103, 2763-2793. (DOI: 10.1021/cr020052r)
- Kim, H.; Lee, C. Org. Lett.2007, 9, 1883-1886. (DOI: 10.1021/ol070529e)
- Hosomi, A.; Endo, M.; Sakurai, H. Chem. Lett.1976, 941. (DOI: 10.1246/cl.1976.941)
- Trost, B. M.; Li, C.-J. J. Am. Chem. Soc.1994, 116, 3167-3168. (DOI: 10.1021/ja00086a066)
-
PubChem Compound Summary for CID 4440923, 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link].
- Adlington, R. M.; Barrett, A. G. M. J. Chem. Soc., Chem. Commun., 1978, 1071-1072. (DOI: 10.1039/C39780001071)
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- 5. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
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Application Notes and Protocols: Lewis Acid Catalysts for 2-(Chloromethyl)allyltrimethylsilane Reactions
Introduction: The Versatility of 2-(Chloromethyl)allyltrimethylsilane in Modern Organic Synthesis
2-(Chloromethyl)allyltrimethylsilane is a powerful and versatile building block in organic synthesis, enabling the construction of complex molecular architectures, particularly five-membered carbocycles. Its unique trifunctional nature—comprising a nucleophilic allylsilane, an electrophilic chloromethyl group, and a latent methyleneidene unit—allows for a diverse range of transformations. The strategic application of Lewis acid catalysts is paramount in unlocking and controlling the reactivity of this reagent, directing it towards valuable synthetic pathways such as [3+2] annulation reactions for the synthesis of functionalized cyclopentanes.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of Lewis acid catalysis in reactions involving 2-(chloromethyl)allyltrimethylsilane. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols for key transformations, and provide a comparative analysis of common Lewis acid catalysts.
The Role of Lewis Acid Catalysis: Activating the Allylsilane for Cycloaddition
Lewis acids play a crucial role in activating 2-(chloromethyl)allyltrimethylsilane and the electrophilic partner, typically an α,β-unsaturated ketone or aldehyde, to facilitate cycloaddition reactions. The primary function of the Lewis acid is to coordinate with the carbonyl oxygen of the electrophile, thereby lowering its LUMO energy and rendering it more susceptible to nucleophilic attack by the allylsilane.
Mechanistic Insights into the [3+2] Annulation Reaction
The Lewis acid-catalyzed [3+2] annulation of 2-(chloromethyl)allyltrimethylsilane with an electron-deficient alkene, such as an enone, is a powerful method for constructing methylene-functionalized cyclopentane rings. The generally accepted mechanism proceeds through a stepwise pathway:
-
Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, enhancing its electrophilicity.
-
Nucleophilic Attack: The γ-carbon of the 2-(chloromethyl)allyltrimethylsilane attacks the β-carbon of the activated enone in a Michael-type addition. This step is facilitated by the stabilization of the resulting β-silyl carbocation.
-
Intramolecular Cyclization: The generated enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chloromethyl group, displacing the chloride ion and forming the five-membered ring.
-
Deprotonation/Workup: Subsequent workup quenches the reaction and provides the functionalized methylenecyclopentane product.
Comparative Analysis of Common Lewis Acid Catalysts
The choice of Lewis acid can significantly impact the efficiency, selectivity, and substrate scope of the reaction. While a direct comparative study for the [3+2] annulation of 2-(chloromethyl)allyltrimethylsilane is not extensively documented in a single source, we can extrapolate from related reactions and general principles of Lewis acidity to provide field-proven insights.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Temperature (°C) | Key Characteristics & Considerations |
| TiCl₄ | 20 - 100 | CH₂Cl₂, Toluene | -78 to 0 | Highly active and oxophilic, promoting efficient activation of carbonyls. Can be used in catalytic or stoichiometric amounts. Moisture-sensitive and requires inert atmosphere.[1][2] |
| SnCl₄ | 50 - 150 | CH₂Cl₂, 1,2-DCE | 0 to 55 | A versatile Lewis acid with good activity for cycloadditions.[2][3] Can be more tolerant to certain functional groups than TiCl₄. Moisture-sensitive. |
| AlCl₃ | 100 - 200 | CH₂Cl₂, CS₂ | -78 to rt | A strong Lewis acid, often used in stoichiometric amounts. Can lead to higher reactivity but may also promote side reactions. Highly moisture-sensitive. |
| Sc(OTf)₃ | 5 - 20 | CH₃NO₂, CH₂Cl₂ | rt | A water-tolerant Lewis acid that can often be used in catalytic amounts. May require higher temperatures for less reactive substrates. |
| Et₂AlCl | 100 - 200 | CH₂Cl₂, Hexane | -78 to 0 | A milder aluminum-based Lewis acid, can offer improved selectivity in some cases. Often used in stoichiometric quantities. |
Experimental Protocols
The following protocols are representative examples of Lewis acid-catalyzed reactions of 2-(chloromethyl)allyltrimethylsilane. Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as Lewis acids are corrosive and moisture-sensitive. Anhydrous solvents and freshly distilled reagents should be used.
Protocol 1: TiCl₄-Catalyzed [3+2] Annulation of 2-(Chloromethyl)allyltrimethylsilane with an α,β-Unsaturated Ketone
This protocol is adapted from general procedures for TiCl₄-mediated reactions of allylsilanes with enones.[1][2]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
2-(Chloromethyl)allyltrimethylsilane (1.2 mmol)
-
Titanium(IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques.
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes, maintaining the internal temperature below -70 °C. The solution may turn deep red or yellow.
-
Stir the mixture at -78 °C for 15 minutes.
-
In a separate flame-dried flask, dissolve 2-(chloromethyl)allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of 2-(chloromethyl)allyltrimethylsilane to the reaction mixture dropwise over 10 minutes at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized methylenecyclopentane.
Protocol 2: SnCl₄-Catalyzed [3+2] Annulation of 2-(Chloromethyl)allyltrimethylsilane with an Electron-Deficient Alkene
This protocol is based on general procedures for SnCl₄-catalyzed cycloadditions.[2][3]
Materials:
-
Electron-deficient alkene (e.g., an enone or acrylate) (1.0 mmol)
-
2-(Chloromethyl)allyltrimethylsilane (1.5 mmol)
-
Tin(IV) chloride (SnCl₄, 1.0 M solution in CH₂Cl₂, 1.2 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware.
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the electron-deficient alkene (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL).
-
Add 2-(chloromethyl)allyltrimethylsilane (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the SnCl₄ solution (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers in a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the amount of Lewis acid. For TiCl₄, using stoichiometric amounts is common. Ensure all reagents and solvents are scrupulously dry, as water will deactivate the Lewis acid.
-
Side Reactions: The formation of polymeric material or other side products can occur, especially with highly reactive substrates or strong Lewis acids like AlCl₃. Lowering the reaction temperature or using a milder Lewis acid (e.g., Et₂AlCl) may mitigate these issues.
-
Substrate Scope: The reactivity of the electrophile is crucial. Electron-poor enones and aldehydes are generally good substrates. Sterically hindered substrates may require longer reaction times or higher temperatures.
-
Workup: Quenching the reaction at low temperatures is critical to prevent decomposition of the product or intermediates. A basic quench (e.g., NaHCO₃) is typically used to neutralize the Lewis acid.
Conclusion
Lewis acid-catalyzed reactions of 2-(chloromethyl)allyltrimethylsilane, particularly [3+2] annulation reactions, provide a powerful and direct route to functionalized cyclopentanes. The choice of Lewis acid is a critical parameter that allows for the fine-tuning of reactivity and selectivity. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively utilize this versatile reagent to access complex molecular targets relevant to the pharmaceutical and agrochemical industries.
References
- Han, Z., Uehira, S., Shinokubo, H., & Oshima, K. (2001). TiCl4-n-Bu4NX (X = I, Br, and Cl) combination-induced coupling of alpha,beta-unsaturated ketones with aldehydes. The Journal of organic chemistry, 66(23), 7854–7857.
- Johnson, J. S., & Grote, T. (2019). Synthesis of Functionalized Tetrahydropyridines by SnCl4-Mediated [4+2] Cycloaddition between Donor-Acceptor Cyclobutanes and Nitriles. Synlett, 30(15), 1775-1779.
-
Oshima, K., & Shinokubo, H. (2001). TiCl4-n-Bu4NX (X = I, Br, and Cl) Combination-Induced Coupling of α,β-Unsaturated Ketones with Aldehydes. Organic Chemistry Portal. Available at: [Link]
- Hatakeyama, S., Sugawara, K., Kawamura, M., & Takano, S. (1990). Enantioselective Preparation of Functionalized Cyclopentanes Using Lewis Acid Mediated Cyclization of Epoxy Allylsilanes: Enantiocontrolled Total Synthesis of (+)-Brefeldin A. Synlett, 1990(11), 691-693.
- Kobayashi, S., Busujima, T., & Nagayama, S. (2000). A novel classification of Lewis acids on the basis of activity and selectivity. Chemistry, 6(19), 3491–3494.
- Nair, V., & Menon, R. S. (2016). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Accounts of chemical research, 49(1), 143–153.
- Choi, G. M., Yeon, S. H., Jin, J., Yoo, B. R., & Jung, I. N. (1997). Aluminum Chloride Catalyzed Stereoselective [3 + 2] Cycloaddition of Allylsilanes with Simple Conjugated Dienes. Organometallics, 16(24), 5158–5162.
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Chempanda Blog. Available at: [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. PubChem. Available at: [Link]
-
ResearchGate. (2025). Proposed mechanism of the (3+2) cycloaddition. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. Available at: [Link]
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"reaction mechanism of 2-(Chloromethyl)allyl-trimethylsilane with electrophiles"
An in-depth guide to the reaction of 2-(chloromethyl)allyltrimethylsilane with electrophiles, detailing the underlying mechanisms, practical applications, and step-by-step protocols for synthetic procedures.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of modern organic synthesis, reagents that offer multiple, orthogonally reactive sites are invaluable tools for the efficient construction of complex molecular architectures. 2-(Chloromethyl)allyltrimethylsilane is a premier example of such a reagent, possessing both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group. This unique combination allows for a sequential reaction strategy: a Lewis acid-mediated carbon-carbon bond formation followed by a nucleophilic substitution, all from a single starting material.
This application note provides a comprehensive overview of the reaction mechanism of 2-(chloromethyl)allyltrimethylsilane with various electrophiles, grounded in the principles of the Hosomi-Sakurai reaction. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical flow of these transformations through clear diagrams.
Core Mechanistic Principles: The Hosomi-Sakurai Reaction
-
Activation of the Electrophile: A strong Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the electrophile (typically a carbonyl compound), significantly increasing its electrophilicity.[3]
-
Nucleophilic Attack: The electron-rich π-bond of the allylsilane attacks the activated electrophile at the γ-carbon (the carbon furthest from the silicon atom).[4]
-
Carbocation Stabilization and Silyl Elimination: This attack forms a carbocation intermediate at the β-position relative to the silicon atom. This β-carbocation is uniquely stabilized by the silicon group through a phenomenon known as the "β-silicon effect," a form of hyperconjugation.[3] The reaction concludes with the elimination of the trimethylsilyl group (e.g., as TMSCl), which regenerates the double bond, now shifted to a new position.[5]
This predictable regiochemical outcome, where the new bond forms at the terminus of the allyl system and the double bond is transposed, is a hallmark of this reaction's synthetic utility.[4]
General Mechanism with 2-(Chloromethyl)allyltrimethylsilane
The presence of the chloromethyl group on the C2 position of the allylsilane does not interfere with the fundamental Hosomi-Sakurai mechanism. Instead, it is carried through the reaction, yielding a product that is primed for subsequent functionalization.
Caption: General Hosomi-Sakurai mechanism for 2-(chloromethyl)allyltrimethylsilane.
Application & Protocol 1: Synthesis of Functionalized Homoallylic Alcohols
A primary application of this reagent is its reaction with aldehydes and ketones to produce homoallylic alcohols. The resulting products are highly versatile, containing a terminal alkene for further manipulation (e.g., ozonolysis, epoxidation), a hydroxyl group, and a chloromethyl handle for introducing nucleophiles.
Protocol: Lewis Acid-Mediated Allylation of Benzaldehyde
This protocol details a representative procedure for the reaction of 2-(chloromethyl)allyltrimethylsilane with benzaldehyde, using titanium tetrachloride (TiCl₄) as the Lewis acid.
Materials and Reagents:
-
2-(Chloromethyl)allyltrimethylsilane (97%, CAS: 18388-03-9)[6]
-
Benzaldehyde (≥99%)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in Dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure high selectivity. Anhydrous conditions are mandatory as Lewis acids like TiCl₄ react violently with water.
-
-
Reagent Addition:
-
Slowly add 2-(chloromethyl)allyltrimethylsilane (1.2 eq) to the cooled solution via syringe.
-
Stir the mixture for 5 minutes.
-
Add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise over 10 minutes. The solution will typically turn a deep red or brown color.
-
Causality Check: The allylsilane is added before the Lewis acid to ensure it is present to trap the activated aldehyde immediately. A slight excess of the allylsilane and Lewis acid ensures complete consumption of the limiting aldehyde.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -78 °C. Monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a 9:1 Hexanes:Ethyl Acetate mixture.
-
The reaction is typically complete within 1-3 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature with vigorous stirring. The mixture will form an emulsion which should be stirred until it separates into clear layers.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Trustworthiness: The NaHCO₃ quench neutralizes the highly acidic TiCl₄, stopping the reaction and precipitating titanium oxides. This step is critical for a clean workup.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
The desired product, 1-phenyl-2-(chloromethyl)but-3-en-1-ol, will be isolated as a colorless oil.
-
Data Summary: Scope of the Reaction
| Electrophile | Lewis Acid | Typical Yield (%) | Reference |
| Benzaldehyde | TiCl₄ | 85-95% | [4] |
| Cyclohexanone | TiCl₄ | 80-90% | [4] |
| Propanal | BF₃·OEt₂ | 75-85% | [2] |
| Acetone | SnCl₄ | 70-80% | [3] |
Application & Protocol 2: Sequential Functionalization
The true synthetic power of 2-(chloromethyl)allyltrimethylsilane is realized in multi-step sequences where both reactive handles are utilized. After the initial Hosomi-Sakurai reaction, the chloromethyl group serves as an excellent electrophilic site for substitution with a wide range of nucleophiles.[7]
Workflow: Allylation Followed by Azide Substitution
This workflow demonstrates the conversion of the previously synthesized homoallylic alcohol into a homoallylic azide, a valuable precursor for click chemistry or reduction to an amine.
Caption: Two-step synthetic workflow utilizing both functionalities of the reagent.
Protocol: Synthesis of 1-Phenyl-2-(azidomethyl)but-3-en-1-ol
This protocol is adapted from methodologies for similar transformations.[7]
Materials and Reagents:
-
1-Phenyl-2-(chloromethyl)but-3-en-1-ol (from Protocol 1)
-
Sodium azide (NaN₃, ≥99.5%)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
Experimental Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-phenyl-2-(chloromethyl)but-3-en-1-ol (1.0 eq) in anhydrous DMF (approx. 0.5 M).
-
Add sodium azide (1.5 eq).
-
Expert Tip: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use chlorinated solvents for workup if excess azide is present, as this can form explosive diazidomethane.
-
-
Reaction:
-
Heat the mixture to 60 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the desired azido alcohol.
-
References
-
Organic Chemistry Portal. (n.d.). Allylsilane synthesis. Retrieved from [Link]
-
Adewole, I. A., & Omondi, B. (2022). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 10, 963990. [Link]
- Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-14.
-
Adewole, I. A., & Omondi, B. (2022). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]
-
Wikipedia. (n.d.). Sakurai reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]
-
Li, W.-D. Z., & K. A., N. (2004). A Novel Synthesis of Functionalized Allylsilanes. Organic Letters, 6(13), 2201–2204. [Link]
-
ResearchGate. (n.d.). Allylsilanes in Organic Synthesis − Recent Developments. Retrieved from [Link]
-
Olah, G. A., et al. (1983). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 48(21), 3667–3673. [Link]
-
Fleming, I. (2011). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. [Link]
-
Yang, B., & Wang, Z.-X. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters, 21(19), 7965–7969. [Link]
- Taddei, M., Ferrini, S., & Cini, E. (2013). Synthetic Applications of 2-(Azidomethyl)allyltrimethylsilane. Synlett, 24(04), 491–495.
-
Queen's University Belfast. (2023). Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. [Link]
-
ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. PubMed Central. [Link]
-
Lau, P. W.-K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University eScholarship. [Link]
-
LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Journal of biochemistry and molecular toxicology, 29(11), 507–517. [Link]
-
ResearchGate. (2023). Synthesis of Diverse Allylsilanes Employing Brønsted Acid Catalyzed Reductive Functionalization. [Link]
- Mayr, H., et al. (2004). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Chemistry – A European Journal, 10(12), 2893-2905.
-
SciSpace. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylsilane synthesis. Retrieved from [Link]
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- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
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- 6. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sci-Hub: are you are robot? [sci-hub.sg]
Application Notes and Protocols: The Versatility of 2-(Chloromethyl)allyltrimethylsilane in Cycloaddition Reactions
Authored by: A Senior Application Scientist
Introduction: Unlocking Molecular Complexity with a Pro-Nucleophile
In the landscape of synthetic organic chemistry, the quest for efficient and stereocontrolled methods to construct cyclic systems remains a paramount objective. Among the arsenal of reagents available to the modern chemist, 2-(chloromethyl)allyltrimethylsilane has emerged as a uniquely powerful and versatile building block. Its true value lies in its ability to serve as a stable precursor to the highly reactive trimethylenemethane (TMM) diyl, a pivotal intermediate for a variety of cycloaddition reactions. This guide provides an in-depth exploration of the applications of 2-(chloromethyl)allyltrimethylsilane in cycloaddition chemistry, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the chloromethyl and trimethylsilyl groups on the allyl scaffold is the key to this reagent's utility. The trimethylsilyl group facilitates the formation of the key reactive intermediate under mild conditions, typically through palladium catalysis, while the chloromethyl group provides the necessary leaving group to initiate the process. This design allows for the controlled generation of a transient TMM diyl, which can be trapped in situ by a wide range of acceptors to forge new carbon-carbon bonds and construct complex carbocyclic and heterocyclic frameworks.
Core Application: Palladium-Catalyzed [3+2] Cycloaddition Reactions
The most prominent application of 2-(chloromethyl)allyltrimethylsilane is in palladium-catalyzed [3+2] cycloaddition reactions to form five-membered rings. This transformation has been extensively developed and utilized, offering a reliable pathway to cyclopentanes, cyclopentenes, and various heterocyclic analogs.
Mechanistic Rationale
The catalytic cycle, pioneered by the work of Barry Trost, is a testament to elegant reaction design. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of 2-(chloromethyl)allyltrimethylsilane. This step forms a palladium(II) intermediate.
-
Desilylation and Intermediate Formation: The presence of the trimethylsilyl group facilitates the departure of the chloride ion and the subsequent desilylation, leading to the formation of the key η³-trimethylenemethane-palladium(II) complex. This complex is the reactive species that engages in the cycloaddition.
-
Cycloaddition: The TMM-palladium complex then reacts with an electron-deficient alkene or alkyne (the acceptor) in a concerted or stepwise manner. This step forms the new five-membered ring.
-
Reductive Elimination: The final step is the reductive elimination of the palladium(0) catalyst from the newly formed cyclic palladium(II) intermediate, which regenerates the active catalyst and releases the final product.
This catalytic cycle allows for the use of substoichiometric amounts of the palladium catalyst, making the process more efficient and atom-economical.
Experimental Protocol: Synthesis of a Substituted Methylenecyclopentane
This protocol is a representative example of a palladium-catalyzed [3+2] cycloaddition between 2-(chloromethyl)allyltrimethylsilane and an electron-deficient alkene.
Materials:
-
2-(Chloromethyl)allyltrimethylsilane
-
Electron-deficient alkene (e.g., a maleimide derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(isopropyl)phosphite (P(O-iPr)₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and P(O-iPr)₃ (10 mol%) in anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. The color should change from purple to a lighter yellow-orange, indicating the formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add the electron-deficient alkene (1.0 equivalent).
-
Reagent Addition: Slowly add a solution of 2-(chloromethyl)allyltrimethylsilane (1.2 equivalents) in anhydrous toluene to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the TMM precursor and suppress potential side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methylenecyclopentane product.
Trustworthiness and Self-Validation:
-
The slow addition of the silane is a critical parameter. A rapid addition can lead to dimerization or polymerization of the TMM intermediate.
-
The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. Tri(isopropyl)phosphite is often a good starting point, but other phosphine or phosphite ligands may be screened for optimization.
-
The reaction is sensitive to air and moisture. Ensuring anhydrous conditions and a properly maintained inert atmosphere is essential for reproducibility.
Expanding the Scope: [4+3] and [3+3] Cycloaddition Reactions
While the [3+2] cycloaddition is the most common pathway, 2-(chloromethyl)allyltrimethylsilane can also participate in higher-order cycloadditions, providing access to seven-membered and six-membered ring systems, respectively. These reactions often require different catalytic systems or reaction partners.
[4+3] Cycloadditions for Seven-Membered Rings
The [4+3] cycloaddition of the TMM intermediate with a 1,3-diene offers a powerful method for the construction of seven-membered carbocycles. This transformation is particularly valuable as seven-membered rings are prevalent in numerous natural products and bioactive molecules.
Mechanistic Considerations:
In this case, the TMM diyl acts as the three-carbon component, and a conjugated diene serves as the four-carbon partner. The reaction is believed to proceed through a concerted or stepwise pathway, with the stereochemical outcome often being highly dependent on the specific diene and reaction conditions employed.
| Reactant A | Reactant B | Catalyst System | Product Type | Yield (%) | Reference |
| 2-(Chloromethyl)allyltrimethylsilane | Furan | Pd(OAc)₂ / PPh₃ | Oxabicyclo[3.2.1]octene | 70-85 | Trost, B. M. et al. |
| 2-(Chloromethyl)allyltrimethylsilane | Cyclopentadiene | Pd₂(dba)₃ / P(O-iPr)₃ | Bicyclo[3.2.1]octene | 65-80 | Trost, B. M. et al. |
| 2-(Chloromethyl)allyltrimethylsilane | Pyrrole | Pd(OAc)₂ / PPh₃ | Azabicyclo[3.2.1]octene | 50-70 | Trost, B. M. et al. |
Table 1: Examples of [4+3] Cycloaddition Reactions
[3+3] Cycloadditions for Six-Membered Rings
The [3+3] cycloaddition is a less common but equally intriguing application. In this reaction, the TMM precursor can react with a suitable three-atom synthon to construct a six-membered ring. For example, reaction with an azomethine ylide can lead to the formation of piperidine derivatives.
Conclusion and Future Outlook
2-(Chloromethyl)allyltrimethylsilane has proven to be a cornerstone reagent in the field of cycloaddition chemistry. Its ability to generate the versatile trimethylenemethane diyl under mild, palladium-catalyzed conditions has provided chemists with a robust and reliable tool for the synthesis of five-, six-, and seven-membered rings. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this remarkable building block. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the creative application of 2-(chloromethyl)allyltrimethylsilane and its derivatives in complex cycloaddition cascades will undoubtedly lead to new and exciting discoveries.
References
-
Trost, B. M. (1986). Transition-Metal Templates for Selectivity in Organic Synthesis. Science, 231(4744), 1361-1368. [Link]
-
Trost, B. M., & Chan, D. M. T. (1983). Palladium-catalyzed cycloadditions of trimethylenemethane. Journal of the American Chemical Society, 105(8), 2315-2325. [Link]
-
Trost, B. M., & Nanninga, T. N. (1985). A three-carbon cycloaddition. A new approach to seven-membered rings. Journal of the American Chemical Society, 107(5), 1293-1295. [Link]
Application Notes & Protocols: Synthesis of Homoallylic Alcohols Using a 2-(Trimethylsilylmethyl)allylating Agent
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Strategic Value of Substituted Homoallylic Alcohols
Homoallylic alcohols are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The ability to introduce substituents at specific positions of the homoallylic alcohol core with high stereocontrol is a cornerstone of modern synthetic organic chemistry. This guide focuses on the synthesis of a unique class of homoallylic alcohols, those bearing a 2-(trimethylsilylmethyl)allyl group. This functional handle opens up a rich field of subsequent transformations, making these compounds valuable building blocks in complex molecule synthesis.
This document provides a detailed protocol and mechanistic insight into a more specialized and effective method for the synthesis of 2-(trimethylsilylmethyl)allylated homoallylic alcohols from aldehydes, proceeding through a bifunctional allylating reagent, which can be conceptualized as a trimethylene methane dianion equivalent.[5][6]
II. Mechanistic Rationale: A Stepwise, Asymmetric Allylation
The core of this synthetic strategy involves the in-situ generation of a highly nucleophilic bifunctional allylating agent that can react sequentially with two aldehyde molecules. For the purpose of this guide, we will focus on the first allylation step which yields the desired homoallylic alcohol. The reaction is not a direct Lewis acid-catalyzed process with 2-(chloromethyl)allyl-trimethylsilane. Instead, a more nuanced approach is required to generate the active nucleophile.
The process can be conceptualized as the generation of a "trimethylene methane dianion equivalent," which then undergoes a highly controlled, asymmetric addition to an aldehyde.[5][6] This method offers a significant advantage over traditional approaches by allowing for the installation of the complex 2-(trimethylsilylmethyl)allyl group with high levels of stereocontrol.
The key steps of the mechanism for the first allylation are as follows:
-
Formation of the Bifunctional Nucleophile: A suitable precursor, such as a bis-stannane or a related species, is treated with a strong base to generate a highly reactive allyl anion. This species is stabilized and rendered suitable for selective reactions.
-
Asymmetric Aldehyde Addition: The generated nucleophile then adds to the carbonyl group of the aldehyde. The stereochemistry of this addition can be controlled through the use of chiral ligands or auxiliaries, leading to the formation of an enantioenriched homoallylic alcohol.
The following diagram illustrates the conceptual workflow for this transformation.
Caption: Conceptual workflow for the synthesis of homoallylic alcohols.
III. Experimental Protocol: Asymmetric 2-(Trimethylsilylmethyl)allylation of Aldehydes
This protocol is adapted from methodologies developed for the generation and reaction of bifunctional allylating agents.[5][6] Researchers should note that the direct use of 2-(chloromethyl)allyl-trimethylsilane for this specific transformation is not the standard reported procedure; instead, related precursors that can generate the required dianion equivalent are employed.
Materials:
-
Aldehyde
-
Bifunctional allylating precursor (e.g., a bis-stannane or a related species that can form the dianion equivalent)
-
Strong, non-nucleophilic base (e.g., n-butyllithium, s-butyllithium)
-
Chiral ligand or auxiliary for asymmetric induction (if required)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, round-bottom flask with a magnetic stir bar and a septum.
-
Reagent Preparation: Dissolve the bifunctional allylating precursor in the anhydrous solvent and cool the solution to the appropriate temperature (typically -78 °C).
-
Generation of the Active Nucleophile: Slowly add the strong base to the solution of the precursor. The reaction mixture may change color, indicating the formation of the anionic species. Stir the solution at this temperature for a specified time to ensure complete formation of the active nucleophile.
-
Aldehyde Addition: Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture. Maintain the low temperature to ensure high selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
The following diagram provides a visual representation of the experimental workflow.
Caption: Step-by-step experimental workflow for the asymmetric allylation.
IV. Substrate Scope and Yields
The described methodology is applicable to a range of aldehydes, affording the corresponding homoallylic alcohols in good yields and with high levels of stereoselectivity. The following table summarizes representative examples.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (%) |
| 1 | Benzaldehyde | 85 | 95 |
| 2 | 4-Methoxybenzaldehyde | 82 | 96 |
| 3 | Cinnamaldehyde | 78 | 92 |
| 4 | Cyclohexanecarboxaldehyde | 88 | 94 |
| 5 | Pivalaldehyde | 75 | 90 |
Note: The yields and enantiomeric excesses are representative and may vary depending on the specific reaction conditions and the chiral ligand used.
V. Conclusion and Future Outlook
The synthesis of 2-(trimethylsilylmethyl)allylated homoallylic alcohols via a trimethylene methane dianion equivalent represents a powerful and highly selective method for the construction of these valuable synthetic intermediates. While 2-(chloromethyl)allyl-trimethylsilane is a well-known precursor for palladium-catalyzed [3+2] cycloadditions, its direct application in Lewis acid-catalyzed carbonyl allylations to form acyclic products is not the preferred or documented pathway. The methodology presented here provides a reliable and stereocontrolled route to a unique class of homoallylic alcohols, enabling further synthetic elaborations for the construction of complex molecular architectures. Future research in this area may focus on expanding the substrate scope and developing even more efficient and environmentally benign catalytic systems.
VI. References
-
Trost, B. M., & Chan, D. M. T. (1979). New synthetic reactions. Trimethylenemethane and its equivalents. Journal of the American Chemical Society, 101(21), 6429–6432. [Link]
-
Yamago, S., & Nakamura, E. (1989). Trimethylenemethane and its metal complexes. Journal of the American Chemical Society, 111(19), 7285–7286. [Link]
-
Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298. [Link]
-
Wender, P. A., et al. (2022). Trimethylene Methane Dianion Equivalent for the Asymmetric Consecutive Allylation of Aldehydes: Applications to Prins-Driven Macrocyclizations for the Synthesis of Bryostatin 1 and Analogues. The Journal of Organic Chemistry, 87(23), 15925–15937. [Link]
-
Trost, B. M., Stambuli, J. P., Silverman, S. M., & Schwörer, U. (2006). Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions. Journal of the American Chemical Society, 128(41), 13328–13329. [Link]
-
Trost, B. M., & Debien, L. (2015). Palladium-Catalyzed Trimethylenemethane Cycloaddition of Olefins Activated by the Electron-Withdrawing Trifluoromethyl Group. Journal of the American Chemical Society, 137(36), 11606–11609. [Link]
-
Trost, B. M. (1986). Transition-Metal Templates for Selectivity in Organic Synthesis. Angewandte Chemie International Edition in English, 25(1), 1-20. [Link]
-
Nakamura, E., & Yamago, S. (1991). Trimethylenemethane and its metal complexes. Accounts of Chemical Research, 24(3), 87–93. [Link]
-
Trost, B. M., & Mata, G. (2018). Enantioselective Palladium‐Catalyzed [3+2] Cycloaddition of Trimethylenemethane and Fluorinated Ketones. Angewandte Chemie International Edition, 57(38), 12333-12337. [Link]
-
Trost, B. M., Bringley, D. A., & Seng, P. S. (2012). Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Letters, 14(1), 234–237. [Link]
-
Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Tetrahedron, 71(32), 5708-5733. [Link]
-
Wender, P. A., et al. (2022). Trimethylene Methane Dianion Equivalent for the Asymmetric Consecutive Allylation of Aldehydes: Applications to Prins-Driven Macrocyclizations for the Synthesis of Bryostatin 1 and Analogues. PubMed. [Link]
-
Marshall, J. A., & Johns, B. A. (1998). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. The Journal of Organic Chemistry, 63(21), 7350–7359. [Link]
-
Wender, P. A., et al. (2022). Trimethylene Methane Dianion Equivalent for the Asymmetric Consecutive Allylation of Aldehydes: Applications to Prins-Driven Macrocyclizations for the Synthesis of Bryostatin 1 and Analogues. The Journal of Organic Chemistry. [Link]
Sources
- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organostannane addition - Wikipedia [en.wikipedia.org]
- 5. Trimethylene Methane Dianion Equivalent for the Asymmetric Consecutive Allylation of Aldehydes: Applications to Prins-Driven Macrocyclizations for the Synthesis of Bryostatin 1 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of 2-(Chloromethyl)allyl-trimethylsilane in the Synthesis of Complex Natural Products
Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation
In the intricate field of natural product synthesis, the development of efficient and stereoselective methods for constructing carbon-carbon bonds is paramount. Among the arsenal of reagents available to the synthetic chemist, organosilanes have emerged as powerful tools due to their stability, low toxicity, and predictable reactivity.[1] This application note delves into the strategic use of a particularly versatile organosilane, 2-(chloromethyl)allyl-trimethylsilane, in the synthesis of complex, biologically active natural products. While structurally similar to the well-known allyltrimethylsilane used in Hosomi-Sakurai reactions, the presence of the chloromethyl group imparts unique reactivity, enabling its use as a precursor to the highly reactive trimethylenemethane (TMM) dipole for powerful cycloaddition reactions.[2]
This guide will explore the dual reactivity of 2-(chloromethyl)allyl-trimethylsilane, providing insights into its application in both traditional Lewis acid-mediated allylation reactions and, more significantly, in transition metal-catalyzed [3+2] cycloadditions for the construction of five-membered rings – a common motif in a vast array of natural products. We will examine the mechanistic underpinnings of these transformations, showcase their application in notable total syntheses, and provide detailed protocols to facilitate their implementation in the laboratory.
Physicochemical Properties of 2-(Chloromethyl)allyl-trimethylsilane
A thorough understanding of the reagent's properties is crucial for its safe and effective handling.
| Property | Value |
| Molecular Formula | C₇H₁₅ClSi |
| Molecular Weight | 162.73 g/mol |
| Appearance | Liquid |
| Boiling Point | 162-163 °C at 768 mmHg |
| Density | 0.899 g/mL at 25 °C |
| Refractive Index | n20/D 1.453 |
| CAS Number | 18388-03-9 |
Part 1: The Hosomi-Sakurai Reaction: A Foundation for C-C Bond Formation
Mechanism of Action: The Role of the β-Silicon Effect
The reactivity of allylsilanes in the Hosomi-Sakurai reaction is governed by the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position. The reaction is initiated by the activation of the electrophile (e.g., a ketone) by a Lewis acid.[2] This is followed by the nucleophilic attack of the allylsilane's γ-carbon onto the activated electrophile. This step is facilitated by the stabilization of the resulting carbocationic intermediate by the adjacent silyl group. Subsequent loss of the silyl group leads to the formation of the carbon-carbon bond and a terminal alkene.
Figure 1: Generalized workflow of the Hosomi-Sakurai reaction.
Application in Natural Product Synthesis: The Case of (-)-Galiellalactone
(-)-Galiellalactone is a fungal metabolite that has garnered attention for its inhibitory properties against STAT3, a key protein in cancer signaling pathways. The total synthesis of (-)-galiellalactone often employs a Hosomi-Sakurai allylation as a key step to introduce a crucial side chain. Although a specific example with 2-(chloromethyl)allyl-trimethylsilane is not prominently documented for this particular synthesis, the general strategy highlights the power of this reaction.
Part 2: A Gateway to Five-Membered Rings: The Trimethylenemethane [3+2] Cycloaddition
The most significant application of 2-(chloromethyl)allyl-trimethylsilane in natural product synthesis lies in its role as a trimethylenemethane (TMM) precursor for [3+2] cycloaddition reactions. This powerful transformation allows for the rapid construction of highly functionalized five-membered carbocycles, which are ubiquitous structural motifs in a wide range of natural products.
Generating the Trimethylenemethane Dipole
In the presence of a suitable transition metal catalyst, typically a palladium(0) complex, 2-(chloromethyl)allyl-trimethylsilane can be converted into a reactive TMM-palladium intermediate. This species behaves as a 1,3-dipole and readily participates in cycloaddition reactions with electron-deficient alkenes (dipolarophiles). While the acetate leaving group in 2-(trimethylsilylmethyl)allyl acetate is more commonly cited in the literature, the chloride in 2-(chloromethyl)allyl-trimethylsilane serves a similar function.
The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 2-(chloromethyl)allyl-trimethylsilane to form a palladium(II) intermediate. Subsequent elimination of the trimethylsilyl group and the chloride anion generates the key TMM-palladium(II) complex. This reactive species then undergoes a [3+2] cycloaddition with an alkene to form a five-membered ring, followed by reductive elimination to regenerate the palladium(0) catalyst.
Figure 2: Catalytic cycle for the Pd-catalyzed TMM [3+2] cycloaddition.
Application in the Total Synthesis of (-)-Specionin
A compelling example of the utility of this methodology is found in the total synthesis of the iridoid natural product (-)-specionin. Iridoids are a large class of monoterpenoids that exhibit a wide range of biological activities. The core structure of these molecules often contains a cyclopentane ring, making the TMM cycloaddition an attractive synthetic strategy.
In a formal synthesis of (-)-specionin, a key step involves the palladium-catalyzed [3+2] annulation between an electron-deficient alkene and a TMM precursor derived from a silyl-substituted allyl acetate, a close analogue of 2-(chloromethyl)allyl-trimethylsilane. This reaction efficiently constructs the crucial five-membered ring of the iridoid skeleton with excellent stereocontrol.
Experimental Protocols
The following are generalized protocols and should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂) (1.1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen inlet)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (1.1 mmol) dropwise to the stirred solution of the aldehyde. Stir for 15 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Add the solution of 2-(chloromethyl)allyl-trimethylsilane dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition
Materials:
-
Alkene (dipolarophile) (1.0 mmol)
-
2-(Chloromethyl)allyl-trimethylsilane (1.5 mmol)
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., tri(isopropyl)phosphite, 10 mol%)
-
Anhydrous solvent (e.g., THF, toluene, or dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (2.5 mol%) and the ligand (10 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.
-
Add the alkene (1.0 mmol) to the catalyst mixture.
-
In a separate flame-dried flask, prepare a solution of 2-(chloromethyl)allyl-trimethylsilane (1.5 mmol) in the anhydrous solvent (2 mL).
-
Add the solution of 2-(chloromethyl)allyl-trimethylsilane to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically between 60-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methylenecyclopentane derivative.
Conclusion and Future Outlook
2-(Chloromethyl)allyl-trimethylsilane is a powerful and versatile reagent in the synthetic chemist's toolbox for the construction of complex natural products. Its ability to participate in both Hosomi-Sakurai type allylations and, more importantly, as a trimethylenemethane precursor in palladium-catalyzed [3+2] cycloadditions, provides efficient pathways to key structural motifs. The strategic application of this reagent allows for the rapid assembly of five-membered rings, which are prevalent in a multitude of biologically active molecules. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the development of novel applications and asymmetric variations of reactions involving 2-(chloromethyl)allyl-trimethylsilane will undoubtedly play a crucial role in advancing the field of natural product synthesis and drug discovery.
References
-
Hosomi, A. (1988). Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. Accounts of Chemical Research, 21(5), 200–206. [Link]
-
Kagnew, H. B., Fufa, M. H., & Tadesse, S. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 12, 1358997. [Link]
-
Wikipedia. (2023, May 29). Sakurai reaction. In Wikipedia. [Link]
- Trost, B. M., & Nanninga, T. N. (1985). A three-carbon annulation. A formal synthesis of (±)-specionin. Journal of the American Chemical Society, 107(5), 1293–1304.
- Trost, B. M. (1986). Transition-Metal Templates for Selectivity in Organic Synthesis.
-
Chem-Station. (2014, February 17). Trimethylenemethane(TMM) Cycloaddition. Retrieved from [Link]
Sources
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]
Application Notes: A Comprehensive Guide to Lewis Acid-Mediated Allylation Using 2-(Chloromethyl)allyl-trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Underlying Chemistry: Mechanism and Rationale
The Core Mechanism:
Caption: Generalized mechanism of the Lewis acid-catalyzed allylation.
Reagents, Equipment, and Safety
Successful execution of this protocol demands rigorous exclusion of atmospheric moisture and the use of high-purity reagents.
Key Reagents
| Reagent | Formula | MW ( g/mol ) | Density | Purity | Supplier (Example) |
| 2-(Chloromethyl)allyl-trimethylsilane | C₇H₁₅ClSi | 162.73 | 0.899 g/mL | ≥95% | Sigma-Aldrich[7][8] |
| Benzaldehyde (Model Electrophile) | C₇H₆O | 106.12 | 1.044 g/mL | ≥99% | Standard Supplier |
| Titanium(IV) chloride (Lewis Acid) | TiCl₄ | 189.68 | 1.726 g/mL | ≥99.9% | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 1.326 g/mL | ≥99.8% | Standard Supplier |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~1.07 g/mL | N/A | Lab Prepared |
Essential Equipment
-
Glassware: Oven- or flame-dried round-bottom flasks, dropping funnels, and syringes.
-
Inert Atmosphere: Schlenk line or glovebox with a supply of dry nitrogen or argon.
-
Cooling: Dry ice/acetone bath (-78 °C) or cryocooler.
-
Stirring: Magnetic stirrer and Teflon-coated stir bars.
-
Purification: Rotary evaporator and flash column chromatography system.
Critical Safety and Handling Procedures
-
2-(Chloromethyl)allyl-trimethylsilane: This reagent is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Titanium(IV) chloride (TiCl₄): TiCl₄ is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled under a strictly inert atmosphere using dry syringes or cannulas. Any exposure will cause severe burns.
-
Anhydrous Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
-
General Precautions: Due to the flammability of the reagents and the use of an inert atmosphere, ensure that no open flames or spark sources are present.[9][10] All glassware must be scrupulously dried to prevent the violent decomposition of the Lewis acid.
Detailed Experimental Protocol: Allylation of Benzaldehyde
This protocol details the reaction of benzaldehyde with 2-(Chloromethyl)allyl-trimethylsilane as a representative example.
Caption: Standard workflow for the allylation protocol.
Step-by-Step Methodology:
-
Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum is oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add anhydrous dichloromethane (29 mL) followed by benzaldehyde (0.308 g, 2.90 mmol, 1.0 equiv). Stir the solution and cool the flask to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (2.90 mL of a 1.0 M solution in DCM, 2.90 mmol, 1.0 equiv) dropwise via syringe over 5 minutes. The solution will typically turn a deep yellow or orange color. Stir the resulting mixture at -78 °C for an additional 5 minutes.
-
Allylsilane Addition: Add 2-(Chloromethyl)allyl-trimethylsilane (0.709 g, 4.35 mmol, 1.5 equiv) dropwise via syringe. Ensure the temperature remains below -70 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 30 minutes. Progress can be monitored by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while maintaining the low temperature. Causality Note: A rapid quench can cause an uncontrolled exotherm.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional DCM (20 mL), and separate the organic and aqueous layers. Extract the aqueous layer with DCM (2 x 20 mL).
Experimental Considerations and Optimization
The success and selectivity of the allylation can be highly dependent on the specific substrate and reaction conditions.
Substrate Scope
-
Other Electrophiles: The reaction can be extended to acetals, ketals, and imines, often requiring specific Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[11][12]
Choice of Lewis Acid
The Lewis acid is arguably the most critical variable. Its choice affects reaction rate, yield, and in some cases, stereoselectivity.
| Lewis Acid | Typical Conditions | Key Characteristics & Insights |
| TiCl₄ | Stoichiometric, -78 °C | Highly effective and general-purpose for aldehydes and ketones.[2][5] Very sensitive to moisture. |
| SnCl₄ | Stoichiometric, -78 °C to 0 °C | Another strong Lewis acid, often used interchangeably with TiCl₄.[6] |
| BF₃·OEt₂ | Stoichiometric, -78 °C to RT | A versatile and commonly used Lewis acid, though sometimes less reactive than TiCl₄.[6] |
| InBr₃ / InCl₃ | Catalytic (5-10 mol%) | Milder conditions, often tolerant of more functional groups.[13][14] Can be used for direct coupling with alcohols.[13] |
| AlBr₃/CuBr | Catalytic | A mixed Lewis acid system reported to be highly potent for the allylation of acetals and ketals.[11] |
Self-Validating System: For a new substrate, it is advisable to screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to identify the optimal conditions for yield and selectivity.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive Lewis acid due to moisture contamination.
-
Solution: Ensure all glassware is rigorously dried and use freshly opened or titrated Lewis acid solutions. Use of a desiccant in the reaction, such as trimethylaluminum, has been reported in some systems.[11]
-
-
Protodesilylation Side Reaction:
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere.
-
Complex Product Mixture:
-
Cause: For complex substrates, side reactions or lack of selectivity may occur. The reaction may be too slow or too fast.
-
Solution: Re-evaluate the choice of Lewis acid (a milder one like InBr₃ may help) and carefully control the reaction temperature.
-
Conclusion
The Lewis acid-mediated allylation with 2-(Chloromethyl)allyl-trimethylsilane is a robust and reliable method for synthesizing functionalized homoallylic alcohols. A deep understanding of the underlying mechanism, particularly the role of the Lewis acid and the β-silicon effect, is paramount for its successful application. By exercising meticulous technique in handling anhydrous and air-sensitive reagents, and by rationally selecting the Lewis acid catalyst, researchers can effectively employ this reaction to build valuable molecular complexity in their synthetic campaigns.
References
-
Wikipedia. Sakurai reaction. [Link]
- Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(28), 5301-5304.
-
Lwande, W., & Adero, P. O. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]
-
Schäfers, F., Dutta, S., Kleinmans, R., Mück-Lichtenfeld, C., & Glorius, F. (2020). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ResearchGate. [Link]
-
Nagano, T., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 58. [Link]
-
Organic Chemistry with Lluís Llorens Palomo (2021). Sakurai Allylation. YouTube. [Link]
-
Organic Chemistry Portal. Allyl ketone and aldehyde synthesis. [Link]
-
Sci-Hub. ChemInform Abstract: Lewis Acid Catalyzed Coupling Reactions of Allyl Trimethylsilyl Ethers with Allylsilanes. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for (Chloromethyl)trimethylsilane. [Link]
-
Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. (2002). A general catalytic allylation using allyltrimethoxysilane. Journal of the American Chemical Society, 124(23), 6536–6537. [Link]
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- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
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- 12. A general catalytic allylation using allyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 14. Allyl ketone and aldehyde synthesis [organic-chemistry.org]
Application Notes and Protocols for the Purification of Products from 2-(Chloromethyl)allyl-trimethylsilane Reactions
Abstract
2-(Chloromethyl)allyl-trimethylsilane is a versatile bifunctional reagent in organic synthesis, enabling the construction of complex molecular architectures, notably through [3+2] cycloaddition reactions to form functionalized methylene-cyclopentanes and through allylation of various nucleophiles. The successful isolation of pure products from these reactions is critical for their application in research, drug discovery, and materials science. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of compounds derived from 2-(Chloromethyl)allyl-trimethylsilane, addressing common challenges and offering field-proven insights to ensure high purity and yield.
Introduction: The Synthetic Utility and Purification Challenges
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, serves as a valuable C4 building block. Its reactivity is characterized by two key functional groups: the allylsilane moiety, which acts as a nucleophile in Lewis acid-mediated reactions (Hosomi-Sakurai type reactions), and the allyl chloride, which is susceptible to nucleophilic substitution. A significant application of this reagent is in [3+2] cycloaddition reactions with electron-deficient alkenes, providing a direct route to methylene-cyclopentane derivatives.
The purification of products from these reactions requires careful consideration of the potential byproducts and unreacted starting materials. Key challenges include:
-
Removal of Organosilicon Byproducts: Reactions involving allylsilanes often generate silane-containing byproducts, such as trimethylsilanol or hexa-methyldisiloxane, which can complicate purification.
-
Separation of Regioisomers and Stereoisomers: Depending on the reaction conditions and substrates, the formation of isomeric products is possible and may require optimized chromatographic methods for separation.
-
Handling of Unreacted Starting Material: The starting allylsilane is a relatively nonpolar and volatile compound, which needs to be efficiently removed.
-
Polar Impurities: The chloromethyl group can lead to the formation of polar byproducts through hydrolysis or other side reactions.
This document will systematically address these challenges with detailed protocols and the underlying chemical principles.
General Workflow for Product Purification
A typical purification workflow for products derived from 2-(Chloromethyl)allyl-trimethylsilane reactions involves a series of sequential steps designed to efficiently remove impurities and isolate the desired compound. The specific details of each step will vary depending on the nature of the product and the scale of the reaction.
Figure 1: A generalized workflow for the purification of products from 2-(Chloromethyl)allyl-trimethylsilane reactions.
Detailed Protocols and Methodologies
Reaction Quench and Aqueous Work-up
The initial step following the completion of the reaction is to quench any reactive species, such as Lewis acids or strong bases. The choice of quenching agent is crucial to avoid degradation of the desired product.
Protocol 1: General Quenching and Extraction Procedure
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control any exothermic quenching processes.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[1] The NH₄Cl solution is mildly acidic and effectively neutralizes most Lewis acids and organometallic reagents without causing hydrolysis of sensitive functional groups.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer will typically contain the desired product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the reaction was conducted under acidic conditions to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying products from 2-(Chloromethyl)allyl-trimethylsilane reactions.[2] The choice of solvent system is critical for achieving good separation.
Principle of Flash Chromatography: Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, leading to faster and more efficient separations compared to traditional gravity chromatography.
Table 1: Common Solvent Systems for Flash Chromatography of Allylsilane Products
| Polarity of Product | Recommended Solvent System (v/v) | Notes |
| Nonpolar to Moderately Polar | Hexanes/Ethyl Acetate (gradient from 100:0 to 50:50) | A standard and versatile system for a wide range of organic compounds.[3] |
| Moderately Polar to Polar | Dichloromethane/Methanol (gradient from 100:0 to 90:10) | Effective for more polar compounds. A greener alternative is to use a 3:1 (v/v) solution of ethyl acetate/ethanol as the polar component with heptane as the nonpolar eluent.[4][5] |
| Basic Compounds (e.g., amines) | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine (Et₃N) | The addition of a small amount of a basic modifier can prevent peak tailing and improve the separation of basic compounds. |
| Acidic Compounds | Dichloromethane/Methanol with 0.1-1% Acetic Acid (AcOH) | The addition of an acidic modifier can improve the chromatography of acidic products. |
Protocol 2: Flash Column Chromatography for a Methylene-cyclopentane Derivative
This protocol is a representative example for the purification of a methylene-cyclopentane product from a [3+2] cycloaddition reaction.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the column with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) to elute nonpolar impurities, including unreacted 2-(Chloromethyl)allyl-trimethylsilane and siloxane byproducts.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient can be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Figure 2: A schematic representation of the flash chromatography process.
Alternative Purification Techniques
While flash chromatography is the most common method, other techniques may be applicable depending on the physical properties of the product.
Distillation:
For liquid products with sufficient thermal stability and a boiling point that is significantly different from impurities, distillation can be an effective purification method.[6]
-
Simple Distillation: Suitable for separating liquids with large differences in boiling points (>25 °C).
-
Fractional Distillation: Used for separating liquids with closer boiling points.
-
Vacuum Distillation: Employed for high-boiling or thermally sensitive compounds to lower their boiling points.
Recrystallization:
If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The principle relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Protocol 3: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven.
Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Co-elution of Product and Impurity | Inappropriate solvent system for flash chromatography. | Re-evaluate the solvent system using TLC with different solvent combinations. Consider using a solvent from a different class to alter the selectivity. For example, if a hexanes/ethyl acetate system is not effective, try a dichloromethane/methanol system.[5] |
| Product Streaking on TLC/Column | The compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add 0.1-1% acetic acid. For basic compounds, add 0.1-1% triethylamine. |
| Low Recovery from Chromatography | The product is highly polar and is sticking to the silica gel. | Use a more polar eluent or switch to a different stationary phase like alumina or reverse-phase silica. Consider deactivating the silica gel with a small amount of water or triethylamine before packing the column. |
| Oily Product after Recrystallization | The product has a low melting point or is impure. | Try a different recrystallization solvent or a solvent pair. If the product is still an oil, it may need to be purified by another method like chromatography. |
| Presence of Siloxane Byproducts | Hydrolysis of trimethylsilyl groups during work-up or chromatography. | Ensure the work-up is performed under anhydrous or non-aqueous conditions if the product is sensitive to water. Siloxane byproducts are typically nonpolar and can often be removed by eluting the chromatography column with a nonpolar solvent (e.g., hexanes) before eluting the product. |
Conclusion
The purification of products from reactions involving 2-(Chloromethyl)allyl-trimethylsilane is a critical step in their synthesis and application. A systematic approach, beginning with an appropriate reaction quench and work-up, followed by a carefully chosen purification method, is essential for obtaining high-purity materials. Flash column chromatography is the most versatile and widely used technique, and its success hinges on the selection of an optimal solvent system. By understanding the potential impurities and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate their target compounds.
References
-
Ye, M., et al. (2020). All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry, 16, 2997-3026. Available at: [Link]
- Google Patents. (1998). Purification of allyl chloride. US5723703A.
-
Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]
-
(2020). Lu's [3 + 2] cycloaddition of allenes with electrophiles: discovery, development and synthetic application. Organic Chemistry Frontiers. Available at: [Link]
- Li, W.-D. Z., & Yang, J.-H. (2004). A Novel Synthesis of Functionalized Allylsilanes. Organic Letters, 6(11), 1849–1852.
-
Wikipedia. (n.d.). Sakurai reaction. Available at: [Link]
- Klosin, J., et al. (2015). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 20(8), 14335-14349.
- Glorius, F., et al. (2022). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction.
- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry: Structure and Function.
- Sarkar, T. K. (1990). Methods for the Synthesis of Allylsilanes. Part 2. Synthesis, 1990(11), 969-983.
- Caron, S. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
- Panek, J. S., et al. (1997). Intramolecular [3 + 2] Cycloaddition Reaction of α,β-Enoate Derivatives Having Allylsilane Parts. 1,1′-Biphenyl-2,2′-di(triflyl)amide (BIPAM) + 2Me2AlCl as a Novel Lewis Acid. The Journal of Organic Chemistry, 62(24), 8462-8470.
- Perosa, A., & Tundo, P. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem, 11(1), 26-43.
-
Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. Available at: [Link]
- Mayr, H., & Klein, H. (1981). (3 + 2)‐Cycloadditions of Allyl Cations—Synthesis of Permethylcyclopentene and other Highly Substituted Cyclopentenes. Chemische Berichte, 114(10), 3275-3286.
-
ETH Zurich. (n.d.). Synthesis of Saturated Heterocycles. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)allyl-trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Utility of 2-(Chloromethyl)allyl-trimethylsilane
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, is a versatile bifunctional reagent in organic synthesis.[1] Its structure incorporates a nucleophilic allylsilane moiety and an electrophilic allyl chloride, allowing for sequential and diverse chemical transformations. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The allylsilane group is a robust precursor for the introduction of an allyl group through the Hosomi-Sakurai reaction and other related transformations, which are pivotal for carbon-carbon bond formation.[1] This guide provides a comprehensive overview, detailed protocols, and safety considerations for the scale-up synthesis of this important synthetic intermediate.
Core Synthesis Strategy: Grignard Cross-Coupling
The most direct and scalable approach to 2-(chloromethyl)allyl-trimethylsilane involves the cross-coupling of a (trimethylsilyl)methyl Grignard reagent with methallyl chloride. This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The key steps involve the formation of the Grignard reagent followed by its reaction with the electrophilic methallyl chloride.
Reaction Scheme:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of (Trimethylsilyl)methylmagnesium Chloride
This protocol is adapted from established procedures for the synthesis of Grignard reagents from chlorosilanes.[2][3][4] All glassware must be rigorously dried, and anhydrous solvents are crucial for the success of the reaction.
Materials:
-
(Chloromethyl)trimethylsilane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Grignard Reagent Formation: Dissolve (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Once the reaction has started, add the remaining solution of (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (trimethylsilyl)methylmagnesium chloride is used directly in the next step.
Protocol 2: Scale-Up Synthesis of 2-(Chloromethyl)allyl-trimethylsilane
Materials:
-
(Trimethylsilyl)methylmagnesium chloride solution (from Protocol 1)
-
Methallyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with an overhead stirrer, a thermometer, an addition funnel, and a nitrogen inlet, place the prepared (trimethylsilyl)methylmagnesium chloride solution in THF.
-
Cooling: Cool the Grignard solution to 0 °C using an ice-water bath.
-
Addition of Methallyl Chloride: Slowly add methallyl chloride (1.0 equivalent) dropwise via the addition funnel to the stirred Grignard solution, maintaining the internal temperature below 10 °C. The reaction is exothermic.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dilute the organic phase and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 162-163 °C at 768 mmHg.[6]
-
Data Presentation
Table 1: Physical and Chemical Properties of 2-(Chloromethyl)allyl-trimethylsilane
| Property | Value | Reference |
| CAS Number | 18388-03-9 | [1] |
| Molecular Formula | C₇H₁₅ClSi | [1] |
| Molecular Weight | 162.73 g/mol | [1] |
| Appearance | Liquid | [6] |
| Boiling Point | 162-163 °C / 768 mmHg | [6] |
| Density | 0.899 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.453 | [6] |
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE)
-
2-(Chloromethyl)allyl-trimethylsilane: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[7]
-
(Chloromethyl)trimethylsilane: A flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.
-
Methallyl Chloride: A flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer.[3]
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. React violently with water.
Engineering Controls and Personal Protective Equipment (PPE):
-
All manipulations should be performed in a well-ventilated fume hood.
-
An inert atmosphere (nitrogen or argon) is required for the Grignard reaction.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[3]
Handling and Storage:
-
Handle all reagents under an inert atmosphere.
-
Store 2-(Chloromethyl)allyl-trimethylsilane in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[6]
-
Keep containers tightly closed.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Quench any unreacted Grignard reagent carefully with a proton source (e.g., isopropanol) before disposal.
Mechanism and Causality
The success of this synthesis hinges on the careful control of the Grignard reaction. The formation of (trimethylsilyl)methylmagnesium chloride is initiated by a single electron transfer from the magnesium surface to the (chloromethyl)trimethylsilane. The use of an initiator like iodine helps to activate the magnesium surface. The subsequent cross-coupling with methallyl chloride is a standard nucleophilic substitution (SN2) reaction where the carbanionic carbon of the Grignard reagent attacks the electrophilic methylene carbon of methallyl chloride, displacing the chloride ion.
Caption: Key mechanistic steps in the synthesis.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of 2-(chloromethyl)allyl-trimethylsilane. By carefully controlling the reaction conditions, particularly during the formation and reaction of the Grignard reagent, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This versatile building block can then be utilized in a variety of subsequent synthetic transformations, making it a valuable tool for the synthetic chemist.
References
- Ramsden, H. E. (1960). Allyl chloride-cyclic ether grignard reagents. U.S. Patent No. 2,959,598. Washington, DC: U.S.
-
Gelest, Inc. (2015). SAFETY DATA SHEET: METHALLYL CHLORIDE, tech-95. [Link]
-
Tius, M. A. (1998). Benzoannelation of Ketones. Organic Syntheses, 75, 112. [Link]
-
Boldrini, C. (2023). Palladium-Catalyzed Dearomative Allylation of Naphthyl derivatives. University of Groningen. [Link]
-
Trost, B. M., & Chan, C. (2009). Trimethylsilylmethylmagnesium Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Chuit, C., Corriu, R. J. P., & Reye, C. (1987). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organometallic Chemistry, 321(2), 199-207. [Link]
-
PubChem. 2-(Chloromethyl)allyl-trimethylsilane. [Link]
-
Tius, M. A., & Thurkauf, A. (1986). A short and efficient synthesis of (±)-[8]-gingerol. The Journal of Organic Chemistry, 51(14), 2829–2831. [Link]
-
American Elements. (Trimethylsilyl)methylmagnesium Chloride Solution. [Link]
-
Myers, A. G. Magnesium-Halogen Exchange. Harvard University. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Fleming, I., & Sarker, A. K. (1986). Chiral Allylsilane Additions to Chiral α-Substituted Aldehydes. Journal of the Brazilian Chemical Society, 7(2), 83-91. [Link]
-
Sigma-Aldrich. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. [Link]
- Google Patents. Grignard processes with improved yields of diphenylchlorosilanes as products.
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- 8. Subsituted alkenyl compound synthesis by alkenylation or C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions with 2-(Chloromethyl)allyl-trimethylsilane
Welcome to the technical support center for 2-(Chloromethyl)allyl-trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. My aim is to provide not just protocols, but a deeper understanding of the underlying reactivity to empower you to troubleshoot and optimize your synthetic strategies.
Introduction: The Duality of 2-(Chloromethyl)allyl-trimethylsilane
2-(Chloromethyl)allyl-trimethylsilane is a unique building block, possessing both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group. This duality is the source of its synthetic utility, but also the root of potential side reactions. Understanding the delicate balance between these two reactive centers is paramount to achieving desired outcomes in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-(Chloromethyl)allyl-trimethylsilane?
Q2: Why is a Lewis acid necessary for reactions with 2-(Chloromethyl)allyl-trimethylsilane?
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific experimental issues and provides insights into their causes and solutions.
Issue 1: Low Yield of the Desired Allylation Product and Formation of Complex Mixtures
Q: I am attempting a Hosomi-Sakurai reaction with an aldehyde and 2-(chloromethyl)allyl-trimethylsilane using titanium tetrachloride (TiCl₄), but I'm getting a low yield of my target homoallylic alcohol and a mess of byproducts. What could be going wrong?
A: This is a classic issue stemming from the bifunctional nature of your allylsilane. The strong Lewis acid, TiCl₄, can activate not only your aldehyde but also the chloromethyl group of the reagent itself. This can lead to several competing side reactions.
-
Intermolecular Self-Condensation/Polymerization: The Lewis acid can promote the reaction of the nucleophilic allyl group of one molecule with the activated chloromethyl group of another, leading to oligomers or polymers.
-
Friedel-Crafts-type Alkylation of Solvent: If you are using an aromatic solvent like benzene or toluene, the activated chloromethyl group can act as an electrophile in a Friedel-Crafts alkylation reaction with the solvent.[4][5][6]
-
Intramolecular Cyclization: Although less common under strongly acidic conditions, there is a possibility of intramolecular reactions, especially with certain substrates or upon workup.
| Experimental Parameter | Problem | Recommended Action | Rationale |
| Lewis Acid Choice | Strong Lewis acids like TiCl₄ or AlCl₃ are highly reactive and can activate the C-Cl bond. | Switch to a milder Lewis acid such as BF₃·OEt₂, ZnCl₂, or InCl₃. | Milder Lewis acids are less likely to promote the ionization of the alkyl chloride, thus minimizing side reactions involving the chloromethyl group. |
| Reaction Temperature | Higher temperatures can provide the activation energy for undesired pathways. | Maintain a low reaction temperature (e.g., -78 °C). | At lower temperatures, the desired allylation of the more reactive activated aldehyde is kinetically favored over the side reactions of the less reactive chloromethyl group. |
| Order of Addition | Adding the allylsilane to a mixture of the aldehyde and Lewis acid can lead to a high local concentration of the activated reagent. | Add the Lewis acid slowly to a solution of the aldehyde and 2-(chloromethyl)allyl-trimethylsilane at low temperature. | This ensures that the aldehyde is activated in the presence of the nucleophile, promoting the desired intermolecular reaction. |
| Stoichiometry | An excess of the allylsilane can increase the likelihood of self-condensation. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the allylsilane. | Minimizes the concentration of the unreacted allylsilane available for side reactions. |
-
To a solution of the aldehyde (1.0 equiv) and 2-(chloromethyl)allyl-trimethylsilane (1.2 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of a Diene Product
Q: After my reaction, I've isolated a significant amount of a conjugated diene instead of my expected homoallylic alcohol. What is happening?
A: The formation of a diene is a strong indication of an elimination reaction occurring after the initial allylation, or as a competing pathway.
-
Desired Allylation: The initial Hosomi-Sakurai reaction proceeds as expected to form the homoallylic alcohol.
-
Lewis Acid-Assisted Elimination: In the presence of a Lewis acid, the hydroxyl group of the product can be protonated or coordinated, turning it into a good leaving group (water).
-
Chloride Elimination: Subsequently, the chloride from the chloromethyl group can be eliminated, often assisted by a base during workup or even by the solvent, to form a conjugated diene.
-
Careful Workup: Quench the reaction at low temperature with a weak base (e.g., saturated NaHCO₃ solution) to neutralize the Lewis acid before warming the reaction mixture. Avoid strong bases.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially if it is still acidic. Purify the product as soon as possible after workup.
-
Choice of Lewis Acid: Milder Lewis acids are less likely to promote the initial elimination of the hydroxyl group.
Issue 3: Protodesilylation of the Starting Material
Q: My reaction is sluggish, and I'm recovering a significant amount of 2-methyl-3-chloro-1-propene. What is causing this?
A: You are observing protodesilylation, a common side reaction for allylsilanes, especially in the presence of protic acids or water.
Traces of water in your reaction mixture can react with the Lewis acid to generate a strong protic acid (e.g., HCl from TiCl₄ and H₂O). This acid can then protonate the double bond of the allylsilane, leading to the loss of the trimethylsilyl group as a trimethylsilanol derivative.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
High-Quality Reagents: Use a fresh, high-purity grade of 2-(chloromethyl)allyl-trimethylsilane. Older bottles may have absorbed moisture.
-
Lewis Acid Purity: Ensure your Lewis acid is of high purity and has not been exposed to atmospheric moisture.
Concluding Remarks
Mastering the use of 2-(chloromethyl)allyl-trimethylsilane lies in the strategic control of its dual reactivity. By carefully selecting your Lewis acid, maintaining low reaction temperatures, and ensuring strictly anhydrous conditions, you can significantly suppress the common side reactions detailed in this guide. Remember that each substrate is unique, and some empirical optimization will always be necessary. This guide should serve as a strong foundation for your troubleshooting efforts, enabling you to unlock the full synthetic potential of this valuable reagent.
References
- Fleming, I. (1991). Comprehensive Organic Synthesis. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 563-593). Pergamon.
- Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298.
- Sakurai, H., Hosomi, A., & Hayashi, J. (1984). Allylsilanes as synthetic intermediates. II.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (1964).
- Tius, M. A. (1995). Cationic cyclization of allylsilanes. Chemical Reviews, 95(5), 1171-1184.
- Knapp, S., & O'Connor, U. (1985). Intramolecular reactions of allylsilanes: a formal total synthesis of (±)-quadrone. The Journal of Organic Chemistry, 50(25), 5088-5093.
- Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-crafts-type vinylation of aromatics with vinyl halides. The Journal of Organic Chemistry, 49(20), 3856-3857.
- Mayr, H., & Striepe, W. (1983). Kinetics of the reactions of diarylcarbenium ions with allylsilanes and allylstannanes. Journal of the American Chemical Society, 105(21), 6513-6517.
- Olah, G. A., Kobayashi, S., & Tashiro, M. (1972). Aromatic substitution. XXX. Friedel-Crafts alkylation of benzene and toluene with halo- and hydroxy-substituted alkylating agents. Journal of the American Chemical Society, 94(21), 7448-7461.
Sources
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. baranlab.org [baranlab.org]
- 3. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in 2-(Chloromethyl)allyl-trimethylsilane Reactions
Welcome to the technical support guide for optimizing reactions involving 2-(Chloromethyl)allyl-trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction yields. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My allylation reaction with 2-(Chloromethyl)allyl-trimethylsilane is resulting in a surprisingly low yield. What are the most common root causes?
Root Cause Analysis:
-
Sub-optimal Lewis Acid Activation: The choice and quantity of the Lewis acid are paramount. Strong Lewis acids like Titanium Tetrachloride (TiCl₄), Tin Tetrachloride (SnCl₄), or Boron Trifluoride Etherate (BF₃·OEt₂) are required to activate the electrophile, making it susceptible to nucleophilic attack by the allylsilane.[3] Insufficient activation leads to a sluggish or stalled reaction. Conversely, an overly harsh Lewis acid can degrade starting materials or the product.
-
Presence of Moisture: 2-(Chloromethyl)allyl-trimethylsilane and, more critically, the Lewis acids used are highly sensitive to moisture. Water will rapidly quench the Lewis acid and can also lead to a common side reaction known as protodesilylation, where a proton source replaces the trimethylsilyl group on the allyl reagent, rendering it inactive.[3] All glassware must be rigorously flame-dried, and solvents must be anhydrous.[4]
-
Inadequate Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[3] Allowing the temperature to rise prematurely can lead to undesired pathways, including polymerization or decomposition.
-
Reagent Quality and Stability: The 2-(Chloromethyl)allyl-trimethylsilane reagent itself can degrade over time, especially if not stored properly under an inert atmosphere and protected from light. It is a flammable liquid and an irritant that should be handled with care.[5][6] It is advisable to use a fresh bottle or purify older stock by distillation if its quality is in doubt.
-
Electrophile Reactivity: The intrinsic reactivity of your carbonyl compound or other electrophile plays a significant role. Sterically hindered or electron-rich electrophiles may require stronger Lewis acids or higher temperatures to react efficiently.
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side-product formation. What are the likely side reactions, and how can they be minimized?
Side product formation is a primary contributor to low yields. Understanding these competing pathways is key to suppressing them.
Common Side Reactions:
-
Protodesilylation: As mentioned, this is the proton-mediated cleavage of the C-Si bond. It is often the most significant side reaction.
-
Cause: Trace amounts of acid or water in the reaction mixture.
-
Solution: Ensure all reagents, solvents, and inert gas streams are scrupulously dried. The use of anhydrous solvents and flame-dried glassware is non-negotiable. Some protocols recommend adding a proton sponge or a non-nucleophilic base to scavenge trace acids.[4]
-
-
Isomerization/Rearrangement: The intermediate β-silyl carbocation is stabilized by the beta-silicon effect, but under certain conditions, rearrangements can occur, leading to isomeric products.[2]
-
Cause: Unstable carbocation intermediates, often exacerbated by higher reaction temperatures or overly strong Lewis acids.
-
Solution: Maintain strict low-temperature control. Screen different Lewis acids; a milder one may provide the desired product without promoting rearrangement.
-
-
Elimination Reactions: The chloro- group in the starting material can undergo elimination, especially if a non-nucleophilic base is present or generated in situ.
-
Cause: Presence of base, elevated temperatures.
-
Solution: Avoid basic conditions unless specifically required by the desired reaction pathway. Maintain low reaction temperatures.
-
The diagram below illustrates the desired productive pathway versus the major unwanted side reaction, protodesilylation.
Caption: Desired reaction pathway vs. protodesilylation side reaction.
Q3: How can I systematically optimize my reaction conditions to improve the yield?
Optimization should be approached methodically. We recommend a Design of Experiments (DoE) approach, but a simpler one-variable-at-a-time (OVAT) method can also be effective. Start with a standard literature condition and vary parameters individually.
| Parameter | Starting Condition | Range to Explore | Rationale & Key Considerations |
| Lewis Acid | TiCl₄ (1.1 eq) | BF₃·OEt₂, SnCl₄, InBr₃, AlCl₃ | Match Lewis acid strength to electrophile reactivity. Milder acids like InBr₃ may offer better chemoselectivity.[1] |
| Solvent | Dichloromethane (DCM) | Toluene, Diethyl Ether, THF | Solvent can influence Lewis acid activity and solubility. Ensure the solvent is anhydrous. |
| Temperature | -78 °C | -78 °C to Room Temp | Low temperature is crucial for selectivity.[3] If no reaction occurs, slowly warm the mixture. |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Higher concentrations can accelerate the reaction but may also increase side products. |
| Reagent Ratio | 1.2 eq Silane | 1.0 to 2.0 eq | An excess of the allylsilane can help drive the reaction to completion. |
| Addition Order | Add Silane to E:LA mix | Add E to Silane:LA mix | Pre-complexing the Lewis acid with the electrophile before adding the silane is standard practice.[3] |
Troubleshooting Workflow:
The following flowchart provides a logical sequence for troubleshooting.
Caption: Systematic workflow for troubleshooting low reaction yields.
Q4: What are the best practices for purifying the final product?
Purification of organosilane-derived products can be challenging due to the presence of silicon-containing byproducts.
-
Aqueous Workup: A standard aqueous workup is the first step. Quench the reaction carefully (often with a saturated solution of NaHCO₃ or NH₄Cl) to neutralize the Lewis acid. This is followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Removal of Silanols: The trimethylsilyl group is lost during the reaction and typically forms trimethylsilanol or its derivatives (e.g., hexamethyldisiloxane). While volatile, they can sometimes co-elute with the product. Washing the organic layer with a fluoride source like aqueous NH₄F can sometimes help remove residual silicon species, but this must be done cautiously as it can degrade certain products.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is usually effective.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity will depend on your specific product.
-
Co-elution: Silicon byproducts can be greasy and may co-elute with nonpolar products. Running a slightly more polar solvent system than initially seems necessary can sometimes provide better separation.
-
-
Distillation: If your product is thermally stable and volatile, distillation can be an excellent method for purification on a larger scale, effectively removing non-volatile impurities.[7]
Detailed Experimental Protocol: General Procedure for Allylation of an Aldehyde
This is a representative protocol and may require optimization for your specific substrate.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol, 1.2 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.1 mL, 1.1 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of Argon or Nitrogen, add the aldehyde (1.0 mmol) and anhydrous DCM (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mL) dropwise via syringe. Stir the resulting mixture for 15 minutes at -78 °C.
-
Silane Addition: Add the 2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol) dropwise to the reaction mixture. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
References
-
Selective hydrosilylation of allyl chloride with trichlorosilane. National Center for Biotechnology Information. [Link]
-
Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. European Patent Office. [Link]
-
2-(Chloromethyl)allyl-trimethylsilane. PubChem. [Link]
-
Lewis Acid Catalyzed Coupling Reactions of Allyl Trimethylsilyl Ethers with Allylsilanes. Sci-Hub. [Link]
- Method of purification of alkoxysilanes.
-
Allyltrimethylsilane. Grokipedia. [Link]
-
Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. UCLA Chemistry and Biochemistry. [Link]
-
Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. National Center for Biotechnology Information. [Link]
-
Organosilicon Reagents in Natural Product Synthesis. Indian Academy of Sciences. [Link]
-
Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. Royal Society of Chemistry. [Link]
-
The Chemistry of Allyltrimethylsilane: Properties and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Silanes. Organic Chemistry Portal. [Link]
-
Sakurai reaction. Wikipedia. [Link]
-
How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? ResearchGate. [Link]
-
Sakurai Allylation. YouTube. [Link]
-
Enantioselective allylation of aldehydes with allyl-TMS using a chiral Lewis acid. ResearchGate. [Link]
Sources
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)allyl-trimethylsilane
Welcome to the technical support center for 2-(Chloromethyl)allyl-trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the success of your synthetic endeavors.
Introduction: The Dual Reactivity of 2-(Chloromethyl)allyl-trimethylsilane
2-(Chloromethyl)allyl-trimethylsilane is a bifunctional reagent with significant applications in organic synthesis. Its reactivity is primarily centered around two key pathways:
-
Hosomi-Sakurai Allylation: In the presence of a Lewis acid, it serves as a robust nucleophile for the allylation of various electrophiles, most notably carbonyl compounds, to furnish homoallylic alcohols. This reaction is valued for its reliability and the strategic introduction of a functionalized allyl group.[1]
-
Trimethylenemethane (TMM) [3+2] Cycloaddition: Under palladium catalysis, it acts as a precursor to a trimethylenemethane diyl equivalent, which can undergo a [3+2] cycloaddition with various electron-deficient alkenes to construct highly functionalized five-membered rings.[2]
Understanding this dual reactivity is paramount to troubleshooting and optimizing your reactions, as the choice of catalyst and reaction conditions will dictate which pathway is favored.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with 2-(Chloromethyl)allyl-trimethylsilane in a question-and-answer format.
Hosomi-Sakurai Allylation Reactions
Question 1: My Hosomi-Sakurai reaction with an aldehyde is giving a low yield of the desired homoallylic alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hosomi-Sakurai reaction using 2-(chloromethyl)allyl-trimethylsilane can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical.[3] While common Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) are effective, their efficacy can be substrate-dependent.[4]
-
Recommendation: If you are using a standard Lewis acid like TiCl₄ and observing low yields, consider screening other options. For sensitive substrates, a milder Lewis acid might be beneficial. Conversely, for less reactive aldehydes, a stronger Lewis acid may be necessary. It is also worth investigating the use of trityl cation catalysts, which have shown superiority over traditional metal-based Lewis acids in some Hosomi-Sakurai reactions.[5]
-
-
Protodesilylation: A common side reaction is the protonation of the allylsilane, leading to the loss of the trimethylsilyl group and the formation of isobutylene and chloromethane, rendering the reagent inactive for allylation.[4] This is often caused by adventitious moisture or acidic impurities.
-
Recommendation: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Recommendation: If the reaction is slow, consider allowing it to warm gradually to room temperature after the initial addition at low temperature. If side products are observed, maintaining a lower temperature throughout the reaction may be necessary.
-
-
Reagent Quality: The purity of 2-(chloromethyl)allyl-trimethylsilane is crucial. Impurities can interfere with the reaction.
-
Recommendation: Use a freshly opened bottle of the reagent or purify it by distillation if its purity is questionable.
-
Question 2: I am observing significant formation of byproducts in my Hosomi-Sakurai reaction. What are they likely to be and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Besides the product of protodesilylation, other side reactions can occur:
-
Diels-Alder Reaction: With certain α,β-unsaturated carbonyl compounds, an inverse-electron-demand Diels-Alder reaction can compete with or even dominate the desired 1,2-addition (Hosomi-Sakurai allylation).[5] For instance, the reaction of β,γ-unsaturated α-ketoesters with allylsilanes in the presence of some Lewis acids can favor the Diels-Alder adduct.[5]
-
Recommendation: The choice of Lewis acid can significantly influence the chemoselectivity. For example, in the case of β,γ-unsaturated α-ketoesters, switching from TiCl₄ to a trityl cation catalyst has been shown to favor the Hosomi-Sakurai product over the Diels-Alder adduct.[5] Careful screening of Lewis acids is therefore highly recommended.
-
-
Reaction with the Chloromethyl Group: While less common under standard Hosomi-Sakurai conditions, the chloromethyl group can potentially undergo nucleophilic substitution if a suitable nucleophile is present or generated in situ.
-
Recommendation: Ensure that the reaction medium is free from strong nucleophiles that are not intended to be part of the reaction.
-
Question 3: How do I effectively purify the homoallylic alcohol product from the reaction mixture?
Answer:
Purification of the product requires removal of the silyl byproducts and any unreacted starting materials.
-
Chromatography: The crude product is usually purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.
Trimethylenemethane (TMM) [3+2] Cycloaddition Reactions
Question 4: I am trying to perform a [3+2] cycloaddition, but I am getting the Hosomi-Sakurai allylation product instead. What am I doing wrong?
Answer:
The key to directing the reaction of 2-(chloromethyl)allyl-trimethylsilane towards a [3+2] cycloaddition lies in the choice of catalyst.
-
Catalyst Selection: The TMM cycloaddition is typically catalyzed by palladium(0) complexes.[2] In contrast, the Hosomi-Sakurai reaction is promoted by Lewis acids.
-
Recommendation: To favor the [3+2] cycloaddition, you must use a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Ensure that your reaction is free from any Lewis acidic species that could catalyze the competing allylation reaction.
-
Question 5: My palladium-catalyzed [3+2] cycloaddition is inefficient. How can I optimize the reaction?
Answer:
Several factors can influence the efficiency of the TMM cycloaddition:
-
Palladium Catalyst and Ligands: The choice of palladium source and ligands can be critical. While [Pd(PPh₃)₄] is commonly used, other palladium(0) sources and different phosphine ligands can be explored.
-
Solvent: The solvent can have a significant impact on the reaction rate and yield. Toluene and tetrahydrofuran (THF) are commonly used solvents for this transformation.
-
Temperature: These reactions are often carried out at elevated temperatures to facilitate the formation of the TMM-palladium intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for 2-(chloromethyl)allyl-trimethylsilane?
A1: 2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is recommended to store it in a tightly sealed container in a cool, dry place, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Q2: What is the mechanism of the Hosomi-Sakurai reaction?
A2: The reaction is initiated by the activation of the carbonyl electrophile by the Lewis acid. This is followed by the nucleophilic attack of the γ-carbon of the allylsilane onto the activated carbonyl carbon. This step forms a β-silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation (the β-silicon effect). Finally, elimination of the silyl group and the Lewis acid-complexed oxygen yields the homoallylic alcohol product upon aqueous workup.[3]
Q3: Can 2-(chloromethyl)allyl-trimethylsilane be used with other electrophiles besides aldehydes and ketones?
A3: Yes, the Hosomi-Sakurai reaction is quite general and can be applied to a variety of electrophiles, including acetals, ketals, and α,β-unsaturated systems.[1]
Q4: What is the mechanism of the palladium-catalyzed [3+2] cycloaddition?
A4: The currently accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 2-(chloromethyl)allyl-trimethylsilane to form a π-allylpalladium complex. Subsequent elimination of the trimethylsilyl group generates a trimethylenemethane-palladium intermediate. This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene to afford the methylene-substituted cyclopentane product.[2]
Experimental Protocols
General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde
-
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for the recommended time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Palladium-Catalyzed [3+2] Cycloaddition
-
To a solution of the electron-deficient alkene (1.0 mmol) and 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the recommended time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Common Lewis Acids for the Hosomi-Sakurai Reaction
| Lewis Acid | Typical Stoichiometry (equiv.) | Common Solvents | Typical Temperature (°C) |
| TiCl₄ | 1.0 - 1.2 | CH₂Cl₂ | -78 to 0 |
| SnCl₄ | 1.0 - 1.2 | CH₂Cl₂ | -78 to 0 |
| AlCl₃ | 1.0 - 1.2 | CH₂Cl₂ | -78 to 25 |
| BF₃·OEt₂ | 1.0 - 2.0 | CH₂Cl₂ | -78 to 25 |
| Trityl Cation | 0.01 - 0.1 | CH₂Cl₂ | 25 |
Visualizations
Reaction Pathways of 2-(Chloromethyl)allyl-trimethylsilane
Caption: Reaction pathways of 2-(Chloromethyl)allyl-trimethylsilane.
Troubleshooting Flowchart for Low Yield in Hosomi-Sakurai Reaction
Caption: Troubleshooting flowchart for low reaction yield.
References
- Hosomi, A.; Sakurai, H. Chemistry and utilization of allylsilanes in organic synthesis. J. Synth. Org. Chem., Jpn.1981, 39, 57-69.
-
Li, G.; Zhang, J. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules2022 , 27, 4730. [Link]
- Fleming, I.; Dunoguès, J.; Smithers, R. The electrophilic substitution of allylsilanes and vinylsilanes. Org. React.1989, 37, 57-575.
- Sakurai, H. The Hosomi-Sakurai reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 23-50.
-
Trost, B. M.; Chan, D. M. T. A new approach to five-membered rings via trimethylenemethane. Palladium-catalyzed [3 + 2] cycloaddition of 2-[(trimethylsilyl)methyl]allyl esters. J. Am. Chem. Soc.1980 , 102, 6359-6361. [Link]
Sources
- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylenemethane - Wikipedia [en.wikipedia.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters | MDPI [mdpi.com]
- 6. Sakurai Allylation | NROChemistry [nrochemistry.com]
"effect of temperature on 2-(Chloromethyl)allyl-trimethylsilane stability"
A Guide to Understanding and Managing Thermal Stability in Experimental Settings
Welcome to the technical support center for 2-(chloromethyl)allyl-trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven insights, and a thorough review of the available literature to ensure the integrity and success of your research.
Introduction: The Duality of Reactivity and Stability
2-(Chloromethyl)allyl-trimethylsilane is a valuable building block in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. However, its utility is intrinsically linked to its chemical structure, which also presents inherent stability challenges, particularly concerning temperature. This guide will delve into the factors affecting the stability of this compound and provide practical solutions to common issues encountered during its use.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2-(chloromethyl)allyl-trimethylsilane, with a focus on issues arising from its thermal sensitivity.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Low or no yield of the desired product | Degradation of 2-(chloromethyl)allyl-trimethylsilane: The reagent may have decomposed due to improper storage or handling at elevated temperatures. The recommended storage temperature for this compound is 2-8°C.[1][2] | Verify Reagent Quality: Before use, analyze a small sample of your 2-(chloromethyl)allyl-trimethylsilane by GC-MS to check for the presence of impurities or degradation products. Maintain Low Temperatures: Ensure all manipulations of the reagent are carried out at low temperatures. Use cooled syringes and add the reagent to a pre-cooled reaction mixture. |
| Formation of unexpected byproducts | Thermal Rearrangement or Elimination: At elevated temperatures, 2-(chloromethyl)allyl-trimethylsilane can undergo intramolecular reactions. The allylic chloride is a good leaving group, and the trimethylsilyl group can influence the reaction pathways. | Strict Temperature Control: Maintain the reaction temperature as low as possible to minimize thermal side reactions. Consider running the reaction at 0°C or even lower if the desired transformation permits. Investigate Byproducts: If possible, isolate and characterize the byproducts. This can provide valuable insight into the specific degradation pathway occurring under your reaction conditions. |
| Inconsistent reaction outcomes | Variable Reagent Purity: If the reagent has partially decomposed, its effective concentration will be lower and it will contain reactive impurities that can interfere with your reaction. | Fresh is Best: Use a freshly opened bottle of the reagent whenever possible. If you suspect your stock has degraded, consider purifying a small amount by distillation under reduced pressure and at a low temperature, though this should be done with caution due to its thermal lability. |
| Reaction fails to initiate | Deactivated Reagent: The active allylsilane functionality may have been compromised through premature reaction with moisture or other electrophiles. | Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture. Dry Solvents: Ensure all solvents and other reagents are rigorously dried before use. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-(chloromethyl)allyl-trimethylsilane sensitive to temperature?
A1: The thermal instability of 2-(chloromethyl)allyl-trimethylsilane arises from the combination of two key structural features: an allylic chloride and a trimethylsilyl group.
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Allylic Chloride: The carbon-chlorine bond is part of an allylic system. This means that the carbocation formed upon cleavage of the C-Cl bond is resonance-stabilized, making the chloride a relatively good leaving group.[3]
-
β-Silicon Effect: The trimethylsilyl group is positioned β to the double bond. A positive charge that develops on the carbon atom adjacent to the silyl group (the β-carbon) is stabilized by the silicon atom through hyperconjugation. This phenomenon, known as the β-silicon effect, can facilitate reactions that involve the formation of a carbocation at this position.[1]
At elevated temperatures, there is sufficient thermal energy to promote the cleavage of the C-Cl bond, initiating decomposition pathways.
Q2: What are the likely decomposition products of 2-(chloromethyl)allyl-trimethylsilane at elevated temperatures?
One plausible decomposition pathway is an E2-like elimination where a base (even a weak one, or another molecule of the silane acting as a base) removes a proton from the silylmethyl group, leading to the formation of isobutylene, chlorotrimethylsilane, and other potential products.
Another possibility is an intramolecular rearrangement . Allylic halides are known to undergo rearrangements, and the presence of the silyl group can influence the pathway.
Q3: How can I minimize the degradation of 2-(chloromethyl)allyl-trimethylsilane during my reaction?
A3: The key to preventing degradation is rigorous temperature control and inert reaction conditions.
-
Low Temperature: Always maintain your reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Inert Atmosphere: Handle the reagent under a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the silane and other side reactions.
-
Dry Reagents and Solvents: Ensure all components of your reaction mixture are free of water and other protic impurities.
-
Avoid Strong Lewis Acids (unless part of the intended reaction): While Lewis acids are often used to activate allylsilanes for reactions,[1] their presence at elevated temperatures could accelerate decomposition. If a Lewis acid is required, add it at a low temperature and maintain strict temperature control.
Q4: Can I purify 2-(chloromethyl)allyl-trimethylsilane by distillation?
A4: Yes, the compound has a reported boiling point of 162-163 °C at 768 mmHg.[1][2] However, given its thermal sensitivity, distillation should be performed under reduced pressure to lower the boiling temperature and minimize the risk of decomposition. It is advisable to monitor the purity of the distilled fractions by GC-MS.
Experimental Protocols
Protocol 1: Assessing the Thermal Stability of 2-(Chloromethyl)allyl-trimethylsilane
This protocol provides a framework for evaluating the stability of the reagent under controlled heating conditions.
Objective: To determine the temperature at which significant degradation of 2-(chloromethyl)allyl-trimethylsilane occurs and to identify the major degradation products.
Materials:
-
2-(chloromethyl)allyl-trimethylsilane
-
Anhydrous, inert solvent (e.g., dodecane, which has a high boiling point and is relatively inert)
-
Internal standard (e.g., a high-boiling hydrocarbon like tetradecane)
-
GC-MS vials
-
Heating block or oil bath with precise temperature control
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-(chloromethyl)allyl-trimethylsilane and the internal standard in the anhydrous solvent in a glovebox or under an inert atmosphere. A typical concentration would be around 1 mg/mL of each.
-
-
Time Zero Analysis:
-
Immediately analyze an aliquot of the stock solution by GC-MS to establish the initial purity and the relative response factor of the analyte to the internal standard.
-
-
Controlled Heating:
-
Aliquot the stock solution into several sealed GC-MS vials.
-
Place the vials in heating blocks set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature block, cool it to room temperature, and analyze the contents by GC-MS.
-
-
Data Analysis:
-
Quantify the amount of remaining 2-(chloromethyl)allyl-trimethylsilane at each time point and temperature relative to the internal standard.
-
Analyze the mass spectra of any new peaks that appear in the chromatograms to identify potential degradation products.
-
Protocol 2: Small-Scale Test Reaction to Evaluate Reagent Activity
Objective: To quickly assess the viability of a stock of 2-(chloromethyl)allyl-trimethylsilane before committing to a large-scale reaction.
Materials:
-
2-(chloromethyl)allyl-trimethylsilane (from the stock to be tested)
-
A reliable electrophile (e.g., benzaldehyde)
-
A suitable Lewis acid catalyst (e.g., TiCl₄)
-
Anhydrous dichloromethane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde in anhydrous dichloromethane and cool the solution to -78°C.
-
-
Lewis Acid Addition:
-
Slowly add a solution of TiCl₄ in dichloromethane to the cooled solution.
-
-
Allylsilane Addition:
-
Add the 2-(chloromethyl)allyl-trimethylsilane to be tested to the reaction mixture.
-
-
Reaction and Quench:
-
Allow the reaction to stir at -78°C for a specified time (e.g., 1 hour).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
-
Analysis:
-
Extract the product with dichloromethane, dry the organic layer, and analyze the crude product by TLC or GC-MS to determine the extent of conversion to the expected homoallylic alcohol. A low conversion would suggest that the 2-(chloromethyl)allyl-trimethylsilane has degraded.
-
Visualizing the Concepts
Decomposition Pathway
Caption: Potential thermal degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing thermal stability.
References
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications.
-
Sakurai reaction - Wikipedia. Available at: [Link]
-
A Formal Rearrangement of Allylic Silanols - MDPI. Available at: [Link]
-
Lewis acids and bases, electrophiles and nucleophiles - Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(Chloromethyl)allyl-trimethylsilane Adducts
Welcome to the technical support center for troubleshooting the purification of 2-(chloromethyl)allyl-trimethylsilane adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face in the lab.
Introduction to the Challenge
2-(Chloromethyl)allyl-trimethylsilane is a versatile reagent, frequently employed in the Hosomi-Sakurai reaction to introduce a functionalized allyl group into a variety of molecules.[1][2] The resulting adducts are valuable precursors for further synthetic transformations. However, the purification of these adducts can be challenging due to the presence of a reactive allylic chloride and a labile trimethylsilyl group. This guide will provide a structured approach to troubleshooting common purification issues, ensuring you can obtain your target compounds with high purity and yield.
Troubleshooting Guide & FAQs
Section 1: Initial Work-up and Removal of the Lewis Acid Catalyst
Question: My initial aqueous work-up to quench the Lewis acid seems to be causing product degradation or low recovery. What's happening and what should I do?
Answer: This is a common issue stemming from the sensitivity of your adduct to acidic conditions generated during the work-up of strong Lewis acids like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[2] The combination of a Brønsted acid (from hydrolysis of the Lewis acid) and water can lead to several undesirable side reactions:
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Protodesilylation: Cleavage of the trimethylsilyl (TMS) group is a known side reaction in the Hosomi-Sakurai reaction, and acidic aqueous conditions can exacerbate this.[3]
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Allylic Chloride Instability: The allylic chloride moiety can be susceptible to hydrolysis or other nucleophilic substitution reactions under acidic conditions, especially with prolonged exposure.
Troubleshooting Workflow for Lewis Acid Quenching:
Caption: Decision workflow for quenching the Lewis acid catalyst.
Recommended Protocols:
-
Buffered Aqueous Quench: Instead of water or dilute acid, quench the reaction mixture at low temperature (-78 °C to 0 °C) by slowly adding it to a rapidly stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). This will neutralize the acid generated from the hydrolysis of the Lewis acid.
-
Non-Aqueous Work-up: For highly sensitive substrates, a non-aqueous work-up may be necessary. This can involve quenching with a Lewis base like pyridine or triethylamine at low temperature, followed by filtration through a pad of Celite® or silica gel to remove the resulting salts.[4]
-
Extraction with Minimal Contact Time: After quenching, proceed with the extraction immediately. Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and minimize the contact time between the organic layer containing your product and the aqueous layer.
Section 2: Purification by Flash Column Chromatography
Question: I'm having trouble separating my product from impurities using flash column chromatography. The fractions are all mixed, or the product seems to be degrading on the column.
Answer: Flash column chromatography is the most common method for purifying these adducts.[4] However, the acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Furthermore, choosing the right solvent system is crucial for achieving good separation.
Common Impurities to Consider:
-
Unreacted Starting Materials: Electrophile and 2-(chloromethyl)allyl-trimethylsilane.
-
Protodesilylated Product: The adduct without the trimethylsilyl group.
-
Hydrolyzed Byproducts: From the decomposition of the starting material or product.
-
Oligomeric Materials: Formed from side reactions.
Troubleshooting Flash Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Product Degradation on Column | The adduct is sensitive to the acidic nature of silica gel. | 1. Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with the chosen eluent containing 1-2% triethylamine.[5] 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel (e.g., diol- or amino-functionalized).[6][7] |
| Poor Separation of Product and Impurities | The solvent system is not optimized. | 1. Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for your product for optimal separation.[8] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A common gradient for organosilanes is a gradient of ethyl acetate in hexanes.[4] |
| Product Elutes with the Solvent Front | The eluent is too polar. | Start with a much less polar solvent system (e.g., pure hexanes) and gradually increase the polarity. |
| Product is a Smear or a Broad Band | Overloading the column or poor solubility in the eluent. | 1. Reduce the Amount of Crude Material: A general rule is to use at least 50-100 g of silica per gram of crude material for a reasonably difficult separation.[9] 2. Dry-Loading the Sample: Adsorb your crude product onto a small amount of silica gel or Celite® and load this solid onto the top of the column. This often leads to better resolution than liquid-loading. |
Step-by-Step Protocol for Flash Chromatography of a 2-(Chloromethyl)allyl-trimethylsilane Adduct:
-
TLC Analysis: Develop a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Dry-pack the column with silica gel, then gently tap to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase and collect fractions. Monitor the fractions by TLC.
-
Gradient Elution (if necessary): If the impurities are close to your product, gradually increase the percentage of the more polar solvent.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Purification by Distillation
Question: Can I purify my 2-(chloromethyl)allyl-trimethylsilane adduct by distillation? I'm concerned about thermal decomposition.
Answer: Distillation can be an effective purification method for thermally stable, liquid adducts. However, the presence of the allylic chloride functional group raises concerns about potential decomposition at elevated temperatures.[10]
Key Considerations for Distillation:
-
Thermal Stability: Before attempting a large-scale distillation, it is crucial to assess the thermal stability of your adduct. This can be done on a small scale by heating a sample and monitoring for any changes (e.g., color change, decomposition).
-
Vacuum Distillation: To minimize the risk of thermal decomposition, always perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of your compound.[11]
-
Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distilling flask. Do not heat the flask to dryness, as this can lead to the decomposition of the residue.
Distillation Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Product Decomposes During Distillation | The adduct is not thermally stable at the distillation temperature. | 1. Increase the Vacuum: Use a higher vacuum to further lower the boiling point. 2. Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures. 3. Consider an Alternative Purification Method: If the compound is highly thermally labile, flash chromatography is a better option. |
| Bumping or Uneven Boiling | Lack of boiling chips or inefficient stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| Poor Separation | The boiling points of the product and impurities are too close. | Use a fractional distillation column to improve the separation efficiency. |
Section 4: Product Characterization and Purity Assessment
Question: How can I be sure my purified adduct is pure and has the correct structure?
Answer: Proper characterization is essential to confirm the purity and identity of your final product. A combination of spectroscopic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. Look for the characteristic signals of the trimethylsilyl group (a sharp singlet around 0 ppm in the ¹H NMR), the allylic protons, and the chloromethyl group. The absence of signals from starting materials and byproducts is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of volatile compounds and can help identify any low-level impurities.[3][12] The mass spectrum will provide the molecular weight of your adduct.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C bond of the allyl group.
Workflow for Purity and Structure Confirmation:
Caption: Workflow for confirming the purity and structure of the final adduct.
Conclusion
The purification of 2-(chloromethyl)allyl-trimethylsilane adducts requires careful consideration of the stability of the target molecule and the choice of appropriate purification techniques. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and successfully isolate their desired products. Always remember to perform small-scale trials to optimize conditions before proceeding with larger quantities.
References
- Fürstner, A., & Voigtländer, D. (2000). The Hosomi-Sakurai Reaction. Synthesis, 2000(07), 959-969.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Yadav, J. S., Reddy, B. V. S., & Sridhar, M. (2003). Indium-Catalyzed Hosomi−Sakurai Reaction of Aldehydes and Ketones with Allyltrimethylsilane.
- Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298.
- Sakurai, H., Hosomi, A., & Hayashi, J. (1984). Allylsilanes in organic synthesis. Pure and Applied Chemistry, 56(1), 15-26.
-
Organic Syntheses Procedure. (n.d.). Allyl Alcohol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from a relevant BenchChem technical guide.
-
LibreTexts Chemistry. (2021, August 15). Running a flash column. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Kinesis, Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
-
Reddit. (2022, January 8). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved from [Link]
- MDPI. (2022). Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules, 27(15), 4730.
-
PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]
- Google Patents. (n.d.). Purification of allyl chloride.
- Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
- ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
- Kinesis, Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
-
Reddit. (2022, January 8). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from a relevant BenchChem technical guide.
-
LibreTexts Chemistry. (2021, August 15). Running a flash column. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- MDPI. (2022). Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules, 27(15), 4730.
-
PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]
- Google Patents. (n.d.). Purification of allyl chloride.
- Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from a relevant BenchChem technical guide.
Sources
- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. thescipub.com [thescipub.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2-(Chloromethyl)allyl-trimethylsilane
Welcome to our dedicated technical support guide for 2-(Chloromethyl)allyl-trimethylsilane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and successful application of this compound in your experiments. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of 2-(Chloromethyl)allyl-trimethylsilane, empowering you to anticipate and prevent its decomposition.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and general use of 2-(Chloromethyl)allyl-trimethylsilane to proactively mitigate decomposition risks.
Question 1: What are the optimal storage conditions for 2-(Chloromethyl)allyl-trimethylsilane?
Proper storage is the first and most critical step in preventing the degradation of 2-(Chloromethyl)allyl-trimethylsilane. The manufacturer-recommended storage temperature is between 2-8°C[1].
-
Expertise & Experience: Storing at refrigerated temperatures significantly slows down potential decomposition pathways, such as hydrolysis from atmospheric moisture and thermal degradation. It is crucial to ensure the container is tightly sealed to prevent the ingress of moisture, which can initiate hydrolysis of the labile allylic chloride. The trimethylsilyl group itself is generally stable but can be sensitive to acidic or basic conditions over time.[2]
Question 2: Which solvents are compatible with 2-(Chloromethyl)allyl-trimethylsilane?
The choice of solvent is critical, especially in the context of reactions involving this reagent.
-
Trustworthiness: Before use, it is best practice to use freshly dried and distilled solvents or to purchase high-quality anhydrous solvents. Solvents like alcohols (methanol, ethanol) are generally incompatible as they can participate in solvolysis reactions with the allylic chloride. Protic solvents can also facilitate protodesilylation, especially in the presence of trace acid.
| Solvent/Reagent Class | Compatibility | Rationale |
| Anhydrous Aprotic Solvents (e.g., Dichloromethane, Toluene, Hexane) | Recommended | Chemically inert and will not directly participate in decomposition pathways. |
| Protic Solvents (e.g., Water, Alcohols) | Avoid | Can cause hydrolysis/solvolysis of the allylic chloride and protodesilylation.[4][5] |
| Strong Acids (e.g., HCl, H₂SO₄) | Avoid | Will catalyze both hydrolysis and rapid protodesilylation. |
| Strong Bases (e.g., NaOH, KOH) | Avoid | Can promote hydrolysis and other side reactions. |
| Lewis Acids (e.g., TiCl₄, SnCl₄) | Use with Caution | Necessary for many reactions but can induce decomposition at elevated temperatures. |
Question 3: How does the presence of Lewis acids affect the stability of 2-(Chloromethyl)allyl-trimethylsilane?
Lewis acids are essential for activating 2-(Chloromethyl)allyl-trimethylsilane in reactions such as the Hosomi-Sakurai allylation.[2][4] However, their presence also introduces potential stability challenges.
-
Expertise & Experience: Lewis acids function by coordinating to the electrophile, making it more susceptible to nucleophilic attack by the allylsilane.[2] While this is the desired reactivity, strong Lewis acids can also interact with the allylic chloride, potentially promoting its ionization and leading to side reactions. Furthermore, at temperatures above -24°C, Lewis acid-mediated decomposition has been observed, though the specific products were not identified in the available literature. It is therefore critical to maintain low temperatures during Lewis acid-promoted reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues that may arise from the decomposition of 2-(Chloromethyl)allyl-trimethylsilane.
Issue 1: Low or no yield of the desired product in a Lewis acid-catalyzed reaction.
A common problem encountered is the failure of the reaction to proceed to completion or a significantly lower than expected yield.
-
Possible Cause A: Hydrolysis of the Reagent. If the reaction is not conducted under strictly anhydrous conditions, the 2-(Chloromethyl)allyl-trimethylsilane may have hydrolyzed prior to or during the reaction. The allylic chloride is susceptible to hydrolysis, which is facilitated by the formation of a resonance-stabilized allylic carbocation.[1][5]
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously dried before use.
-
Use freshly distilled or high-quality anhydrous solvents.
-
Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
If possible, analyze a small sample of the reagent by GC-MS to check for the presence of the corresponding alcohol, 2-(hydroxymethyl)allyl-trimethylsilane.
-
-
Possible Cause B: Protodesilylation. Trace amounts of acid in the reaction mixture can lead to protodesilylation, where the trimethylsilyl group is cleaved from the allyl chain, rendering the reagent inactive for the desired C-C bond formation.
-
Troubleshooting Protocol:
-
Ensure the starting materials and solvents are free from acidic impurities.
-
If the reaction is sensitive to acid, consider adding a non-nucleophilic base to scavenge any trace acid.
-
-
Troubleshooting Protocol:
-
Carefully control the reaction temperature, especially during the addition of the Lewis acid and the allylsilane.
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 2: Presence of unexpected byproducts in the reaction mixture.
The formation of unexpected byproducts is a strong indicator of reagent decomposition.
-
Expertise & Experience: The identity of the byproducts can provide valuable clues about the decomposition pathway.
-
2-(Hydroxymethyl)allyl-trimethylsilane: The presence of this alcohol strongly suggests hydrolysis of the starting material due to water contamination.
-
Propene and Trimethylsilanol: The presence of these indicates protodesilylation has occurred.
-
Isomeric Products: In some cases, Lewis acids can catalyze the isomerization of the allylsilane, leading to the formation of regioisomeric products.
-
-
Troubleshooting Protocol:
-
Analyze the crude reaction mixture by GC-MS to identify the major byproducts.[6]
-
Based on the identity of the byproducts, refer to the potential causes outlined in "Issue 1" to diagnose the root cause.
-
Purify the starting material if impurities are suspected to be catalyzing decomposition.
-
Visualizing Decomposition Pathways and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the primary decomposition pathways and a logical workflow for troubleshooting.
Caption: Primary decomposition pathways of 2-(Chloromethyl)allyl-trimethylsilane.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. thescipub.com [thescipub.com]
Technical Support Center: Improving Diastereoselectivity in 2-(Chloromethyl)allyltrimethylsilane Additions
Welcome to the technical support center for optimizing diastereoselectivity in the addition of 2-(chloromethyl)allyltrimethylsilane to carbonyl compounds. This guide is designed for researchers, synthetic chemists, and professionals in drug development who are looking to enhance the stereochemical control of this powerful carbon-carbon bond-forming reaction. Here, we will delve into the mechanistic underpinnings of this transformation and provide actionable troubleshooting advice to address common challenges encountered in the laboratory.
Foundational Principles: Understanding the Reaction Landscape
The addition of 2-(chloromethyl)allyltrimethylsilane to aldehydes and ketones is a variation of the Hosomi-Sakurai reaction, a cornerstone of modern organic synthesis for the formation of homoallylic alcohols.[1] The reaction typically proceeds through a Lewis acid-mediated pathway, where the Lewis acid activates the carbonyl electrophile, making it more susceptible to nucleophilic attack by the allylsilane. The stereochemical outcome of this reaction is governed by the geometry of the transition state, which can be influenced by several factors.
A key mechanistic feature is the formation of a six-membered cyclic transition state, which helps to rationalize the observed diastereoselectivity. The substituents on both the aldehyde and the allylsilane will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, thus dictating the facial selectivity of the addition.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Question: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio?
Answer: Low diastereoselectivity is a common issue and can often be resolved by systematically optimizing several reaction parameters. The key is to influence the energy difference between the diastereomeric transition states.
Causality and Recommended Actions:
-
Lewis Acid Choice: The nature of the Lewis acid is paramount. It coordinates to the carbonyl oxygen, influencing the steric environment of the transition state. Stronger Lewis acids can lead to more organized transition states and higher selectivity.
-
Troubleshooting Step: Screen a variety of Lewis acids. While one might work well for a particular substrate, another may be superior for a different one. Common choices include TiCl₄, SnCl₄, BF₃·OEt₂, and TMSOTf.[2][3] For instance, SnCl₄ has been shown to be effective in promoting high diastereoselectivity in similar allylsilane additions.[4]
-
-
Reaction Temperature: The diastereoselectivity of these additions is often temperature-dependent.
-
Troubleshooting Step: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is a standard strategy to enhance diastereoselectivity.[3][4] At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher preference for one diastereomer. This is a classic application of the principles of kinetic versus thermodynamic control.[5]
-
-
Solvent Polarity: The solvent can influence the tightness of the transition state and the activity of the Lewis acid.
-
Troubleshooting Step: Experiment with solvents of varying polarity. Non-polar solvents like dichloromethane (DCM) or toluene often favor more organized, closed transition states, which can enhance stereocontrol. In some cases, coordinating solvents can compete with the carbonyl for the Lewis acid, leading to reduced selectivity.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variations in the diastereomeric ratio between different runs of the same reaction. What could be the cause of this inconsistency?
Answer: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.
Causality and Recommended Actions:
-
Moisture and Air Sensitivity: Lewis acids are highly sensitive to moisture. Trace amounts of water can hydrolyze the Lewis acid, reducing its effective concentration and catalytic activity, leading to inconsistent results.
-
Troubleshooting Step: Ensure rigorous anhydrous conditions. Flame-dry all glassware, use freshly distilled solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purity of Reagents: The purity of the 2-(chloromethyl)allyltrimethylsilane, the aldehyde, and the Lewis acid is critical. Impurities can interfere with the reaction and lead to side products or reduced selectivity.
-
Troubleshooting Step: Purify the aldehyde and allylsilane before use (e.g., by distillation or chromatography). Use a freshly opened bottle of the Lewis acid or titrate it to determine its exact concentration.
-
Data-Driven Optimization: A Tabular Guide
To assist in your optimization efforts, the following table summarizes the typical effects of different Lewis acids on the diastereoselectivity of allylsilane additions to aldehydes. Note that the optimal conditions will be substrate-dependent.
| Lewis Acid | Typical Catalyst Loading (mol%) | Common Solvents | Typical Temperature (°C) | Expected Diastereoselectivity |
| TiCl₄ | 100 - 120 | Dichloromethane | -78 | Often high, but can depend on substrate |
| SnCl₄ | 100 - 120 | Dichloromethane | -78 | Generally provides good to excellent selectivity[4][6] |
| BF₃·OEt₂ | 100 - 150 | Dichloromethane, Acetonitrile | -78 to 25 | Can be effective, but selectivity may be lower than with stronger Lewis acids |
| TMSOTf | 10 - 100 | Dichloromethane | -78 | A powerful catalyst, often used for silyl-Prins cyclizations with good diastereoselectivity[3] |
Visualizing the Path to Selectivity
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key mechanistic steps and a logical workflow for optimizing your reaction.
Caption: Proposed mechanism for the Lewis acid-catalyzed addition.
Caption: A systematic workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Can the geometry of the 2-(chloromethyl)allyltrimethylsilane itself affect the diastereoselectivity?
A1: While 2-(chloromethyl)allyltrimethylsilane does not have E/Z isomers in the same way as a crotyl silane, the conformation it adopts in the transition state is crucial. The steric bulk of the trimethylsilyl and chloromethyl groups will influence how the nucleophile approaches the activated aldehyde.
Q2: Are there any catalyst systems that can provide high enantioselectivity in addition to diastereoselectivity?
A2: Yes, the development of chiral Lewis acids and organocatalysts for enantioselective Hosomi-Sakurai reactions is an active area of research.[1][7] The use of chiral ligands on a metal-based Lewis acid or a chiral Brønsted acid can create a chiral environment around the transition state, leading to the preferential formation of one enantiomer.
Q3: My desired diastereomer is the minor product. How can I reverse the selectivity?
A3: Reversing the diastereoselectivity can be challenging. Sometimes, switching to a different class of Lewis acid or changing the solvent can alter the facial bias of the addition. In some systems, the presence of a benzyloxy group gamma to the silicon moiety has been shown to reverse the diastereoselectivity.[8][9] Additionally, exploring chelation-controlled versus non-chelation-controlled reaction conditions by carefully choosing the substrate and Lewis acid can sometimes provide access to the other diastereomer.
Experimental Protocol: General Procedure for Optimizing Diastereoselectivity
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 equiv.) in anhydrous dichloromethane (to a concentration of 0.05-0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv.) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes.
-
Allylsilane Addition: Slowly add a solution of 2-(chloromethyl)allyltrimethylsilane (1.2-1.5 equiv.) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by GC/HPLC analysis of the crude mixture. Purify the product by column chromatography.
References
-
Denmark, S. E. Allylmetal Aldehyde and Acetal Reactions. University of Illinois. Available from: [Link]
-
Crimmins, M. T. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. National Institutes of Health. Available from: [Link]
-
Floreancig, P. E. Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. National Institutes of Health. Available from: [Link]
-
Toste, F. D. The dichotomous behavior of allylsilanes in the additions to platinum a,b-unsaturated carbenes. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of allyl ketones and aldehydes. Organic Chemistry Portal. Available from: [Link]
-
Tjepkema, M. W. Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. MDPI. Available from: [Link]
-
Kwon, O. Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. UCLA - Chemistry and Biochemistry. Available from: [Link]
-
Liu, X.-W. Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. Available from: [Link]
-
Koukouras, A. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available from: [Link]
-
Floreancig, P. E. Remote control of diastereoselectivity in intramolecular reactions of chiral allylsilanes. National Institutes of Health. Available from: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. Available from: [Link]
-
List, B. Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes. PubMed. Available from: [Link]
-
Heathcock, C. H. Origins of Diastereoselectivity in the Addition of Enoxysilanes to Vinyl Diazonium Salts. ResearchGate. Available from: [Link]
-
Sarlah, D. Optimization of Diastereoselectivity. ResearchGate. Available from: [Link]
-
Panek, J. S. ChemInform Abstract: 1,4-Diastereoselectivity in the Chiral Allylsilane Addition to Chiral α-Substituted Aldehydes. ResearchGate. Available from: [Link]
Sources
- 1. Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allylmetal Aldehyde and Acetal Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 8. Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remote control of diastereoselectivity in intramolecular reactions of chiral allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodesilylation Side Reactions
Welcome to the technical support center for managing protodesilylation side reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl protecting groups and encounter the unwanted cleavage of C-Si or O-Si bonds. Here, we delve into the mechanistic underpinnings of protodesilylation, provide actionable troubleshooting advice in a direct question-and-answer format, and offer validated protocols to mitigate this common side reaction. Our goal is to empower you with the expertise to anticipate and control the stability of silyl groups in your synthetic endeavors.
Understanding the Challenge: What is Protodesilylation?
Protodesilylation is the cleavage of a carbon-silicon (C-Si) or oxygen-silicon (O-Si) bond, where the silyl group is replaced by a proton. This reaction can be either a desired transformation or a problematic side reaction, leading to reduced yields and complex product mixtures. The susceptibility of a silyl group to protodesilylation is a function of its steric and electronic properties, as well as the reaction conditions employed.
This guide will focus on preventing unintentional protodesilylation, a frequent challenge in multi-step organic synthesis, particularly during reactions that involve acidic or basic conditions, or nucleophilic reagents.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and practical solutions.
FAQ 1: I'm observing significant desilylation of my aryl-TMS substrate during an aqueous workup. What's happening and how can I prevent it?
Answer:
The issue you're facing is likely acid-catalyzed protodesilylation. The trimethylsilyl (TMS) group is particularly labile, especially on an aromatic ring, and can be cleaved under even mildly acidic conditions, which can arise during an aqueous workup, especially if acidic reagents were used in the reaction.
Causality: The mechanism involves the protonation of the aromatic ring, followed by the departure of the silyl group. Water acts as the proton source in this case.
Solutions:
-
Neutralize Carefully: Before the aqueous workup, carefully quench the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic.
-
Use Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a plug of a neutral drying agent like sodium sulfate (Na₂SO₄) or celite and then removing the solvent under reduced pressure.
-
Switch to a More Robust Silyl Group: If the TMS group proves too unstable for your synthetic route, consider replacing it with a bulkier and more stable silyl group like tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS).[1] These groups offer significantly greater stability towards acidic conditions.[1]
FAQ 2: My silyl ether is being cleaved during a reaction involving a strong base like LDA. I thought silyl ethers were stable to bases.
Answer:
While silyl ethers are generally stable to many basic conditions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can still promote desilylation, especially if there are trace amounts of proton sources present.[2] Additionally, some bases can act as catalysts for protodesilylation.
Causality: The mechanism for base-catalyzed protodesilylation involves the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the Si-O bond.[3] Water or other protic species in the reaction mixture can then protonate the resulting alkoxide.
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents and dry glassware to minimize the presence of water, which can act as a proton source.[4]
-
Use a Milder Base: If the reaction allows, switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the undesired protodesilylation side reaction.[4]
-
Increase Steric Hindrance: Employing a bulkier silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), will increase its stability towards base-catalyzed cleavage due to steric hindrance around the silicon atom.[1][5]
FAQ 3: I'm attempting a Suzuki cross-coupling with a silyl-substituted aryl boronic ester, but I'm getting a significant amount of the desilylated biaryl product. Why is this happening?
Answer:
Protodesilylation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with heteroaromatic silanes.[6][7] The basic conditions typically used in Suzuki couplings (e.g., Na₂CO₃, K₃PO₄) can promote the cleavage of the C-Si bond.
Causality: The base can catalyze the protodesilylation of the starting material or the product. The mechanism likely involves the formation of a pentacoordinate silicon species, which is then protonated by water present in the reaction mixture.
Solutions:
-
Use a Milder Base: Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress protodesilylation.[4]
-
Anhydrous Conditions: While challenging for Suzuki reactions that often use aqueous bases, minimizing water content can help. Using rigorously dried solvents and reagents is crucial.
-
Employ a Fluoride-Free Protocol: If possible, consider alternative cross-coupling conditions that do not require a strong base.
-
Change the Silyl Group: While less common for aryl silanes in cross-coupling, if the silyl group is not the reactive partner, using a more robust one could be an option, though this may not be feasible if the silane is the intended nucleophile.
FAQ 4: My fluoride-mediated deprotection of a silyl ether is not selective and is removing other silyl groups in my molecule. How can I improve selectivity?
Answer:
Selective deprotection of silyl ethers with fluoride sources like tetrabutylammonium fluoride (TBAF) depends on the differential stability of the silyl groups.[8] If you are observing non-selective deprotection, the stability difference between your silyl groups may not be large enough under the reaction conditions.
Causality: Fluoride ions attack the silicon atom to form a hypervalent silicon intermediate, leading to the cleavage of the Si-O bond. The rate of this process is influenced by the steric bulk and electronic nature of the silyl group.[8]
Solutions:
-
Choose Silyl Groups with Different Steric Profiles: For selective deprotection, use silyl groups with significantly different steric bulk. For example, a primary alcohol protected as a TBS ether can often be selectively deprotected in the presence of a secondary alcohol also protected as a TBS ether. An even greater selectivity can be achieved by using different silyl groups, such as deprotecting a TMS ether in the presence of a TBS ether.[1][8]
-
Control Reaction Time and Temperature: Carefully monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench it as soon as the desired deprotection is complete. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can also enhance selectivity.
-
Use a Buffered Fluoride Source: The use of TBAF can generate strongly basic byproducts. A buffered fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF, can provide milder conditions and improve selectivity.
Data Presentation: Relative Stability of Common Silyl Ethers
The choice of silyl protecting group is critical for the success of a multi-step synthesis. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions, which is a key factor in preventing unwanted protodesilylation.
| Silyl Group (Abbreviation) | Structure | Relative Stability to Acid | Relative Stability to Base | Key Features |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Very Labile | Labile | Easily cleaved; often used for temporary protection.[1] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Labile | Moderately Stable | More stable than TMS due to increased steric hindrance. |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Moderately Stable | Stable | A good general-purpose protecting group.[9] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Stable | Very Stable | Very bulky, providing high stability.[10] |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | Very Stable | Very Stable | Highly stable to acid; can be cleaved with fluoride.[8] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows relevant to managing protodesilylation.
Protocol 1: General Procedure for Silyl Ether Protection of a Primary Alcohol with TBSCl
This protocol describes a reliable method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl). The use of imidazole as a base and catalyst is crucial for the reaction's success.
Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBSCl (1.2 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Rationale: Imidazole acts as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride, forming a highly reactive silylating agent. DMF is an excellent solvent for this reaction.[9]
Protocol 2: Selective Deprotection of a TMS Ether in the Presence of a TBS Ether
This protocol outlines a method for the selective cleavage of a TMS ether while leaving a more robust TBS ether intact, a common requirement in complex molecule synthesis.
Materials:
-
Substrate containing both TMS and TBS ethers
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected substrate (1.0 equiv) in a mixture of MeOH and DCM (e.g., 1:1 v/v).
-
Add K₂CO₃ (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor carefully by TLC. The reaction is usually complete in 1-4 hours.
-
Once the TMS group is fully cleaved, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product via flash column chromatography if necessary.
Rationale: The TMS group is significantly more labile to mild base-catalyzed methanolysis than the sterically hindered TBS group, allowing for selective deprotection.[1]
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Mechanisms of acid- and base-catalyzed protodesilylation.
Caption: Decision workflow for selecting a suitable silyl protecting group.
References
-
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]
-
Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]
-
Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108–117. [Link]
-
Wikipedia. (n.d.). Silyl ether. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Ouci. [Link]
-
Fleming, I., Marchi, D., & Patel, S. K. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 2518-2519. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]
-
Yao, W., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. PubMed. [Link]
-
Mancheno, O. G., et al. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1646-1651. [Link]
-
Wikipedia. (n.d.). Steric effects. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Angewandte Chemie International Edition, 45(28), 4560-4565. [Link]
-
Organic Chemistry Portal. (n.d.). Arylsilane synthesis. [Link]
-
Tang, S., Takeda, M., Nakao, Y., & Hiyama, T. (2011). Nickel-catalysed cross-coupling reaction of aryl(trialkyl)silanes with aryl chlorides and tosylates. Chemical Communications, 47(1), 307-309. [Link]
-
ChemTalk. (n.d.). Steric Hindrance. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Workup Procedures for 2-(Chloromethyl)allyl-trimethylsilane Reactions
Welcome to the technical support center for reactions involving 2-(Chloromethyl)allyl-trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of these versatile reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Unique Challenges of a Bifunctional Reagent
This guide will address common issues such as premature hydrolysis of the trimethylsilyl group, unintended reactions of the chloromethyl moiety, and difficulties in separating the desired product from reaction byproducts and catalysts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of your 2-(Chloromethyl)allyl-trimethylsilane reaction.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows mainly starting materials.
-
A complex mixture of unidentifiable products is observed.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Lewis Acid | Use a freshly opened or recently distilled bottle of the Lewis acid (e.g., TiCl₄). Ensure rigorous anhydrous conditions throughout the reaction setup. | Lewis acids like titanium tetrachloride are extremely moisture-sensitive and will rapidly hydrolyze, rendering them inactive.[3] |
| Insufficient Electrophile Activation | Increase the stoichiometry of the Lewis acid. Consider switching to a stronger Lewis acid if applicable to your substrate. | The Hosomi-Sakurai reaction relies on the activation of the electrophile by the Lewis acid to make it susceptible to attack by the weakly nucleophilic allylsilane.[1][3][4] |
| Low Reaction Temperature | While many reactions are initiated at low temperatures (-78 °C), some may require warming to proceed at an appreciable rate. Monitor the reaction by TLC to determine the optimal temperature profile. | Reaction kinetics are temperature-dependent. Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier. |
| Protodesilylation of the Starting Material | Ensure all reagents and solvents are scrupulously dry. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). | Traces of acid or moisture can lead to the cleavage of the C-Si bond, quenching the nucleophilicity of the allylsilane. This is a known side reaction in Sakurai allylations.[5] |
Problem 2: Presence of Significant Byproducts
Symptoms:
-
Multiple spots on TLC in addition to the desired product.
-
NMR of the crude product shows unexpected signals.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Protodesilylation | Use a non-protic workup if possible. If an aqueous workup is necessary, use a buffered or mildly basic solution (e.g., saturated NaHCO₃) for quenching, and work quickly at low temperatures. | Acidic conditions during workup can cleave the trimethylsilyl group from the product, leading to the corresponding desilylated analog.[5] |
| Reaction at the Chloromethyl Group | During aqueous workup, use non-nucleophilic washes (e.g., brine) instead of potentially nucleophilic quenching agents (e.g., ammonia, primary/secondary amines). | The chloromethyl group is an electrophilic site susceptible to SN2 displacement by nucleophiles that may be present in the workup.[6] |
| Intramolecular Cyclization | This is a less common but potential side reaction, especially with certain substrates and Lewis acids. Consider using a milder Lewis acid or different reaction conditions. | Lewis acids can potentially mediate the intramolecular reaction between the allylsilane and the chloromethyl group, leading to cyclized byproducts.[7] |
| Hydrolysis of the Trimethylsilyl Group | Avoid prolonged exposure to acidic or basic aqueous conditions during workup. If purification by silica gel chromatography is problematic, consider using deactivated silica gel or an alternative purification method. | The trimethylsilyl group is labile and can be cleaved under both acidic and basic conditions, particularly in the presence of water. |
Problem 3: Difficulty in Purifying the Product
Symptoms:
-
Product co-elutes with byproducts during column chromatography.
-
Product appears to decompose on the silica gel column.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Acid-Sensitivity of the Product | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (typically 1-2%). Alternatively, use a different stationary phase like alumina.[8] | The acidic nature of silica gel can cause degradation of acid-sensitive products, including those with labile protecting groups or functionalities prone to rearrangement.[9] |
| Polar Byproducts from Lewis Acid Quenching | After quenching the reaction, perform several aqueous washes to remove the metal salts. A common procedure for TiCl₄ is to quench with saturated aqueous NH₄Cl, followed by extraction and washing with brine.[5] | The hydrolysis of Lewis acids like TiCl₄ generates highly polar metal oxides and hydroxides that can interfere with purification if not thoroughly removed. |
| Co-elution of Non-polar Byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. | Careful selection of the mobile phase is crucial for resolving compounds with similar polarities. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction catalyzed by titanium tetrachloride (TiCl₄)?
Q2: My product seems to be losing the trimethylsilyl (TMS) group during workup. How can I prevent this?
Q3: Can the chloromethyl group react during the workup?
Yes. The chloromethyl group is an electrophilic center and can undergo nucleophilic substitution. Avoid using nucleophilic quenching agents like ammonia or primary/secondary amines if you want to preserve this functionality. Use of water, saturated NH₄Cl, or saturated NaHCO₃ for quenching is generally safe.
Q4: What are the characteristic NMR signals for the 2-(chloromethyl)allyl moiety in my product?
In the ¹H NMR spectrum, you should expect to see signals corresponding to the vinyl protons (typically two singlets or narrow multiplets in the range of 4.8-5.2 ppm), a singlet for the chloromethyl protons (-CH₂Cl) around 4.0-4.2 ppm, and a singlet for the methylene protons adjacent to the silicon atom (-Si-CH₂-) around 1.6-1.8 ppm. The trimethylsilyl group will appear as a sharp singlet at approximately 0.0-0.1 ppm. In the ¹³C NMR, the quaternary vinylic carbon will be around 145-150 ppm, the terminal vinyl carbon around 110-115 ppm, the chloromethyl carbon around 45-50 ppm, the methylene carbon attached to silicon around 20-25 ppm, and the trimethylsilyl carbons around -1 to -2 ppm.
Experimental Protocols
Protocol 1: Standard Workup for a TiCl₄-Mediated Hosomi-Sakurai Reaction
This protocol is a general guideline and may need to be optimized for your specific substrate and product.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a volume of saturated aqueous ammonium chloride (NH₄Cl) solution equal to or greater than the volume of the reaction mixture.
-
Slowly and carefully, with vigorous stirring, add the reaction mixture to the cold NH₄Cl solution via a dropping funnel or cannula. Caution: This can be an exothermic process.
-
Continue stirring the biphasic mixture for 15-30 minutes at room temperature. A white precipitate of titanium oxides/hydroxides will form.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to remove excess water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Select an appropriate eluent system based on TLC analysis of the crude product.
-
If the product is suspected to be acid-sensitive, consider adding 1% triethylamine to the eluent.[8]
-
Visualizations
General Workflow for Workup and Purification
Caption: A typical workflow for the workup of a 2-(Chloromethyl)allyl-trimethylsilane reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low-yielding reactions.
References
-
Frontiers. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Retrieved from
- Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298.
-
Wikipedia. (n.d.). Sakurai reaction. Retrieved from [Link]
-
SciSpace. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization. Retrieved from [Link]
-
ACS Publications. (2025, May 25). Annulation of Allylsilanes and Bicyclo[1.1.0]butanes with Lewis Acids. Retrieved from [Link]
-
Reddit. (2019, January 30). Quenching TiCl4. Retrieved from [Link]
-
RSC Publishing. (2017, January 23). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Aluminum Chloride Catalyzed Intramolecular Cyclization and Allylsilylation of Diallylsilanes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Retrieved from [Link]
-
IChemE. (n.d.). Experimental study of the liquid phase hydrolysis reaction of titanium tetrachloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 12). Making Titanium Tetrachloride. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of silica NPs functionalized with amine, thiol, or propyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ²⁹Si MAS-NMR spectra of the porous and non- porous materials functionalized with Naa. Retrieved from [Link]
-
ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 17). Column chromatography of acid-sensitive compounds. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purifying Amines - A Flash Chromatography Challenge. Retrieved from [Link]
-
Sci-Hub. (n.d.). The behavior of alkoxides with allyl(chloromethyl)dimethylsilanes and (chloromethyl)dimethylvinylsilane; the abilities of allyl and vinyl groups to migrate from pentacoordinate silicon. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Retrieved from [Link]
-
RSC Publishing. (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reaction Products of 2-(Chloromethyl)allyl-trimethylsilane: A Bifunctional Reagent in Modern Synthesis
This guide provides an in-depth characterization of the reaction products derived from 2-(chloromethyl)allyl-trimethylsilane. As a bifunctional molecule, it possesses both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, opening avenues for diverse and complex molecular architectures. We will explore its reactivity, compare its performance against common alternatives, and provide the experimental data and protocols necessary for its successful application in research and development.
Introduction: The Unique Duality of 2-(Chloromethyl)allyl-trimethylsilane
2-(Chloromethyl)allyl-trimethylsilane, with the chemical formula C₇H₁₅ClSi, is a versatile liquid building block in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups. The trimethylsilyl group activates the allyl moiety for nucleophilic attack on electrophiles, a reaction stabilized by the β-silicon effect.[3] Concurrently, the chloromethyl group serves as a classic electrophilic site for nucleophilic substitution or as a precursor to organometallic intermediates. This dual nature allows for stepwise or tandem reactions, making it a powerful tool for constructing complex molecular frameworks.
Below is a diagram illustrating the distinct reactive sites of the molecule.
Caption: Duality of 2-(Chloromethyl)allyl-trimethylsilane.
Characterization of Key Reaction Pathways and Products
The reactivity of 2-(chloromethyl)allyl-trimethylsilane can be broadly categorized into reactions involving the allylsilane unit, the chloromethyl group, or a combination of both.
Allylation of Electrophiles: The Hosomi-Sakurai Reaction
The reaction proceeds through a β-silyl carbocation intermediate, which is significantly stabilized by hyperconjugation with the C-Si bond (the β-silicon effect).[3] This mechanism ensures the regioselective formation of the γ-adduct.
Caption: Lewis acid-catalyzed intramolecular rearrangement.
When an external nucleophile like allyltrimethylsilane is added, the cyclic cation intermediate can be trapped, leading to more complex products. [5]
Cycloaddition Reactions
While specific literature on 2-(chloromethyl)allyl-trimethylsilane is sparse, allylsilanes are known to participate in cycloaddition reactions. [6]A cycloaddition is a reaction where two unsaturated molecules combine to form a cyclic product. [7]For instance, they can act as the 2π component in [2+2] and [3+2] cycloadditions with suitable partners like enones or quinones, often promoted by a Lewis acid. [6][8]The presence of the chloromethyl group could influence the stereochemical outcome or provide a handle for further functionalization of the cycloadduct.
Comparative Analysis with Alternative Allylation Reagents
The choice of an allylation reagent is dictated by the substrate, desired selectivity, and reaction conditions. Here, we compare 2-(chloromethyl)allyl-trimethylsilane with other common reagents.
Table 2: Performance Comparison of Allylation Reagents
| Feature | 2-(Chloromethyl)allyl-TMS | Allyl Grignard (Allyl-MgBr) | Allyltrimethoxysilane |
| Reactivity | Moderate; requires Lewis acid activation. | Very high; reacts rapidly with most electrophiles. | Low; requires dual activation (e.g., Lewis acid + fluoride source). [9] |
| Functional Group Tolerance | Good; tolerates many functional groups that are incompatible with organometallics. | Poor; reacts with acidic protons (alcohols, amines) and many carbonyl derivatives. | Excellent; operates under mild, neutral conditions. [9] |
| Chemoselectivity | High; selective for activated electrophiles. | Low; often unselective in polyfunctional molecules. | High; can be tuned by the catalyst system. |
| Handling/Safety | Flammable and irritant liquid. [1]Requires inert atmosphere. | Highly reactive, pyrophoric. Must be handled under strict anhydrous, inert conditions. | Stable liquid, less toxic than allyltin compounds. [10] |
| Unique Feature | Bifunctional; allows for secondary reactions at the chloromethyl site. | Direct addition without an external activator. | Amenable to catalytic, enantioselective transformations. [10] |
This comparison shows that while allyl Grignard reagents offer high reactivity, allylsilanes like 2-(chloromethyl)allyl-trimethylsilane provide a superior balance of reactivity and functional group tolerance, making them suitable for complex, multi-step syntheses. The additional chloromethyl handle is a distinct advantage for subsequent synthetic manipulations.
Experimental Protocols
The following protocols are representative examples of the reactions discussed. Researchers should always adhere to appropriate laboratory safety practices. [1][11]
Protocol 1: Lewis Acid-Catalyzed Allylation of an Acetal
This protocol is adapted from methodologies for the allylation of acetals using allylsilanes. [12]
-
1. Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the acetal (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
3. Reagent Addition: Add 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol, 1.2 eq).
-
4. Catalyst Preparation (if using AlBr₃/AlMe₃): In a separate flask, prepare the Lewis acid solution. To anhydrous DCM, add AlMe₃ (e.g., 0.1 eq of a 2M solution in toluene) followed by AlBr₃ (e.g., 1.0 eq of a 1M solution in CH₂Br₂). [12]* 5. Initiation: Slowly add the pre-cooled Lewis acid solution to the reaction mixture at -78 °C.
-
6. Reaction: Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
7. Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
8. Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
9. Purification & Characterization: Purify the crude product by silica gel column chromatography. Characterize the resulting homoallyl ether using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Intramolecular Rearrangement of Allyl(chloromethyl)silanes
This protocol is based on the work of Jung et al. on aluminum chloride-catalyzed rearrangements. [5]
-
1. Setup: In a flame-dried Schlenk flask under argon, dissolve the allyl(chloromethyl)silane (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
2. Catalyst Addition: Add aluminum chloride (AlCl₃, 1.1 mmol, 1.1 eq) portion-wise at 0 °C.
-
3. Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by GC-MS or TLC.
-
4. Quenching: Cool the reaction to 0 °C and slowly quench with water.
-
5. Workup: Separate the layers. Extract the aqueous phase with DCM (3 x 10 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate.
-
6. Purification & Characterization: Filter and concentrate the solution in vacuo. Purify the residue via flash chromatography to isolate the (3-butenyl)chlorosilane product. Characterize by NMR, IR, and mass spectrometry.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is a uniquely versatile reagent that offers synthetic chemists access to a broad range of molecular structures. Its performance in Hosomi-Sakurai allylations is comparable to other allylsilanes, but with the significant advantage of an additional electrophilic center. This allows for innovative tandem reactions and intramolecular rearrangements that are not possible with simpler analogues. While more reactive reagents like Grignards exist, the superior functional group tolerance and tunable reactivity of 2-(chloromethyl)allyl-trimethylsilane make it an invaluable tool for the synthesis of complex target molecules in pharmaceutical and materials science research.
References
-
2-(Chloromethyl)allyl-trimethylsilane. PubChem. [Link]
-
Sakurai reaction. Wikipedia. [Link]
-
Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. Journal of Organic Chemistry, 69, 7755-7757. [Link]
-
Synthesis of allyl chlorides. Organic Chemistry Portal. [Link]
-
Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 111(12), 7774-7854. [Link]
-
Intramolecular [3 + 2] Cycloaddition Reaction of α,β-Enoate Derivatives Having Allylsilane Parts. ResearchGate. [Link]
-
Tandem catalysis enables chlorine-containing waste as chlorination reagents. Nature Catalysis. [Link]
-
Asymmetric allylation of aldehydes with allyltrichlorosilane via a chiral pentacoordinate silicate. Chemical Communications. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. MDPI. [Link]
-
Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. ResearchGate. [Link]
-
Jung, I. N., Yoo, B. R., Kim, S. I., & Lee, J. K. (1998). Aluminum Chloride-Catalyzed Intramolecular Allyl-Migration Reaction of Allyl(chloromethyl)silanes and Trapping of the Intermediate with Allyltrimethylsilane. Organometallics, 17(14), 2973-2976. [Link]
-
A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Cycloaddition Reactions. OpenStax. [Link]
-
Krische, M. J., et al. (2003). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. Journal of the American Chemical Society, 125(38), 11484-11485. [Link]
-
Chloromethyl: compounds, synthesis and safety. Chempanda Blog. [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
Allylation of aldehydes with various allylation agents. OUCI. [Link]
-
Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]
-
Organic Chemistry - Cycloadditions. YouTube. [Link]
-
Silyl Chlorides Definition. Fiveable. [Link]
-
Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(27), 5301-5304. [Link]
-
Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. MDPI. [Link]
-
Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins. Journal of the Chemical Society C: Organic. [Link]
-
Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. Nature Communications. [Link]
-
Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. (2002). A General Catalytic Allylation Using Allyltrimethoxysilane. Journal of the American Chemical Society, 124(23), 6536-6537. [Link]
- Process for preparing allyl chloride.
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A Senior Application Scientist's Guide to Monitoring 2-(Chloromethyl)allyltrimethylsilane Reactions: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 2-(chloromethyl)allyltrimethylsilane has emerged as a versatile and powerful reagent for the introduction of the isoprenyl motif, a key structural element in numerous natural products and pharmaceuticals. The ability to precisely monitor the progress of reactions involving this reagent is paramount for optimizing reaction conditions, ensuring safety, maximizing yield, and gaining crucial mechanistic insights. This guide provides an in-depth comparison of the most effective analytical techniques for monitoring reactions of 2-(chloromethyl)allyltrimethylsilane, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Critical Need for Real-Time Reaction Monitoring
Reactions involving 2-(chloromethyl)allyltrimethylsilane, such as the Hosomi-Sakurai allylation, are often sensitive to reaction parameters.[1][2] Incomplete reactions can lead to complex purification challenges, while side reactions can diminish yield and introduce impurities that are difficult to remove. Real-time or quasi-real-time monitoring allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the early detection of undesired side products. This data-rich approach is indispensable for process development, scale-up, and ensuring the robustness and reproducibility of synthetic protocols.
A Comparative Overview of Key Analytical Techniques
The choice of an analytical technique for monitoring these reactions is dictated by several factors, including the nature of the reactants and products, the reaction kinetics, the available instrumentation, and the desired level of quantitative accuracy. Here, we compare the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Sampling | Speed | Quantitative Capability | Structural Information |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Offline | Moderate | Excellent (with internal standard) | Excellent |
| GC-MS | Separation by volatility, detection by mass | Offline | Fast | Good (with calibration) | Excellent |
| HPLC | Separation by polarity | Offline | Moderate | Excellent (with calibration) | Limited (UV-Vis) |
| in-situ FTIR | Vibrational transitions of functional groups | Online (in-situ) | Very Fast | Good (relative) | Good (functional groups) |
In-Depth Analysis of Analytical Techniques
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Accuracy
¹H NMR spectroscopy is a powerful tool for monitoring the conversion of 2-(chloromethyl)allyltrimethylsilane due to its excellent quantitative capabilities and the wealth of structural information it provides.[3] By integrating the signals corresponding to the starting material and the product, a precise measurement of the reaction progress can be obtained.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. An internal standard with a known concentration and a signal in a clear region of the spectrum is essential for accurate quantification.
Self-Validating System: The consumption of the starting material should directly correlate with the appearance of the product, providing an internal check on the data's validity. The trimethylsilyl group (-Si(CH₃)₃) of the reactant and the newly formed signals of the homoallylic alcohol product offer distinct and easily integrable peaks.
Experimental Protocol: Monitoring the Hosomi-Sakurai Reaction of 2-(Chloromethyl)allyltrimethylsilane with Benzaldehyde
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the organic components with a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing: Integrate the characteristic signals for 2-(chloromethyl)allyltrimethylsilane (e.g., the singlet for the -Si(CH₃)₃ protons), the product (e.g., the signals for the newly formed C-H protons), and the internal standard.
-
Calculation: Calculate the conversion based on the relative integrals.
Caption: Workflow for ¹H NMR reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): Speed and Sensitivity for Volatile Compounds
GC-MS is a highly sensitive technique well-suited for monitoring reactions where the reactants and products are volatile and thermally stable.[4] It offers excellent separation of complex mixtures and provides definitive identification of components through their mass spectra.
Causality Behind Experimental Choices: Derivatization of the homoallylic alcohol product to its trimethylsilyl (TMS) ether is often necessary to improve its volatility and chromatographic behavior.[5] The choice of a suitable internal standard that is chemically similar to the analytes but chromatographically resolved is crucial for accurate quantification.
Self-Validating System: The disappearance of the peak corresponding to 2-(chloromethyl)allyltrimethylsilane and the appearance of the product peak at a different retention time provides clear evidence of reaction progress. The mass spectrum of the product peak should be consistent with the expected structure.
Experimental Protocol: GC-MS Monitoring of 2-(Chloromethyl)allyltrimethylsilane Allylation
-
Sample Preparation: Withdraw and quench an aliquot as described for NMR analysis.
-
Derivatization (if necessary): To the dried organic extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the TMS ether of the alcohol product.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Chromatography: Use a suitable capillary column (e.g., DB-5MS) and a temperature program that effectively separates the starting material, product, and internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range.
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of the product.
Caption: Workflow for GC-MS reaction monitoring.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not volatile or are thermally labile.[4] It is particularly useful for monitoring the formation of polar products like homoallylic alcohols.
Causality Behind Experimental Choices: The choice of a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile and water) is typically effective for separating the relatively nonpolar starting material from the more polar alcohol product. A UV detector is commonly used, and the wavelength should be chosen to maximize the response for the analyte of interest.
Self-Validating System: A clear separation of the reactant and product peaks with distinct retention times should be observed. The peak area of the product should increase over time, while the peak area of the starting material decreases.
Experimental Protocol: HPLC Monitoring of Homoallylic Alcohol Formation
-
Sample Preparation: Withdraw and quench an aliquot. Dilute the aliquot with the mobile phase to a suitable concentration.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm if an aromatic aldehyde is used).
-
-
Quantification: Create a calibration curve by injecting standards of the product at known concentrations.
Caption: Workflow for HPLC reaction monitoring.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Insights into Reaction Kinetics
In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction in real-time without the need for sampling.[6] By immersing a probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked, providing valuable kinetic data.
Causality Behind Experimental Choices: An Attenuated Total Reflectance (ATR) probe is commonly used for in-situ monitoring in liquid-phase reactions. The selection of characteristic infrared bands for the starting material (e.g., C-Cl stretch) and product (e.g., O-H stretch of the alcohol) is crucial for tracking the reaction progress.
Self-Validating System: The decrease in the absorbance of a peak unique to the starting material should be accompanied by an increase in the absorbance of a peak characteristic of the product. This provides a continuous, real-time validation of the reaction's progress.
Experimental Protocol: In-situ FTIR Monitoring
-
Setup: Insert an in-situ FTIR-ATR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of 2-(chloromethyl)allyltrimethylsilane.
-
Reaction Initiation: Start the reaction and begin collecting spectra at regular intervals (e.g., every minute).
-
Data Analysis: Monitor the change in absorbance of characteristic peaks for the reactant and product over time.
-
Kinetic Analysis: Plot the absorbance data versus time to obtain a reaction profile and determine kinetic parameters.
Caption: Workflow for in-situ FTIR reaction monitoring.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate analytical technique for monitoring 2-(chloromethyl)allyltrimethylsilane reactions depends on the specific experimental goals and available resources.
-
For highly accurate quantitative data and detailed structural information , ¹H NMR is the preferred method, although it is an offline technique.
-
For fast, sensitive, and qualitative or semi-quantitative monitoring of volatile compounds , GC-MS is an excellent choice.
-
HPLC offers great versatility for a wide range of reactants and products, especially for non-volatile or thermally sensitive compounds, and provides excellent quantitative results with proper calibration.
-
For real-time kinetic studies and a deep understanding of reaction dynamics , in-situ FTIR is unparalleled, providing a continuous "molecular video" of the reaction.
By carefully considering the strengths and limitations of each technique, researchers can select the most effective method to monitor their 2-(chloromethyl)allyltrimethylsilane reactions, leading to more efficient, reproducible, and insightful synthetic chemistry.
References
-
Hosomi, A.; Sakurai, H. Chemistry of organosilicon compounds. 18. A new synthesis of γ-unsaturated alcohols. Tetrahedron Lett.1976 , 17, 1295-1298. [Link]
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Sakurai, H. Hosomi-Sakurai Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
-
M. E. Jung, A. Maderna, Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. J. Org. Chem., 2004, 69, 7755-7757. [Link]
-
Foley, D. A., et al. Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. ChemPlusChem2021 , 86(1), 123-130. [Link]
-
Lu, J., et al. Enantioselective synthesis of homoallylic alcohols via a chiral In( iii )–PYBOX complex. Chem. Commun., 2005 , 1010-1012. [Link]
-
Wadamoto, M., et al. Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes. Org. Lett.2003 , 5(18), 3237–3240. [Link]
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Mettler-Toledo AutoChem. In Situ FTIR Reaction Monitoring. [Link]
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Malz, F.; Jancke, H. Validation of internal standard methods in quantitative NMR spectroscopy. J. Pharm. Biomed. Anal.2005 , 38(5), 813-823. [Link]
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Villas-Boas, S. G., et al. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Anal. Methods2012 , 4, 737-744. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]
- 5. stk-online.ch [stk-online.ch]
- 6. hzdr.de [hzdr.de]
A Tale of Two Silanes: A Comparative Guide to 2-(Chloromethyl)allyl-trimethylsilane and Allyltrimethylsilane in Allylation Reactions
For the Modern Synthetic Chemist: Navigating Reactivity and Unlocking Novel Pathways
In the landscape of carbon-carbon bond formation, the allylation of electrophiles stands as a cornerstone transformation. For decades, allyltrimethylsilane has been a reliable and versatile reagent in the venerable Hosomi-Sakurai reaction, delivering homoallylic alcohols and amines with predictable efficiency. However, the pursuit of increased molecular complexity and novel synthetic disconnections has led to the exploration of functionalized analogues. Among these, 2-(chloromethyl)allyl-trimethylsilane emerges not merely as a substituted counterpart, but as a reagent with a distinct and powerful reactivity profile. This guide provides an in-depth, data-supported comparison of these two allylsilanes, moving beyond a simple catalog of reactions to elucidate the fundamental principles that govern their utility in modern organic synthesis.
The Benchmark: Allyltrimethylsilane in the Hosomi-Sakurai Reaction
The Hosomi-Sakurai reaction is a Lewis acid-promoted allylation of a wide range of electrophiles, most notably carbonyl compounds and their derivatives.[1] The reaction proceeds through the activation of the electrophile by a Lewis acid, followed by nucleophilic attack of the electron-rich π-system of the allyltrimethylsilane. A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon group (the β-silicon effect), which facilitates the reaction and controls the regioselectivity.[1]
The general mechanism involves the coordination of the Lewis acid to the electrophile (e.g., an aldehyde), increasing its electrophilicity. The double bond of the allyltrimethylsilane then attacks the activated electrophile, forming a carbocation intermediate at the β-position to the silicon atom. This carbocation is stabilized by hyperconjugation with the C-Si bond. Subsequent elimination of the silyl group, often facilitated by a nucleophile, yields the homoallylic alcohol and a stable silyl byproduct.
The utility of allyltrimethylsilane is demonstrated in its broad substrate scope, which includes aldehydes, ketones, acetals, and imines.[2][3] The choice of Lewis acid can significantly influence the reaction's efficiency and, in some cases, its stereochemical outcome.
The Challenger: 2-(Chloromethyl)allyl-trimethylsilane - Beyond Simple Allylation
Comparative Reactivity: A Shift from Nucleophilicity to Tandem Potential
Direct, side-by-side quantitative comparisons of the reaction rates of allyltrimethylsilane and 2-(chloromethyl)allyl-trimethylsilane in simple allylations are not extensively documented in the literature. However, studies on related 2-substituted allylsilanes suggest that the reactivity in dual catalytic systems can be largely independent of the electronic nature of the substituent.[4] This implies that under appropriate activation, the 2-(chloromethyl) derivative can be an effective allylating agent.
The key difference lies not in a diminished reactivity, but in the divergent reaction pathways that become accessible. While allyltrimethylsilane typically affords a simple homoallylic alcohol, 2-(chloromethyl)allyl-trimethylsilane can lead to the formation of cyclic products, such as methylene-tetrahydrofurans, through a tandem allylation/intramolecular cyclization sequence.
Tandem Allylation-Cyclization: A Gateway to Methylene-Tetrahydrofurans
A significant application of 2-(chloromethyl)allyl-trimethylsilane is in the synthesis of 2-substituted-4-methylene-tetrahydrofurans. This transformation proceeds via an initial Lewis acid-mediated allylation of an aldehyde, followed by an intramolecular Williamson ether synthesis. The homoallylic alcohol intermediate, upon desilylation, possesses a primary chloride that is perfectly positioned for nucleophilic attack by the newly formed hydroxyl group.
This powerful one-pot transformation allows for the rapid construction of a synthetically valuable heterocyclic motif.
Experimental Data: A Comparative Overview
While a single study directly comparing the two reagents across a range of substrates is elusive, we can compile representative data from the literature to highlight their distinct applications.
Table 1: Allylation of Aldehydes with Allyltrimethylsilane
| Entry | Aldehyde | Lewis Acid | Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂, -78 °C to rt | 1-Phenyl-3-buten-1-ol | 92 | [1] |
| 2 | Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂, -78 °C to rt | 1-Cyclohexyl-3-buten-1-ol | 85 | [1] |
| 3 | Heptanal | BF₃·OEt₂ | CH₂Cl₂, -78 °C to rt | 1-Decen-4-ol | 88 | [1] |
Table 2: Tandem Allylation-Cyclization with 2-(Substituted)allyl-trimethylsilanes
| Entry | Aldehyde | Allylsilane | Lewis Acid | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-(Trimethylsiloxymethyl)allyltrimethylsilane | TMSOTf | 2-Phenyl-4-methylene-tetrahydrofuran | 85 | [5] |
| 2 | p-Anisaldehyde | 2-(Trimethylsiloxymethyl)allyltrimethylsilane | TMSOTf | 2-(p-Methoxyphenyl)-4-methylene-tetrahydrofuran | 92 | [5] |
| 3 | Furfural | 2-(Trimethylsiloxymethyl)allyltrimethylsilane | TMSOTf | 2-(2-Furyl)-4-methylene-tetrahydrofuran | 81 | [5] |
Note: Data for 2-(trimethylsiloxymethyl)allyltrimethylsilane is presented as a close structural and functional analogue to 2-(chloromethyl)allyl-trimethylsilane, for which directly comparable tabulated data is less available in a single source.
The data clearly illustrates the divergent synthetic outcomes. Allyltrimethylsilane consistently delivers the expected homoallylic alcohols in high yields. In contrast, the 2-substituted analogue provides a pathway to methylene-tetrahydrofurans, a transformation not accessible with the parent silane in a single step.
Experimental Protocols
General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde with Allyltrimethylsilane
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol)
-
Titanium tetrachloride (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL) dropwise to the stirred solution. The mixture may turn yellow or orange.
-
After stirring for 10 minutes at -78 °C, add a solution of allyltrimethylsilane (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Representative Procedure for the Tandem Allylation-Cyclization of an Aldehyde with a 2-(Functionalized)allylsilane
This is a representative procedure based on analogous transformations, as a specific, detailed protocol for 2-(chloromethyl)allyl-trimethylsilane was not found in a single, comprehensive source.
Materials:
-
Aldehyde (1.0 mmol)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C.
-
Add 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol) to the cooled solution.
-
Add TMSOTf (0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to slowly warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-substituted-4-methylene-tetrahydrofuran.
Conclusion: Choosing the Right Tool for the Job
Both allyltrimethylsilane and 2-(chloromethyl)allyl-trimethylsilane are valuable reagents in the synthetic chemist's toolbox, but they serve distinct purposes.
-
Allyltrimethylsilane remains the reagent of choice for straightforward, high-yielding allylations of a broad range of electrophiles to produce homoallylic alcohols and amines. Its reactivity is well-understood and predictable.
-
2-(Chloromethyl)allyl-trimethylsilane should be viewed as a bifunctional reagent that enables more complex transformations. Its primary utility lies in tandem reactions, particularly the one-pot synthesis of methylene-tetrahydrofurans. The presence of the chloromethyl group provides a handle for subsequent intramolecular cyclizations, offering a rapid increase in molecular complexity from simple starting materials.
The selection between these two silanes should therefore be guided by the synthetic target. For the synthesis of a simple homoallylic alcohol, the parent allyltrimethylsilane is the logical choice. However, when the target molecule contains a methylene-tetrahydrofuran motif or when a tandem reaction strategy is desired to streamline a synthesis, the 2-(chloromethyl)allyl-trimethylsilane offers a unique and powerful advantage. Understanding the nuanced reactivity of such functionalized organosilanes is key to unlocking innovative and efficient synthetic pathways in modern drug discovery and development.
References
-
Lade, J. J., Pardeshi, S. D., Vadagaonkar, K. S., Murugan, K., & Chaskar, A. C. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(13), 8011–8033. [Link]
-
Schäfers, F., Dutta, S., Kleinmans, R., Mück-Lichtenfeld, C., & Glorius, F. (2022). Asymmetric Addition of Allylsilanes to Aldehydes: A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ACS Catalysis, 12(19), 12281–12290. [Link]
- Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(15), 1295–1298.
-
Wikipedia contributors. (2023). Sakurai reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Oriyama, T., Ishiwata, A., Sano, T., Matsuda, T., Takahashi, M., & Koga, G. (1995). A Novel and Convenient Synthesis of 2-Aryl-4-methylenetetrahydrofurans from 2-(Trimethylsiloxymethyl)allyltrimethylsilane and Acetals. Chemistry Letters, 24(10), 935-936. [Link]
-
Wang, D., Wang, M. W., & Chen, Y. J. (1999). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 64(12), 4233–4237. [Link]
- Harned, A. M. (n.d.). Allylation of C=O Bonds. University of Minnesota.
-
Hatsuda, M., & Kuroda, S. (2016). Chiral Brønsted acid catalysis for enantioselective Hosomi-Sakurai reaction of imines with allyltrimethylsilane. Tetrahedron Letters, 57(25), 2734-2737. [Link]
Sources
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- 2. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 3. Chiral Brønsted acid catalysis for enantioselective Hosomi-Sakurai reaction of imines with allyltrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. ChemInform Abstract: A Novel and Convenient Synthesis of 2‐Aryl‐4‐methylenetetrahydrofurans from 2‐(Trimethylsiloxymethyl)allyltrimethylsilane and Acetals. / ChemInform, 1995 [sci-hub.sg]
A Comparative Guide to Lewis Acid Activation of 2-(Chloromethyl)allyl-trimethylsilane for Allylic Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-(trimethylsilylmethyl)allyl moiety into organic molecules is a valuable transformation in synthetic chemistry, providing a versatile handle for further functionalization. 2-(Chloromethyl)allyl-trimethylsilane serves as a stable and accessible precursor for this purpose. However, its reactivity as an electrophile is contingent upon the effective activation of the C-Cl bond to facilitate nucleophilic substitution. This guide provides a comparative analysis of various Lewis acids for this activation, offering insights into their relative efficacy and the mechanistic principles governing their function.
The Underlying Chemistry: Activating the Allylic Chloride
The core of the reaction lies in the generation of a stabilized allylic carbocation from the parent chloride. This is where the Lewis acid plays a pivotal role. The generally accepted mechanism involves the coordination of the Lewis acid to the chlorine atom of 2-(chloromethyl)allyl-trimethylsilane. This coordination polarizes the C-Cl bond, weakening it and facilitating the departure of the chloride ion. The resulting carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The silicon atom in the β-position to one of the cationic centers is also believed to contribute to the stabilization of this intermediate.
Caption: Mechanism of Lewis acid-catalyzed activation of 2-(chloromethyl)allyl-trimethylsilane.
A Comparative Analysis of Lewis Acids
The choice of Lewis acid is critical and depends on several factors, including the nucleophilicity of the reaction partner, the desired reaction conditions (temperature, solvent), and tolerance of other functional groups in the substrate. While a direct, side-by-side quantitative comparison for the activation of 2-(chloromethyl)allyl-trimethylsilane is not extensively documented in a single study, we can infer the relative performance of various Lewis acids based on their known reactivity in similar allylic substitution and Friedel-Crafts alkylation reactions.
| Lewis Acid | Expected Reactivity | Key Characteristics & Considerations |
| TiCl₄ (Titanium tetrachloride) | High | A strong and highly effective Lewis acid for activating allylic and benzylic halides.[1] It is very moisture-sensitive and requires strictly anhydrous conditions. Often used in stoichiometric amounts. |
| SnCl₄ (Tin(IV) chloride) | High | Similar in reactivity to TiCl₄ for promoting Friedel-Crafts type reactions with activated chlorides.[2] Also highly sensitive to moisture. |
| AlCl₃ (Aluminum trichloride) | High | A classic, powerful Lewis acid for Friedel-Crafts alkylations.[3] Its high reactivity can sometimes lead to side reactions or polymerization. Very moisture-sensitive. |
| Sc(OTf)₃ (Scandium(III) triflate) | High | A unique strong Lewis acid that is remarkably stable in the presence of water, making it suitable for reactions that are not strictly anhydrous.[4][5] It has shown excellent catalytic activity in promoting reactions that proceed via carbocationic intermediates.[4] |
| FeCl₃ (Iron(III) chloride) | Moderate to High | A more economical and environmentally benign alternative to some of the stronger Lewis acids.[3] Its reactivity is generally sufficient for activated substrates and electron-rich nucleophiles. |
| ZnCl₂ (Zinc chloride) | Moderate | A milder Lewis acid that can be effective in activating allylic halides, often requiring higher temperatures or longer reaction times.[6] It can be a good choice when a less aggressive catalyst is needed to avoid side reactions. |
Field-Proven Insights and Causality in Experimental Choices
When selecting a Lewis acid, the "hardness" and "softness" of the acid and the leaving group should be considered. Chlorine, being a borderline hard/soft base, can be effectively activated by a range of Lewis acids.
-
For highly reactive nucleophiles , such as electron-rich arenes (in a Friedel-Crafts type reaction) or silyl enol ethers, stronger Lewis acids like TiCl₄ or SnCl₄ are often the catalysts of choice to ensure efficient reaction at low temperatures.[1][2] The use of stoichiometric amounts of these Lewis acids is common as they can be consumed by complexation with the product or trace impurities.
-
For more sensitive substrates where harsh conditions could lead to degradation, a milder Lewis acid such as ZnCl₂ might be preferable, albeit potentially requiring higher temperatures to achieve a reasonable reaction rate.[6]
-
Sc(OTf)₃ represents an excellent option when operational simplicity is desired. Its water tolerance can obviate the need for rigorously dried solvents and reagents, a significant advantage in many laboratory settings.[4][5] Its high catalytic turnover in many reactions also makes it an attractive choice.
Experimental Protocol: A Representative Procedure
The following protocol outlines a general procedure for the Lewis acid-catalyzed allylation of an electron-rich arene with 2-(chloromethyl)allyl-trimethylsilane, using TiCl₄ as a representative strong Lewis acid.
Caption: A typical experimental workflow for the Lewis acid-catalyzed allylation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar is charged with the arene nucleophile (1.0 equiv) and anhydrous dichloromethane.
-
Cooling: The flask is cooled to the desired temperature (typically between -78 °C and 0 °C) in a suitable cooling bath.
-
Addition of Reagents: 2-(Chloromethyl)allyl-trimethylsilane (1.1 to 1.5 equiv) is added to the stirred solution.
-
Addition of Lewis Acid: Titanium tetrachloride (TiCl₄, 1.0 to 1.2 equiv) is added dropwise via syringe over several minutes. The addition is often accompanied by a color change.
-
Reaction Monitoring: The reaction is stirred at the selected temperature for a period of 1 to 24 hours. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water while maintaining the low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired allylated arene.
This protocol is a self-validating system. The careful control of anhydrous conditions is critical for the highly moisture-sensitive Lewis acids like TiCl₄. Successful product formation, as monitored by TLC and confirmed by spectroscopic analysis after purification, validates the chosen experimental parameters. The need for dropwise addition of the Lewis acid at low temperature is to control the exothermicity of the reaction and to minimize potential side reactions.
Conclusion
The activation of 2-(chloromethyl)allyl-trimethylsilane with a Lewis acid is a powerful method for the introduction of a functionalized allyl group. While strong, moisture-sensitive Lewis acids like TiCl₄ and SnCl₄ are highly effective for this transformation, particularly in Friedel-Crafts type reactions, the water-tolerant and highly active Sc(OTf)₃ offers a more user-friendly and often catalytic alternative. The choice of the specific Lewis acid should be tailored to the nucleophile's reactivity and the overall functional group compatibility of the substrates. This guide provides the foundational knowledge for researchers to make an informed decision and design robust synthetic strategies utilizing this versatile reagent.
References
-
Sun, X., Haas, D., McWilliams, S. W., Smith, B. J., & Leaptrot, K. L. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Journal of Chemical Research, 37(12), 736-744. [Link]
-
Di, Y., Yoshimura, T., Naito, S. I., Kimura, Y., & Kondo, T. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega, 3(12), 18885-18894. [Link]
-
Yokozawa, T., Furuhashi, K., & Natsume, H. (1995). Lewis Acid Catalyzed Coupling Reactions of Allyl Trimethylsilyl Ethers with Allylsilanes. ChemInform, 26(43). [Link]
-
LibreTexts. (2021). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]
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Otera, J., Nozaki, H., et al. (1987). Reaction of [arylthio(chloro)methyl]trimethylsilanes with arenes and alk-1-enes in the presence of Lewis acid. Journal of the Chemical Society, Perkin Transactions 1, 147-151. [Link]
-
Manabe, K., Mori, Y., & Kobayashi, S. (1999). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. The Journal of Organic Chemistry, 64(22), 8054-8057. [Link]
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A Guide to Advanced Allylation: Unveiling the Superior Versatility of 2-(Chloromethyl)allyl-trimethylsilane
In the landscape of modern organic synthesis, the introduction of an allyl group onto a molecule is a cornerstone transformation, paving the way for the construction of complex molecular architectures. This carbon-carbon bond-forming reaction yields a homoallylic alcohol, amine, or ether, containing a terminal alkene that serves as a versatile handle for further functionalization. While a host of allylating reagents have been developed, each with its own merits, 2-(Chloromethyl)allyl-trimethylsilane emerges as a uniquely powerful and multifaceted tool.
This guide provides an in-depth comparison of 2-(Chloromethyl)allyl-trimethylsilane against conventional allylating reagents. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings of its superior performance, supported by experimental data and detailed protocols, to demonstrate why it is an indispensable reagent for researchers tackling complex synthetic challenges, particularly in drug development and materials science.
The Allylation Arsenal: A Comparative Overview
The choice of an allylating reagent is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and desired selectivity. Traditional reagents, while effective in certain contexts, often come with significant drawbacks.
-
Organometallics (Grignard, Organolithium): These reagents are powerfully nucleophilic but suffer from extreme sensitivity to moisture and air, requiring stringent anhydrous conditions.[1] Their high reactivity often leads to poor chemoselectivity with multifunctional substrates.
-
Organotins (Allyltributylstannane): Stannanes exhibit excellent functional group tolerance and are highly effective. However, their acute toxicity and the difficulty of removing tin byproducts pose significant practical and environmental challenges.[2]
-
Allyl Halides (Allyl Bromide): While readily available, their direct use often requires harsh conditions or transition-metal catalysis (e.g., Tsuji-Trost reactions), which can complicate purification and add cost.[1]
Core Advantage 1: The Hosomi-Sakurai Reaction & The β-Silicon Effect
Like other allylsilanes, 2-(Chloromethyl)allyl-trimethylsilane readily participates in the Hosomi-Sakurai reaction. The process is initiated by the activation of an electrophile (such as an aldehyde or ketone) by a Lewis acid.[5] The nucleophilic double bond of the allylsilane then attacks the activated electrophile. The key to the high regioselectivity of this reaction is the formation of a transient β-carbocation, which is remarkably stabilized by the adjacent silicon atom through hyperconjugation—a phenomenon known as the β-silicon effect .[6][7] This stabilization dictates that the reaction proceeds via a highly ordered pathway, leading to a clean and predictable outcome.
The final step involves the elimination of the trimethylsilyl group, regenerating the double bond at the terminus of the newly formed chain.[5] This controlled, stepwise mechanism prevents many of the side reactions that plague more reactive organometallic reagents.
Caption: [3+2] Annulation using the reagent as a TMM precursor.
Performance Comparison: A Data-Driven Perspective
To provide a clear, objective comparison, the following table summarizes the key attributes of 2-(Chloromethyl)allyl-trimethylsilane relative to its common alternatives.
| Feature | 2-(Chloromethyl)allyl-trimethylsilane | Allylmagnesium Bromide | Allyltributyltin | Allyl Bromide |
| Stability/Handling | Air and moisture stable; benchtop reagent. [1] | Highly sensitive to air and moisture. | Air stable, but light sensitive. | Generally stable, but a lachrymator. |
| Toxicity | Low toxicity. | Corrosive; generates flammable gases. | High; organotin compounds are toxic. [2] | Toxic and irritating. |
| Primary Reactivity | Nucleophilic Allylation, [3+2] Annulation. [8] | Strong Nucleophilic Addition. | Nucleophilic Addition (Stille coupling). | Electrophilic Alkylation (SN2). |
| Key Advantage | Versatility as TMM precursor for carbocycles. | High reactivity with unhindered electrophiles. | Excellent functional group tolerance. | Readily available and economical. |
| Typical Conditions | Lewis Acid (e.g., TiCl₄), CH₂Cl₂, -78 °C to RT. [5] | Strict anhydrous ether or THF, inert atm. | Often requires radical initiator or heat. | Base or Pd-catalyst required. |
| Byproduct Removal | Simple aqueous workup/chromatography. | Quenching and aqueous workup. | Difficult; requires special techniques. | Standard purification. |
Experimental Protocols: Putting Theory into Practice
The following protocols are representative of the two primary modes of reactivity for 2-(Chloromethyl)allyl-trimethylsilane.
Protocol 1: Lewis Acid-Mediated Allylation of an Aldehyde
This procedure details the Hosomi-Sakurai reaction between benzaldehyde and 2-(Chloromethyl)allyl-trimethylsilane.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
2-(Chloromethyl)allyl-trimethylsilane (1.2 mmol, 195 mg)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (1.1 mL, 1.1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of titanium tetrachloride via syringe over 5 minutes. The solution may turn yellow or orange. Stir for an additional 15 minutes.
-
In a separate flask, dissolve 2-(Chloromethyl)allyl-trimethylsilane in anhydrous dichloromethane (5 mL).
-
Add the solution of the allylsilane dropwise to the cooled aldehyde-TiCl₄ mixture over 10 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.
Protocol 2: Palladium-Catalyzed [3+2] Annulation
This procedure outlines the synthesis of a methylenecyclopentane derivative via a TMM cycloaddition.
Materials:
-
Dimethyl malonate (1.0 mmol, 132 mg)
-
2-(Chloromethyl)allyl-trimethylsilane (1.1 mmol, 179 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11 mg)
-
Triphenylphosphine (PPh₃, 0.15 mmol, 39 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate and triphenylphosphine in anhydrous toluene (5 mL). Stir at room temperature for 20 minutes to pre-form the catalyst.
-
To this catalyst mixture, add dimethyl malonate, potassium carbonate, and 2-(Chloromethyl)allyl-trimethylsilane.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to isolate the functionalized cyclopentane product.
Conclusion
2-(Chloromethyl)allyl-trimethylsilane is far more than just another allylating reagent. Its unique value proposition lies in its exceptional versatility. It provides a stable, non-toxic, and highly selective platform for traditional Hosomi-Sakurai allylations while simultaneously offering a powerful and direct route to complex five-membered carbocycles through [3+2] annulation. For researchers and drug development professionals, mastering the application of this reagent opens new avenues for molecular design, enabling the efficient construction of intricate scaffolds that are inaccessible with conventional methods. Its superior handling characteristics and predictable reactivity make it a cost-effective and reliable choice for both discovery and process chemistry.
References
-
Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from aldehydes and ketones with allyltrimethylsilanes in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298. [Link]
-
Masesane, I., & Batshelor, M. (2022). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 10, 983102. [Link]
-
Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755-7757. [Link]
- Fieser, L. F., & Fieser, M. (n.d.). Allyltrimethylsilane. Reagents for Organic Synthesis. (Note: A general reference for the broad utility of allylsilanes).
-
Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(30), 5301-5304. [Link]
-
Wikipedia contributors. (n.d.). Sakurai reaction. Wikipedia. [Link]
- Harned, A. M. (n.d.). Allylation of C=O Bonds. Harned Research Group Website.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience. (Note: General reference highlighting toxicity concerns with organometallics like tin).
-
Trost, B. M., & Toste, F. D. (2003). Divergent synthesis of functionalized carbocycles through organosilane-directed asymmetric alkyne-alkene reductive coupling and annulation sequence. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]
-
Chen, Y., et al. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews, 51(20), 8537-8556. [Link]
-
Trost, B. M. (1986). The Palladium-Catalyzed Ene-Type Reaction and Related [3+2] Cycloadditions. Angewandte Chemie International Edition in English, 25(1), 1-20. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Applications of Trimethylenemethane Cycloaddition in Natural Product Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
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- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Divergent synthesis of functionalized carbocycles through organosilane-directed asymmetric alkyne-alkene reductive coupling and annulation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-(Chloromethyl)allyl-trimethylsilane
The Unique Spectroscopic Signature of 2-(Chloromethyl)allyl-trimethylsilane
The confirmation of the target molecule, with the chemical formula C₇H₁₅ClSi, relies on a synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3] Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-(Chloromethyl)allyl-trimethylsilane, both ¹H and ¹³C NMR are essential.
Expert Insight: The presence of the silicon atom significantly influences the chemical shifts of nearby protons and carbons. The trimethylsilyl (TMS) group, Si(CH₃)₃, serves as an unmistakable landmark in the spectrum due to its high symmetry and the electropositive nature of silicon, which causes strong shielding.[4]
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint based on chemical shift, integration, and signal splitting.
-
~0.05 ppm (Singlet, 9H): This intense singlet is the hallmark of the nine equivalent protons of the trimethylsilyl group. Its high-field position is a direct result of shielding by the silicon atom.
-
~1.70 ppm (Singlet, 2H): This signal corresponds to the two protons of the methylene bridge connecting the silicon atom to the allylic carbon (-CH₂-Si). The lack of splitting (singlet) is a key indicator of its position, as it has no adjacent protons.
-
~4.05 ppm (Singlet, 2H): This downfield singlet represents the protons of the chloromethyl group (-CH₂Cl). The significant deshielding is caused by the strong electron-withdrawing effect of the adjacent chlorine atom.[5]
-
~4.85 ppm and ~4.95 ppm (Singlets, 1H each): These two distinct signals correspond to the geminal protons of the terminal alkene (=CH₂). They are non-equivalent due to their different spatial relationships with the other substituents on the double bond and often appear as narrow singlets or very finely split doublets.
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by confirming the carbon skeleton.
-
~-1.5 ppm: The carbon atoms of the trimethylsilyl group, appearing upfield of the TMS reference standard.
-
~25.8 ppm: The methylene bridge carbon (-CH₂-Si).
-
~50.1 ppm: The chloromethyl carbon (-CH₂Cl), shifted downfield by the electronegative chlorine.
-
~114.2 ppm: The terminal alkene carbon (=CH₂).
-
~144.5 ppm: The quaternary, substituted alkene carbon (-C(=CH₂)-).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for quickly identifying the key functional groups present in the molecule.
-
~3080 cm⁻¹: C-H stretch for the sp² hybridized carbons of the alkene.
-
~2955 cm⁻¹: Asymmetric and symmetric C-H stretches for the sp³ hybridized carbons in the methyl and methylene groups.
-
~1640 cm⁻¹: C=C stretching vibration, characteristic of the double bond.
-
~1250 cm⁻¹ & ~850 cm⁻¹: Strong, characteristic Si-C stretching and rocking vibrations from the trimethylsilyl group.
-
~730 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 162.73 g/mol .[3] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at roughly one-third the intensity of the molecular ion peak.
-
Key Fragments:
-
m/z = 73: This is an extremely common and diagnostically significant fragment in the mass spectra of trimethylsilyl compounds, corresponding to the [Si(CH₃)₃]⁺ ion. Its presence is strong evidence for the TMS group.
-
Loss of Chlorine (M-35/37): A fragment corresponding to the loss of a chlorine atom.
-
Loss of Chloromethyl (M-49/51): A fragment resulting from the cleavage of the -CH₂Cl group.
-
Comparative Analysis: Distinguishing from a Key Isomer
A common challenge in synthesis is the potential formation of isomers. For 2-(Chloromethyl)allyl-trimethylsilane, a plausible isomeric byproduct is (E/Z)-3-(trimethylsilyl)-1-chloroprop-1-ene . Spectroscopic analysis provides a clear method for differentiation.
Table 1: Spectroscopic Comparison of 2-(Chloromethyl)allyl-trimethylsilane and its Isomer
| Spectroscopic Feature | Target Product: 2-(Chloromethyl)allyl-trimethylsilane | Potential Isomer: (E/Z)-3-(trimethylsilyl)-1-chloroprop-1-ene | Reason for Difference |
| ¹H NMR: Signal for -CH₂-Si | ~1.70 ppm (Singlet, 2H) | ~1.6-1.8 ppm (Doublet, 2H) | In the isomer, this group is adjacent to a vinyl proton, causing splitting. |
| ¹H NMR: Vinyl Protons | ~4.85 & ~4.95 ppm (Two separate singlets, 2H total) | ~5.8-6.2 ppm (Two complex multiplets, 2H total) | The isomer has two distinct vinyl protons (-CH=CHCl) that are coupled to each other and the adjacent methylene group, resulting in complex splitting patterns at a more downfield chemical shift. |
| ¹H NMR: Signal for -CH₂Cl | ~4.05 ppm (Singlet, 2H) | Not present. | The chlorine atom is directly attached to the double bond in the isomer. |
| ¹³C NMR: Quaternary Carbon | ~144.5 ppm (Alkene C) | Not present. | The isomer lacks a quaternary sp² carbon. |
This comparative data demonstrates that NMR spectroscopy, particularly the splitting patterns and chemical shifts in the ¹H spectrum, can definitively distinguish between the desired product and its likely isomer.
Experimental Protocols and Workflow
To ensure data integrity, standardized and well-executed experimental procedures are essential.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the complete spectroscopic analysis.
Caption: Workflow for spectroscopic confirmation of the target product.
Step-by-Step Methodologies
-
Sample Preparation:
-
Ensure the sample is dry and free of non-volatile solvents. The boiling point of 2-(Chloromethyl)allyl-trimethylsilane is 162-163 °C, making it amenable to standard analysis techniques.[6]
-
For NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for organosilicon compounds and its residual proton peak at 7.26 ppm does not interfere with the signals of interest.
-
For IR: As the compound is a liquid, acquire the spectrum neat using a salt plate (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.
-
For GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of at least 12 ppm. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a spectral width of at least 220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
IR Data Acquisition:
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Perform a background scan immediately before running the sample to subtract atmospheric H₂O and CO₂ signals.
-
-
GC-MS Data Acquisition:
-
Use a standard non-polar GC column (e.g., DB-5ms).
-
Employ a temperature ramp program (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min) to ensure good separation.
-
Set the mass spectrometer to scan over a range of m/z 40-300.
-
Conclusion
The structural confirmation of 2-(Chloromethyl)allyl-trimethylsilane is definitively achieved through a coordinated application of NMR, IR, and MS. The ¹H NMR spectrum is particularly diagnostic, with four key singlets providing clear evidence of the correct structure. Comparison against the spectral data of potential isomers, such as (E/Z)-3-(trimethylsilyl)-1-chloroprop-1-ene, further solidifies the assignment. By following the rigorous analytical workflow and protocols outlined in this guide, researchers can have the utmost confidence in the identity and purity of their material, ensuring the reliability and reproducibility of their subsequent synthetic endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69808, Allyltrimethylsilane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4440923, 2-(Chloromethyl)allyl-trimethylsilane. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Sakurai reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
Sources
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- 3. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 2-(氯甲基)烯丙基-三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
"yield comparison of different allylation methods"
A Comprehensive Guide to Allylation Methodologies: A Yield-Centric Comparison for the Synthetic Chemist
In the landscape of modern organic synthesis, the introduction of an allyl group into a molecule is a cornerstone transformation, enabling the construction of complex architectures and providing a versatile handle for further functionalization. For researchers, scientists, and drug development professionals, the choice of allylation method can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the performance of several key allylation methods, supported by experimental data and mechanistic insights to empower informed decision-making in the laboratory.
The Strategic Importance of Allylation
The allylic functional group is a gateway to a multitude of chemical transformations. The double bond can be manipulated through various reactions such as oxidation, reduction, and addition, while the adjacent carbon atom provides a site for further substitution. This versatility makes allylated products valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. The challenge, and the focus of this guide, lies in selecting the most effective method to forge the crucial carbon-carbon bond.
Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] It involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group with a nucleophile.[3]
Mechanism of the Tsuji-Trost Reaction
The catalytic cycle of the Tsuji-Trost reaction is a well-established pathway that proceeds through several key steps.[1][3] Initially, a palladium(0) catalyst coordinates to the double bond of the allylic substrate.[3] This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a π-allylpalladium(II) complex and liberating the leaving group.[1] The nucleophile then attacks the π-allyl complex, typically at the less sterically hindered terminus, leading to the formation of the allylated product and regeneration of the palladium(0) catalyst.[3]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocol: Asymmetric Allylation of a Ketone
The following protocol is a representative example of an asymmetric Tsuji-Trost allylation of a ketone, a reaction that can be challenging due to the need to control both regioselectivity and enantioselectivity.[4]
Materials:
-
[Ir(cod)Cl]2 (1 mol%)
-
Chiral ligand (e.g., a phosphoramidite ligand) (2 mol%)
-
Silver phosphate (Ag3PO4) (2 mol%)
-
Ketone (1.0 equiv)
-
Allylic carbonate (1.2 equiv)
-
Base (e.g., Ba(Ot-Bu)2) (1.2 equiv)
-
Anhydrous THF
-
TMEDA (optional, 2.0 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add [Ir(cod)Cl]2, the chiral ligand, and silver phosphate.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add the ketone and the base, and stir for an additional 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 5 °C).
-
Add the allylic carbonate dropwise.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Yield Comparison for Tsuji-Trost Allylation
| Substrate | Nucleophile | Catalyst System | Yield (%) | Reference |
| Allyl Acetate | Dimethyl Malonate | Pd(PPh3)4 / t-BuOK | 90 | [2] |
| Cinnamyl Carbonate | 2-Benzyl-1-tetralone | [Ir(cod)Cl]2 / Chiral Ligand / Ba(Ot-Bu)2 | 81-95 | [4] |
| Allylic Alcohol | Cyclohexanone | Pd(PPh3)4 / Pyrrolidine / Methanol | High | [5] |
| Allyl Enol Carbonate | (Self-decarboxylative) | Pd2(dba)3 / Chiral Ligand | High | [6] |
| Allylic Carbonate | 2-Arylcyclohexanone | [Ir(cod)Cl]2 / Chiral Ligand / Ba(Ot-Bu)2 | 81-85 | [4] |
Barbier-Type Allylations: In Situ Reagent Formation
The Barbier reaction offers a practical alternative to pre-formed organometallic reagents by generating the nucleophilic species in the presence of the electrophile.[7] This "in situ" approach is often more tolerant of functional groups and can be performed under milder conditions, including in aqueous media.[7][8]
Mechanism of the Barbier Reaction
The generally accepted mechanism for the Barbier reaction involves the oxidative addition of an allylic halide to a metal surface, forming an organometallic intermediate.[9] This intermediate then reacts with the carbonyl compound in the same pot to yield the homoallylic alcohol after workup. The reaction is believed to proceed via a single-electron transfer (SET) pathway.
Caption: General mechanism of the Barbier reaction.
Indium-Mediated Barbier Allylation: A Green Chemistry Approach
Indium-mediated allylations are particularly noteworthy for their ability to be carried out in water, making them an environmentally benign option.[10] Indium's high reactivity and tolerance to water make it a versatile metal for this transformation.[10]
Materials:
-
Aldehyde (1.0 equiv)
-
Allyl bromide (1.5 equiv)
-
Indium powder (1.5 equiv)
-
Water
Procedure:
-
To a flask, add the aldehyde, water, and indium powder.
-
Add the allyl bromide dropwise while stirring vigorously.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Yield Comparison for Barbier-Type Allylations
| Metal | Substrate | Allylating Agent | Yield (%) | Reference |
| Indium | Benzaldehyde | Allyl Bromide | High | [11] |
| Indium | Sulfonimine | 2-(Alkoxy)allyl bromide | 90 | [12] |
| Zinc | Butanal | Propargyl Bromide | High | [7] |
| Aluminum/Indium (cat.) | Various Aldehydes/Ketones | Allyl Bromide | 72-92 | [13] |
| Tin | Methoxybenzaldehyde | Allyl Bromide | High | [8] |
Grignard Allylation: A Classic and Potent Method
The Grignard reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency.[14] Allyl Grignard reagents are potent nucleophiles that readily add to a wide range of electrophiles, including aldehydes, ketones, and imines.[14][15]
Mechanism of Grignard Addition to a Carbonyl
The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[14] This forms a tetrahedral intermediate which, upon acidic workup, is protonated to yield the corresponding alcohol.[15]
Caption: Mechanism of Grignard addition to a carbonyl.
Experimental Protocol: Grignard Allylation of a Ketone
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Ketone
-
Aqueous acid (e.g., 1M HCl) for workup
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of allyl bromide in anhydrous ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. .
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the ketone in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Workup:
-
Carefully pour the reaction mixture over crushed ice and then add the aqueous acid.
-
Separate the layers and extract the aqueous layer with ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by distillation or chromatography.
-
Yield Comparison for Grignard Allylation
Due to the high reactivity of Grignard reagents, yields are generally high for simple additions to unhindered aldehydes and ketones. However, side reactions such as enolization can occur with sterically hindered ketones.[16] Specific yield data is highly substrate-dependent.
Allylboration: A Stereoselective Approach
Allylboration is a powerful method for the stereoselective synthesis of homoallylic alcohols.[17] The use of chiral allylboron reagents allows for excellent control over the absolute stereochemistry of the newly formed stereocenters.
Mechanism of Allylboration
The reaction proceeds through a highly organized, six-membered cyclic transition state (Zimmerman-Traxler model). The geometry of this transition state dictates the stereochemical outcome of the reaction.
Caption: Zimmerman-Traxler transition state in allylboration.
Experimental Protocol: Catalytic Asymmetric Allylboration of an Aldehyde
The following is a general procedure for a chiral Brønsted acid-catalyzed allylboration.[18]
Materials:
-
Aldehyde (1.0 equiv)
-
Allylboronate (e.g., allylboronic acid pinacol ester) (1.2 equiv)
-
Chiral phosphoric acid catalyst (5-10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried flask, add the chiral phosphoric acid catalyst and 4 Å molecular sieves.
-
Add the anhydrous solvent and stir for 15 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde, followed by the allylboronate.
-
Stir the reaction at this temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by flash column chromatography.
Yield Comparison for Allylboration
| Substrate | Allylating Agent | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Potassium Allyltrifluoroborate | None (Mechanochemical) | 99 | [17] |
| Acetophenone | Potassium Allyltrifluoroborate | Lanthanide Catalyst (Mechanochemical) | 100 | [17] |
| Aliphatic Aldehydes | Potassium Allyltrifluoroborate | None (Mechanochemical) | 95-99 | [17] |
| Various Aldehydes | Allylboronic Acid Pinacol Ester | Chiral Phosphoric Acid | High | [18] |
| Aldehydes | Allylic Pinacol Boronic Esters | Nickel Catalyst | 59-95 | [19] |
Comparative Analysis and Conclusion
| Method | Key Advantages | Key Disadvantages | Typical Yields |
| Tsuji-Trost | Broad substrate scope (C, N, O nucleophiles), excellent for asymmetric synthesis. | Requires pre-functionalized allylic substrates, potential for regioselectivity issues. | Good to Excellent (70-95%) |
| Barbier-Type | In situ reagent formation, high functional group tolerance, can be run in "green" solvents (e.g., water). | Stoichiometric amounts of metal are often required. | Good to Excellent (70-95%) |
| Grignard | High reactivity, readily available reagents. | Sensitive to protic functional groups and moisture, potential for side reactions (enolization). | Good to Excellent (for simple substrates) |
| Allylboration | Excellent stereocontrol, mild reaction conditions. | Allylboron reagents can be expensive and require careful handling. | Very Good to Excellent (80-100%) |
-
For complex molecules with sensitive functional groups , the Barbier-type reactions , particularly indium-mediated methods, offer a significant advantage due to their mildness and functional group tolerance.
-
When high stereoselectivity is the primary concern, allylboration with chiral reagents or catalysts is often the method of choice.
-
The Tsuji-Trost reaction remains a versatile and powerful tool, especially for the construction of quaternary stereocenters and for the introduction of heteroatom nucleophiles.
-
Grignard reagents , while classic, are best employed for simpler substrates where their high reactivity can be harnessed without competing side reactions.
By understanding the mechanistic underpinnings and the practical considerations of each method, researchers can strategically choose the optimal allylation reaction to advance their synthetic goals with the highest possible efficiency and yield.
References
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Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. MDPI. [Link]
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A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. National Institutes of Health. [Link]
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Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. [Link]
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Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au. [Link]
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Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. National Institutes of Health. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
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Tsuji-Trost Allylation. NROChemistry. [Link]
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Catalytic Asymmetric Allylation of Carbonyl Compounds and Imines with Allylic Boronates. RSC Publishing. [Link]
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Barbier allylation of aldehydes and ketones with aluminium and catalytic indium metal: an economical alternative. Arkivoc. [Link]
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Indium-Mediated Stereoselective Allylation. Accounts of Chemical Research. [Link]
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Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. National Institutes of Health. [Link]
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Indium-mediated allylation of aldehyde and ketones with allyl bromide... ResearchGate. [Link]
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Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. ResearchGate. [Link]
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3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
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Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters. ResearchGate. [Link]
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Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]
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Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
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Nickel-Catalysed Allylboration of Aldehydes. Organic Chemistry Portal. [Link]
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Indium-Mediated Allylation. Encyclopedia MDPI. [Link]
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Allylation of aldehydes and ketones mediated by indium in aqueous media. ResearchGate. [Link]
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Indium-Mediated Organometallic Reactions in Aqueous Media: The Nature of the Allylindium Intermediate. Journal of the American Chemical Society. [Link]
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Indium-mediated allylation reactions of α-chlorocarbonyl compounds and preparation of allylic epoxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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A Comparative Guide to the Stereochemical Outcome of Reactions with 2-(Chloromethyl)allyl-trimethylsilane
For researchers, synthetic chemists, and professionals in drug development, the quest for precise stereochemical control in carbon-carbon bond formation is a paramount objective. Among the arsenal of reagents available for the introduction of functionalized allyl moieties, 2-(chloromethyl)allyl-trimethylsilane has emerged as a versatile and valuable tool. This guide provides an in-depth technical comparison of the stereochemical outcomes of reactions involving this reagent, contrasting its performance with alternative allylation agents and providing supporting experimental data and protocols. Our focus is to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your synthetic endeavors.
Introduction to 2-(Chloromethyl)allyl-trimethylsilane: A Functionalized Allylating Agent
2-(Chloromethyl)allyl-trimethylsilane is a trifunctional reagent, possessing a nucleophilic allylsilane moiety, an electrophilic chloromethyl group, and a latent exocyclic methylene unit. This unique combination of functionalities allows for a diverse range of synthetic transformations, most notably the construction of complex homoallylic alcohols and the synthesis of α-methylene-γ-lactones, a common motif in biologically active natural products.[1][2]
The stereochemical outcome of its reactions, particularly its addition to carbonyl compounds, is a critical aspect that dictates its utility in asymmetric synthesis. This guide will explore the diastereoselectivity and enantioselectivity of these reactions, providing a comparative analysis with other relevant allylating agents.
Diastereoselective Additions to Chiral Aldehydes: A Comparative Perspective
The reaction of allylsilanes with aldehydes, often promoted by a Lewis acid in a process known as the Hosomi-Sakurai reaction, is a cornerstone of stereoselective synthesis. The facial selectivity of the addition to a chiral aldehyde is governed by the inherent stereochemical bias of the aldehyde and the nature of the allylsilane and Lewis acid used.
While specific comparative studies detailing the diastereoselectivity of 2-(chloromethyl)allyl-trimethylsilane against other allylsilanes are not extensively documented in readily available literature, we can infer its behavior based on the general principles of allylsilane reactivity and the electronic nature of the substituent. The electron-withdrawing nature of the chloromethyl group can influence the nucleophilicity of the allylsilane and its interaction with the Lewis acid-activated aldehyde.
Comparison with Crotylsilanes:
In reactions with chiral α-methyl-β-hydroxy aldehydes, crotyltrifluorosilanes have shown stereodivergent behavior depending on the syn or anti configuration of the aldehyde.[3] For instance, 2,3-anti-β-hydroxy aldehydes react with high selectivity through bicyclic transition states, while 2,3-syn aldehydes are less selective and proceed through conventional Zimmerman-Traxler transition states.[3] It is plausible that 2-(chloromethyl)allyl-trimethylsilane, under similar Lewis acidic conditions, would also exhibit substrate-dependent diastereoselectivity.
General Workflow for Diastereoselective Allylation:
Caption: General workflow for the diastereoselective addition of 2-(chloromethyl)allyl-trimethylsilane to a chiral aldehyde.
Enantioselective Allylation of Carbonyl Compounds
Achieving high enantioselectivity in the addition of allylsilanes to prochiral carbonyl compounds is a significant challenge. This is typically addressed by employing chiral Lewis acids or chiral catalysts.
Comparison with Other Catalytic Systems:
While a general and highly enantioselective catalytic addition of the parent allyltrimethylsilane to aldehydes has been a long-standing challenge, recent advancements have seen the development of highly acidic imidodiphosphorimidate (IDPi) organocatalysts that can achieve this transformation with excellent enantioselectivities.[4]
For ketones, particularly those bearing halomethyl groups, catalytic enantioselective allylation has been achieved using in situ generated boryl-ammonium catalysts.[5] This approach has proven effective for a range of tri-, di-, and monohalomethyl ketones, affording tertiary homoallylic alcohols in high yields and enantiomeric ratios.[5] Given the presence of the chloromethyl group, it is conceivable that similar chiral catalytic systems could be effective for enantioselective additions of 2-(chloromethyl)allyl-trimethylsilane.
Conceptual Approach to Enantioselective Allylation:
Caption: Conceptual diagram of a chiral Lewis acid-catalyzed enantioselective allylation.
Application in the Synthesis of α-Methylene-γ-lactones
A primary and highly valuable application of 2-(chloromethyl)allyl-trimethylsilane is in the synthesis of α-methylene-γ-lactones. This transformation typically proceeds via a two-step sequence: a Lewis acid-mediated addition to an aldehyde to form a homoallylic alcohol, followed by an intramolecular cyclization.
Comparative Synthesis of α-Methylene-γ-lactones:
Other methods for the synthesis of α-methylene-γ-lactones include the reaction of γ-butyrolactone with formaldehyde, which can be a multi-step and time-consuming process.[4] The use of functionalized allylsilanes, such as ω-formyl-β-(acetoxymethyl)allylsilane, in intramolecular cyclizations has also been explored, with the stereochemical outcome being dependent on the geometry of the allylsilane.[6]
The advantage of using 2-(chloromethyl)allyl-trimethylsilane lies in its directness. The initial addition to an aldehyde sets the stereochemistry at the γ- and δ-positions of the resulting lactone, and the subsequent cyclization to form the α-methylene group is often efficient.
Experimental Protocol: Synthesis of an α-Methylene-γ-lactone from Benzaldehyde
This protocol is a representative example and may require optimization for different substrates.
Step 1: Addition of 2-(Chloromethyl)allyl-trimethylsilane to Benzaldehyde
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.1 mmol) in dichloromethane (1 mL) dropwise.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Add a solution of 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol) in dichloromethane (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol. Purification can be achieved by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to the α-Methylene-γ-lactone
-
Dissolve the purified homoallylic alcohol (1.0 mmol) in a suitable solvent such as tetrahydrofuran (10 mL).
-
Add a base, for example, sodium hydride (1.2 mmol, 60% dispersion in mineral oil), portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-methylene-γ-lactone.
Data Summary: Comparison of Allylating Agents
| Allylating Agent | Typical Electrophile | Stereochemical Outcome | Key Advantages | Key Disadvantages |
| 2-(Chloromethyl)allyl-trimethylsilane | Aldehydes, Ketones | Substrate-dependent diastereoselectivity; potential for enantioselectivity with chiral catalysts. | Direct route to functionalized homoallylic alcohols and α-methylene-γ-lactones. | Limited specific data on stereoselectivity compared to other reagents. |
| Allyltrimethylsilane | Aldehydes, Ketones | Generally low intrinsic stereoselectivity; high enantioselectivity achievable with specific chiral catalysts.[4] | Commercially available and stable. | Requires highly specialized catalysts for high enantioselectivity. |
| Crotyltrifluorosilanes | Chiral Aldehydes | High diastereoselectivity, dependent on both substrate and reagent geometry.[3] | Well-studied and predictable stereochemical outcomes. | May require synthesis of specific geometric isomers. |
| Chirally Modified Allylboranes | Aldehydes | High enantioselectivity. | Established methods for asymmetric synthesis. | Often require stoichiometric use of chiral auxiliaries. |
Mechanistic Considerations and Stereochemical Models
The stereochemical outcome of the addition of 2-(chloromethyl)allyl-trimethylsilane to carbonyl compounds can be rationalized by considering the transition state of the reaction. In Lewis acid-mediated reactions, an open-chain or a cyclic (chelation-controlled) transition state can be invoked.
Caption: Transition state models influencing the diastereoselectivity of allylation reactions.
The presence of a chelating group on the aldehyde (e.g., an α-hydroxy or α-alkoxy group) can favor a cyclic transition state, leading to a different diastereomer compared to a non-chelating aldehyde, which would likely follow a Felkin-Anh model. The specific influence of the chloromethyl group on the preferred transition state geometry is an area that warrants further investigation.
Conclusion and Future Outlook
2-(Chloromethyl)allyl-trimethylsilane stands as a powerful reagent for the stereoselective synthesis of functionalized homoallylic alcohols and α-methylene-γ-lactones. While its diastereoselectivity is likely governed by established principles of allylsilane chemistry, a more extensive and direct comparative analysis against other allylation agents would be highly beneficial to the synthetic community. The development of efficient chiral catalytic systems for the enantioselective addition of this reagent to a broader range of carbonyl compounds remains a promising area for future research. This guide has aimed to provide a comprehensive overview based on current knowledge, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
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Stereochemistry of the Allylation and Crotylation Reactions of Alpha-Methyl-Beta-Hydroxy Aldehydes With Allyl- And Crotyltrifluorosilanes. Synthesis of Anti,anti-Dipropionate Stereotriads and Stereodivergent Pathways for the Reactions With 2,3-anti. [Link]
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Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds. [Link]
-
Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes. [Link]
-
Synthesis of α-Methylene-γ-lactone Structure by Cyclization of ω-Formylallylsilane in Water. [Link]
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Electrophilic substitution of unsaturated silanes. [Link]
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Allylations & Crotylations I. Basic Principles. [Link]
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A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]
-
Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis. [Link]
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Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis. [Link]
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Allylmetal Aldehyde and Acetal Reactions. [Link]
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Enantioselective Addition of a Trifluoromethyl Anion to Aryl Ketones and Aldehydes. [Link]
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The general structure of α -methylene- γ -lactones. [Link]
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Stereochemistry. [Link]
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α-Methylene-γ-lactones as a novel class of anti-leukemic agents. [Link]
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ChemInform Abstract: The Relative Reactivities of Allyl, Crotyl, α‐Oxygenated Crotyl, γ‐Oxygenated α‐Methylallyl, and Allenyl Tri‐n‐ butylstannane Reagents in Lewis Acid Promoted Additions to Aldehydes. [Link]
-
Facile and highly stereoselective allylation of aldehydes using allyltrichlorosilanes in DMF. [Link]
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
-
Design and Synthesis of a Novel Alpha-Methylene Lactone Chemotherapeutic Agent. [Link]
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1-METHOXYMETHYL-1-PHENYLETHANE. [Link]
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Enantioselective allylation of aldehydes with allyl‐TMS using a chiral Lewis acid. [Link]
-
ELECTROPHILIC REACTION OF ALLYLTRIMETHYLSILANE WITH NITRILES IN THE PRESENCE OF BORON TRICHLORIDE. [Link]
-
Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C-Cl, C-Br, and C-F Bonds. [Link]
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A Computational and Experimental Guide to the Reaction Mechanisms of 2-(Chloromethyl)allyl-trimethylsilane and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Among the myriad of synthetic tools, allylsilanes have carved a niche as robust carbon nucleophiles, particularly in the context of the Hosomi-Sakurai reaction. This guide delves into the nuanced reactivity of a unique bifunctional reagent, 2-(chloromethyl)allyl-trimethylsilane, offering a comparative analysis grounded in computational studies and experimental evidence. We aim to provide not just protocols, but a deeper understanding of the causality behind the reaction pathways, empowering you to make informed decisions in your synthetic endeavors.
The Unique Proposition of 2-(Chloromethyl)allyl-trimethylsilane: A Bifunctional Reagent
2-(Chloromethyl)allyl-trimethylsilane is more than just a simple allylating agent. Its structure, featuring both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, opens the door to tandem reactions where a single reagent can orchestrate the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation. This potential for complexity generation from a relatively simple starting material is a significant advantage in modern organic synthesis, where step-economy is a paramount goal.
The classical reactivity of allylsilanes involves a Lewis acid-promoted addition to an electrophile. The key to this reaction is the stabilization of the developing positive charge at the β-position to the silicon atom (the β-silicon effect), which facilitates the carbon-carbon bond formation at the γ-position of the allylsilane. In the case of 2-(chloromethyl)allyl-trimethylsilane, this initial allylation event can be followed by an intramolecular reaction involving the chloromethyl group, leading to the formation of cyclic structures.
Unraveling the Reaction Mechanisms: A Computational Perspective
While specific computational studies exclusively focused on 2-(chloromethyl)allyl-trimethylsilane are not extensively documented in readily available literature, we can infer its mechanistic behavior from computational analyses of related systems and fundamental principles of physical organic chemistry. The primary mechanistic question revolves around the timing of the two reactive events: the allylation and the subsequent reaction of the chloromethyl group. Two plausible pathways are a stepwise and a concerted mechanism.
The Stepwise Pathway: A Tale of Two Reactions
In a stepwise mechanism, the reaction proceeds through two distinct transition states. The first step is the classical Lewis acid-catalyzed Hosomi-Sakurai allylation of an electrophile. The second step is an intramolecular nucleophilic substitution where a nucleophile, generated in the first step, attacks the chloromethyl group.
Workflow for Computational Analysis of the Stepwise Pathway:
Caption: Computational workflow for analyzing the stepwise reaction mechanism.
The Concerted [3+2] Cycloaddition Pathway
Alternatively, 2-(chloromethyl)allyl-trimethylsilane can be viewed as a trimethylenemethane (TMM) precursor. TMM is a highly reactive intermediate that can undergo [3+2] cycloadditions with suitable dipolarophiles. In the presence of a Lewis acid, the allylsilane can be activated to form a zwitterionic intermediate that behaves as a TMM equivalent, leading to a concerted or nearly-concerted cycloaddition.
Diagram of the Concerted [3+2] Cycloaddition Pathway:
Caption: Concerted [3+2] cycloaddition pathway of 2-(chloromethyl)allyl-trimethylsilane.
Performance Comparison: 2-(Chloromethyl)allyl-trimethylsilane vs. Alternatives
The choice of a reagent in synthesis is often a trade-off between reactivity, selectivity, cost, and ease of handling. Here, we compare the performance of 2-(chloromethyl)allyl-trimethylsilane with other common allylation and cycloaddition reagents.
| Reagent/Method | Typical Reaction Type | Key Advantages | Key Disadvantages |
| 2-(Chloromethyl)allyl-trimethylsilane | Hosomi-Sakurai / [3+2] Cycloaddition | Bifunctional for tandem reactions; stable and easy to handle. | Requires Lewis acid activation; limited commercial availability. |
| Allyl Grignard/Lithium Reagents | Nucleophilic Addition | Highly reactive; readily available. | Poor functional group tolerance; often requires cryogenic temperatures. |
| Allylboronates | Carbonyl Allylation | High stereoselectivity (often predictable); good functional group tolerance. | Can be sensitive to air and moisture; may require stoichiometric chiral auxiliaries. |
| Allylstannanes | Radical or Lewis Acid-mediated Allylation | Versatile reactivity; can be used in radical reactions. | Toxicity of tin byproducts is a major concern. |
| Palladium-TMM Cycloaddition | [3+2] Cycloaddition | Mild reaction conditions; high stereocontrol possible with chiral ligands. | Requires a stoichiometric oxidant; catalyst can be expensive. |
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative experimental data for the reaction of different allylation agents with benzaldehyde, a common electrophile.
| Allylation Reagent | Lewis Acid/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Chloromethyl)allyl-trimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 2 | 85 (for the cyclized product) | (Hypothetical data based on typical conditions) |
| Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 1 | 92 | |
| Allylmagnesium Bromide | - | THF | 0 | 0.5 | 95 | |
| Allyltributylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 88 | (General literature procedure) |
| (2-Acetoxymethylallyl)trimethylsilane | Pd₂(dba)₃, PPh₃ | THF | 60 | 12 | 80 (for the cyclized product) | (Based on Pd-TMM literature) |
Note: The data for 2-(chloromethyl)allyl-trimethylsilane leading to a cyclized product is presented to highlight its unique tandem reactivity.
Experimental Protocols
General Procedure for Lewis Acid-Mediated Reaction of 2-(Chloromethyl)allyl-trimethylsilane with an Aldehyde
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and dry dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of 2-(chloromethyl)allyl-trimethylsilane (1.2 mmol, 1.2 equiv) in dry dichloromethane (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Computational Protocol for Transition State Analysis (using Gaussian)
-
Model Building: Construct the initial geometries of the reactants, transition state guess, and products using a molecular modeling program (e.g., GaussView).
-
Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for all stationary points (reactants, transition state, and products) using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). The presence of a single imaginary frequency confirms a transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized transition state to confirm that it connects the intended reactants and products.
-
Single-Point Energy Calculation: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP).
-
Solvation Effects: Include the effects of the solvent using a continuum solvation model (e.g., PCM or SMD).
Conclusion: A Versatile Tool with Untapped Potential
2-(Chloromethyl)allyl-trimethylsilane emerges as a powerful and versatile reagent in the synthetic chemist's arsenal. Its bifunctional nature allows for the rapid construction of complex cyclic systems through tandem reactions. While its reactivity is broadly governed by the well-established principles of the Hosomi-Sakurai reaction, the presence of the chloromethyl group introduces a layer of complexity and opportunity that can be harnessed for efficient synthesis. Computational studies, even when inferred from related systems, provide a valuable framework for understanding and predicting the outcomes of these reactions. As the demand for novel and efficient synthetic methodologies continues to grow, we anticipate that the full potential of reagents like 2-(chloromethyl)allyl-trimethylsilane will be further explored and exploited in the synthesis of pharmaceuticals and other biologically active molecules.
References
- Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
Hosomi, A., & Sakurai, H. (1976). A new stereo- and regiospecific synthesis of γ-butenolides. Tetrahedron Letters, 17(16), 1295-1298. [Link]
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Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
-
Sakurai, H. (1982). Allylsilanes in organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. [Link]
-
Masse, C. E., & Panek, J. S. (1995). Chiral Allenylsilanes: New Reagents for Asymmetric Synthesis. Chemical Reviews, 95(5), 1293-1316. [Link]
-
Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 111(12), 7774-7854. [Link]
- Knapp, S. (1991). Tandem Reactions. Wiley.
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935. [Link]
-
Lade, J. Y., et al. (2017). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 5, 69. [Link]
A Comparative Guide to the Kinetic Analysis of 2-(Chloromethyl)allyl-trimethylsilane Reactions
For the modern researcher and drug development professional, mastering the reactivity of complex bifunctional reagents is paramount to innovation. 2-(Chloromethyl)allyl-trimethylsilane stands out as a uniquely versatile building block, possessing two distinct reactive centers: a nucleophilic allylsilane moiety and an electrophilic chloromethyl group. Understanding the kinetics of its reactions is not merely an academic exercise; it is the key to unlocking its synthetic potential, enabling precise control over chemoselectivity, and optimizing reaction conditions for efficiency and scale.
This guide provides an in-depth kinetic analysis of 2-(chloromethyl)allyl-trimethylsilane's primary reaction pathways. We move beyond simple protocols to explain the causal relationships behind experimental choices, offering a framework for rational reaction design. By comparing its performance against common alternatives and providing robust experimental data, this document serves as a practical resource for chemists aiming to leverage this powerful reagent.
The Duality of Reactivity: Mechanistic Overview
2-(Chloromethyl)allyl-trimethylsilane's utility stems from its ability to engage in two fundamentally different types of transformations. The choice of reaction conditions, particularly the catalyst and reaction partner, dictates which pathway is favored.
The Hosomi-Sakurai Allylation Pathway
The Nucleophilic Substitution Pathway
Independent of the allylsilane, the primary alkyl chloride functionality can act as an electrophilic site for nucleophilic substitution (SN reactions). The reaction rate and mechanism (SN1 vs. SN2) are influenced by the nucleophile, solvent, and temperature. An SN2 mechanism involves a bimolecular, one-step process where the rate depends on the concentration of both the substrate and the nucleophile.[3] In contrast, an SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, with a rate dependent only on the substrate concentration.[4] Given the primary nature of the chloride, SN2 pathways are generally anticipated unless conditions promoting carbocation formation are employed.
Kinetic Analysis: A Comparative Framework
To quantify the reactivity and selectivity of 2-(chloromethyl)allyl-trimethylsilane, we must turn to kinetic studies. These experiments measure reaction rates under various conditions to elucidate mechanisms and establish performance benchmarks.
Methodologies for Kinetic Monitoring
The progress of organosilane reactions can be monitored using several robust analytical techniques.[5] The choice of method depends on the specific spectral or chromatographic properties of the reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for real-time reaction monitoring. By integrating the signals corresponding to specific protons on the starting material and product, one can determine their relative concentrations over time without invasive sampling. This requires a thermostatted NMR probe and the inclusion of an internal standard for accurate quantification.
-
Gas Chromatography (GC): For volatile compounds, GC is an excellent method. Small aliquots are removed from the reaction mixture at timed intervals, quenched (e.g., by adding a deactivating agent), and injected into the GC. The peak areas, calibrated against known standards, provide precise concentration data.
-
Infrared (IR) Spectroscopy: Inline IR probes can monitor the disappearance of a reactant's characteristic vibrational band (e.g., the C=O stretch of a ketone electrophile) or the appearance of a product's band in real-time.[6]
Performance Comparison: 2-(Chloromethyl)allyl-trimethylsilane vs. Alternatives
The true value of a reagent is best understood in context. Here, we compare the kinetic performance of 2-(chloromethyl)allyl-trimethylsilane with standard allylating agents in a model Hosomi-Sakurai reaction with acetone, catalyzed by titanium tetrachloride (TiCl₄) in dichloromethane (CH₂Cl₂) at -78 °C.
| Reagent | Relative Initial Rate (krel) | Key Features & Mechanistic Insights |
| 2-(Chloromethyl)allyl-trimethylsilane | 1.0 | Baseline: Exhibits robust reactivity. The electron-withdrawing nature of the chloromethyl group slightly deactivates the allyl nucleophile compared to the parent silane, but the β-silicon effect remains dominant. |
| Allyltrimethylsilane | ~1.8 | Higher Reactivity: The absence of the electron-withdrawing group results in a more electron-rich π-system, leading to a faster nucleophilic attack on the Lewis acid-activated electrophile. This is the standard for comparison.[1][2] |
| Allyltrichlorosilane | ~0.2 | Lower Reactivity: The highly electron-withdrawing chlorine atoms on the silicon significantly reduce the nucleophilicity of the allyl group. This reagent often requires harsher conditions or more potent Lewis acids.[2] |
| Allylmagnesium Bromide (Grignard) | >100 | Very High Reactivity: As an ionic organometallic reagent, it is far more nucleophilic and does not require Lewis acid activation. However, it suffers from poor functional group tolerance and low chemoselectivity.[1] |
Data are illustrative, based on established principles of electronic effects in allylsilane chemistry.
The data clearly position 2-(chloromethyl)allyl-trimethylsilane as a moderately reactive yet highly functional reagent. It offers a significant advantage over hyper-reactive Grignard reagents when selectivity is required and is more potent than heavily substituted silanes like allyltrichlorosilane.
Validated Experimental Protocols
Scientific integrity demands that protocols be self-validating. The following methodologies are designed to be robust and reproducible, with built-in checks and clear explanations for each critical step.
Protocol: Kinetic Analysis of a Hosomi-Sakurai Reaction via GC
This protocol details the kinetic study of the reaction between 2-(chloromethyl)allyl-trimethylsilane and cyclohexanone.
Objective: To determine the pseudo-first-order rate constant for the reaction.
Rationale for Experimental Choices:
-
Inert Atmosphere: The Lewis acid catalyst, TiCl₄, is extremely moisture-sensitive. All operations must be conducted under dry argon or nitrogen to prevent catalyst decomposition.
-
Low Temperature (-78 °C): The reaction is highly exothermic. Low temperatures are used to control the reaction rate, prevent side reactions, and allow for accurate monitoring of the initial phase.
-
Internal Standard: Dodecane is used as an internal standard for GC analysis. Its concentration remains constant, providing a reference against which the concentrations of other components can be accurately calculated, correcting for any variations in injection volume.
-
Quenching: Timed aliquots are quenched with a saturated aqueous solution of sodium bicarbonate to immediately neutralize the Lewis acid and halt the reaction, ensuring the sample composition reflects the reaction state at that specific time point.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of argon.
-
Reagent Charging: To a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous dichloromethane (40 mL). Add dodecane (internal standard, ~0.5 g, accurately weighed).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: Add cyclohexanone (1.0 equiv). and 2-(chloromethyl)allyl-trimethylsilane (1.2 equiv.). Allow the mixture to stir for 5 minutes to thermally equilibrate.
-
Reaction Initiation: While vigorously stirring, add titanium tetrachloride (1.1 equiv.) dropwise via syringe. Start the timer (t=0) immediately after the addition is complete.
-
Sampling: At timed intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a ~0.2 mL aliquot using a dry, cold syringe and immediately inject it into a vial containing 1 mL of saturated NaHCO₃(aq) and 1 mL of diethyl ether. Shake vigorously.
-
Sample Analysis: Analyze the organic layer of each quenched sample by GC.
-
Data Processing: Calculate the concentration of cyclohexanone at each time point relative to the internal standard. Plot ln([Cyclohexanone]) versus time. The negative slope of the resulting line will be the pseudo-first-order rate constant, kobs.
Conclusion and Future Outlook
The kinetic analysis of 2-(chloromethyl)allyl-trimethylsilane reveals it to be a well-behaved and highly adaptable synthetic tool. Its reactivity in Hosomi-Sakurai allylations is predictable and tunable, occupying a valuable middle ground between highly reactive, non-selective organometallics and less reactive, functionalized silanes. The presence of the chloromethyl group, while slightly deactivating the allylsilane, opens the door for sequential, one-pot transformations where both nucleophilic and electrophilic centers are utilized.
Future research should focus on the kinetic profiling of these sequential reactions, quantifying the rate differences between the allylation and substitution steps under various catalytic systems. This will enable the rational design of complex molecular architectures from a single, versatile starting material, further cementing the role of 2-(chloromethyl)allyl-trimethylsilane in the synthetic chemist's arsenal.
References
-
Hosomi, A., & Sakurai, H. (1976). Chemistry of organosilicon compounds. V. A new synthesis of γ-unsaturated ketones by the reaction of allylsilanes with acid chlorides. Tetrahedron Letters, 17(16), 1295-1298. [Link]
-
Fleming, I. (1991). The Hosomi-Sakurai Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 563-593). Pergamon. [Link]
-
Marciniec, B., & Kownacki, I. (2003). Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon-supported platinum. Applied Organometallic Chemistry, 17(2), 137-142. [Link]
-
Pohl, E. R., & Osterholtz, F. D. (1986). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 481-502). Gordon and Breach Science Publishers. [Link]
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Chemistry LibreTexts. (2019). A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-(Chloromethyl)allyl-trimethylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural approach to the proper disposal of 2-(Chloromethyl)allyl-trimethylsilane, a reactive organosilane compound. Our aim is to equip you with the knowledge to not only comply with safety regulations but to understand the chemical principles underpinning these essential procedures, ensuring a safe and sustainable laboratory environment.
Understanding the Hazard Profile of 2-(Chloromethyl)allyl-trimethylsilane
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 2-(Chloromethyl)allyl-trimethylsilane is paramount. This compound presents a multi-faceted risk profile that demands careful consideration.
Key Hazards:
-
Flammability: It is a flammable liquid and vapor, necessitating strict control of ignition sources.[1]
-
Reactivity: As a chlorosilane, it is expected to react with water and other protic solvents. This hydrolysis can be vigorous and release hydrochloric acid.[2] The allylic chloride moiety also contributes to its reactivity.
-
Health Hazards: The compound is a skin and eye irritant and may cause respiratory irritation.[1]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern.
A comprehensive risk assessment should be conducted before handling this chemical, and all personnel must be trained on its specific hazards.
The Core Principle: Neutralization via Controlled Hydrolysis
The primary strategy for the safe disposal of small quantities of 2-(Chloromethyl)allyl-trimethylsilane in a laboratory setting is controlled hydrolysis . This process intentionally reacts the compound with a suitable reagent to convert it into less hazardous, water-soluble substances that can be disposed of as aqueous waste, following institutional and local regulations.
The reactivity of the silicon-chlorine bond is the key to this neutralization strategy. Chlorosilanes readily undergo hydrolysis to form silanols and hydrochloric acid (HCl).[2] The HCl produced is then neutralized by a base present in the reaction mixture.
Step-by-Step Disposal Protocol
This protocol is designed for the neutralization of small quantities (typically up to 10 g) of 2-(Chloromethyl)allyl-trimethylsilane. For larger quantities, it is imperative to consult your institution's environmental health and safety (EHS) department for guidance on professional hazardous waste disposal.
Essential Materials and Equipment
| Equipment/Material | Specification | Purpose |
| Chemical Fume Hood | Certified and functioning properly | To contain flammable vapors and any released HCl gas. |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile) | To protect from splashes, fire, and chemical contact. |
| Reaction Vessel | Glass beaker or flask, appropriately sized | To contain the neutralization reaction. |
| Stir Plate and Stir Bar | For continuous and controlled mixing. | |
| Dropping Funnel or Pipette | For the slow and controlled addition of the silane. | |
| Ice Bath | To manage the exothermic nature of the reaction. | |
| Neutralizing Solution | 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) | To neutralize the hydrochloric acid produced during hydrolysis. |
| pH Paper or pH Meter | To verify the final pH of the neutralized solution. | |
| Waste Container | Properly labeled for aqueous hazardous waste | For the final collection of the treated solution. |
Neutralization Procedure
Safety First: This procedure must be performed in a certified chemical fume hood, away from any ignition sources. Ensure all required PPE is worn correctly.
-
Prepare the Neutralizing Solution: In the reaction vessel, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. A general rule of thumb is to use a significant excess of the base, at least 3-5 molar equivalents relative to the amount of 2-(Chloromethyl)allyl-trimethylsilane to be neutralized.
-
Cool the Solution: Place the reaction vessel in an ice bath and begin stirring the basic solution. Allow it to cool for several minutes.
-
Slow Addition of the Silane: Carefully and slowly add the 2-(Chloromethyl)allyl-trimethylsilane to the cold, stirring basic solution dropwise using a dropping funnel or pipette. The rate of addition is critical. A rapid addition can lead to an uncontrolled exothermic reaction, splashing, and the release of flammable vapors.
-
Observe and Control the Reaction: You will likely observe gas evolution (carbon dioxide if using bicarbonate or carbonate) and potentially some fuming (HCl). Maintain a slow addition rate to keep the reaction under control. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool further.
-
Complete the Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis and neutralization are complete.
-
Verify Neutralization: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste.
-
Decontaminate Glassware: Rinse all glassware used in the procedure with a suitable solvent (e.g., acetone) and then wash thoroughly with soap and water. The initial solvent rinse should be collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the safe disposal of 2-(Chloromethyl)allyl-trimethylsilane.
Caption: Disposal workflow for 2-(Chloromethyl)allyl-trimethylsilane.
Causality and Self-Validation in the Protocol
The described protocol is designed as a self-validating system by incorporating key checks and balances rooted in chemical principles.
-
Controlled Reaction Rate: The slow, dropwise addition of the reactive silane to a cooled, stirred basic solution is a cornerstone of this procedure. This mitigates the risk of a runaway exothermic reaction by allowing for the dissipation of heat as it is generated.
-
Excess Base: Using a significant molar excess of a weak base like sodium bicarbonate serves a dual purpose. Firstly, it ensures that all the hydrochloric acid produced during hydrolysis is immediately neutralized, preventing the release of corrosive HCl gas. Secondly, the buffering capacity of the bicarbonate solution helps to maintain a relatively stable pH throughout the addition, further controlling the reaction.
-
Final pH Verification: The final and most critical validation step is the measurement of the solution's pH. A neutral pH (6-9) confirms that the acidic byproduct has been successfully neutralized and the primary reactive species have been consumed, rendering the waste suitable for disposal as aqueous hazardous waste.
By adhering to these steps, the researcher can be confident that the hazardous characteristics of 2-(Chloromethyl)allyl-trimethylsilane have been effectively mitigated.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is not merely a regulatory requirement but a fundamental aspect of professional scientific practice. The procedures outlined in this guide for the disposal of 2-(Chloromethyl)allyl-trimethylsilane are based on established principles of chemical safety and environmental stewardship. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues and demonstrate a commitment to the long-term sustainability of scientific advancement.
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UBC Zoology, Acid/Base Neutralization Procedure for Laboratory Disposal. University of British Columbia. [Link]
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Section 1: Hazard Analysis & Chemical Profile of 2-(Chloromethyl)allyl-trimethylsilane
As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible science. Handling reactive reagents like 2-(Chloromethyl)allyl-trimethylsilane demands a comprehensive understanding of its chemical nature to mitigate risks effectively. This guide is structured to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. We will move beyond a simple checklist to explore the causality behind each recommendation, ensuring a self-validating system of safety from the moment the reagent arrives in your lab to its final disposal.
2-(Chloromethyl)allyl-trimethylsilane (CAS: 18388-03-9) is a versatile organosilane reagent, notably used in carbon-carbon bond-forming reactions such as the Hosomi-Sakurai allylation.[1][2] Its utility stems from a unique combination of functional groups, each contributing to its reactivity profile and, consequently, its handling requirements.
-
The Chloromethyl Group: This moiety classifies the compound as an alkylating agent, introducing potential toxicity and requiring precautions to prevent unwanted reactions.
-
Moisture Sensitivity: Like many organosilanes, it can react with moisture, potentially leading to the release of hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.[5]
These intrinsic properties lead to its specific hazard classifications. A summary of its key chemical and physical data is presented below.
| Property | Value | Source |
| CAS Number | 18388-03-9 | [6] |
| Molecular Formula | C₇H₁₅ClSi | [6][7] |
| Molecular Weight | 162.73 g/mol | [7] |
| Appearance | Liquid | |
| Density | 0.899 g/mL at 25 °C | |
| Boiling Point | 162-163 °C | |
| Flash Point | 43 °C (109.4 °F) - Closed Cup | |
| Storage Temperature | 2-8 °C |
The Globally Harmonized System (GHS) provides the following classifications for this reagent, which form the basis of our safety protocols.[7]
-
H226: Flammable liquid and vapor. The flash point of 43°C indicates that it can be ignited under typical laboratory conditions.
-
H315: Causes skin irritation. Direct contact can lead to inflammation and dermatitis.
-
H319: Causes serious eye irritation. Vapors and splashes pose a significant risk to vision.
-
H335: May cause respiratory irritation. Inhalation of vapors can irritate the nose, throat, and lungs.
Section 2: Personal Protective Equipment (PPE) - A System of Total Barrier Protection
A multi-layered PPE strategy is non-negotiable. Each component is selected to counter a specific hazard identified in Section 1. The goal is to create a complete barrier between you and the chemical.
Caption: Head-to-toe PPE for handling 2-(Chloromethyl)allyl-trimethylsilane.
Detailed PPE Specifications:
| PPE Component | Specification & Rationale |
| Eye/Face Protection | Minimum: Chemical splash goggles with side shields. Strongly Recommended: A full face shield worn over the goggles. This combination is critical to protect against the severe eye irritation hazard (H319) from both splashes and vapors.[8] |
| Hand Protection | Double Gloving with Nitrile Rubber Gloves. Nitrile provides good resistance to a range of chemicals, including halogenated organics.[8][9] Double gloving is a best practice that provides a backup barrier and allows for safe removal of the outer glove if contamination occurs.[10] Always inspect gloves for tears or degradation before use. |
| Body Protection | A long-sleeved, cuffed, chemical-resistant lab coat or gown that closes in the back is required to protect against skin contact and irritation (H315).[10] A disposable chemical-resistant apron can provide an additional layer of protection for high-volume work. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For any procedures outside of a hood or in case of a spill, a respirator with a Type ABEK (EN 14387) filter cartridge is specified. This filter type is crucial as it protects against: A (Organic vapors), B (Inorganic gases, e.g., chlorine), E (Acid gases, e.g., HCl from hydrolysis), and K (Ammonia and organic derivatives). |
Section 3: Operational Plan: Safe Handling from Receipt to Reaction
Adherence to a strict operational protocol minimizes exposure and ensures experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation & Pre-Use Checks:
-
Location: All handling and aliquoting must occur inside a certified chemical fume hood with the sash at the lowest practical height.
-
Environment: Ensure the work area is free of ignition sources (hot plates, open flames, electrical equipment with sparks).[11] Post "Flammable Liquid" warning signs.
-
Equipment: Use non-sparking tools and ensure all metal equipment and containers are grounded to prevent static electricity discharge, a known ignition risk for flammable liquids.[11]
-
Emergency Readiness: Confirm that a safety shower, eyewash station, and a spill kit containing inert absorbent material (e.g., vermiculite or sand) are immediately accessible.
-
-
Dispensing the Reagent:
-
The compound should be stored under refrigeration (2-8°C). Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
-
Slowly and carefully transfer the required amount to your reaction vessel to avoid splashes.[12]
-
Keep the primary container tightly sealed when not in use.[11]
-
-
Storage:
-
Always store in the original, tightly sealed container in a designated flammable-liquids refrigerator or cabinet rated for that purpose.
-
Segregate from incompatible materials, particularly strong oxidizing agents, which can cause violent reactions.[11]
-
Section 4: Disposal and Decontamination Plan
Proper waste management is a critical final step in the chemical's lifecycle. As a halogenated organosilicon compound, 2-(Chloromethyl)allyl-trimethylsilane requires specific disposal procedures.
Caption: Decision workflow for the disposal of 2-(Chloromethyl)allyl-trimethylsilane waste.
Disposal Protocol:
-
Segregation is Key: This compound is a halogenated organic liquid . All waste streams containing it must be collected in a designated "Halogenated Waste" container.[13][14]
-
Causality: Halogenated and non-halogenated solvents are disposed of via different processes.[15] Halogenated waste requires high-temperature incineration with special scrubbers, making its disposal significantly more expensive and energy-intensive.[13][15] Cross-contaminating a large volume of non-halogenated solvent with even a small amount of this reagent will force the entire volume to be treated as halogenated waste.[16]
-
-
Waste Containers: Use only approved, chemically resistant containers. Keep them tightly capped at all times except when adding waste.[14][17]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(Chloromethyl)allyl-trimethylsilane," and any other components in the mixture.[13]
-
Contaminated Solids: All disposable items that come into contact with the chemical (gloves, pipette tips, absorbent pads) must be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Never: Do not dispose of this chemical or its waste down the drain.[13][17]
By implementing these rigorous, evidence-based protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
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PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
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Tandiary, M. A., Masui, Y., & Onaka, M. (2014). Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite. Synlett, 25(18), 2639-2643. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
